molecular formula C9H11ClN2O2 B1597668 N1-isopropyl-4-chloro-2-nitroaniline CAS No. 89659-66-5

N1-isopropyl-4-chloro-2-nitroaniline

Cat. No.: B1597668
CAS No.: 89659-66-5
M. Wt: 214.65 g/mol
InChI Key: FVLRQKBPFQZCCT-UHFFFAOYSA-N
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Description

N1-isopropyl-4-chloro-2-nitroaniline is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRQKBPFQZCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371533
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89659-66-5
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline of interest in various chemical and pharmaceutical research domains. This document will delve into its chemical identity, synthesis, physicochemical properties, and safety considerations, offering field-proven insights and methodologies for its handling and application.

Chemical Identity and Properties

This compound is a distinct organic compound with the Chemical Abstracts Service (CAS) number 89659-66-5 .[1][2][3] Its molecular structure consists of an aniline core substituted with an isopropyl group at the nitrogen (N1), a chlorine atom at position 4, and a nitro group at position 2. This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

The molecular formula for this compound is C9H11ClN2O2, with a corresponding molecular weight of 214.65 g/mol .[3] The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring and the basicity of the amino group. Conversely, the isopropyl group introduces steric hindrance and affects the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number89659-66-5[1][2][3]
Molecular FormulaC9H11ClN2O2[3]
Molecular Weight214.65 g/mol [3]
Boiling Point333.5±27.0 °C (Predicted)[1]
Density1.292±0.06 g/cm3 (Predicted)[1]
pKa-1.56±0.50 (Predicted)[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and isopropylamine.[4] In this reaction, the amino group of isopropylamine displaces one of the chlorine atoms on the dichloronitrobenzene ring. The greater reactivity of the chlorine atom at the 2-position, activated by the adjacent nitro group, facilitates this substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar substituted anilines.

Materials:

  • 2,5-Dichloronitrobenzene

  • Isopropylamine

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,5-dichloronitrobenzene (1.0 equivalent) in DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add isopropylamine (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 70-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene Mixing Mixing 2,5-Dichloronitrobenzene->Mixing Isopropylamine Isopropylamine Isopropylamine->Mixing K2CO3 K2CO3 K2CO3->Mixing DMF DMF DMF->Mixing Heating Heating Mixing->Heating TLC_Monitoring TLC Monitoring Heating->TLC_Monitoring Quenching Quenching TLC_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography This compound This compound Column_Chromatography->this compound

Sources

An In-Depth Technical Guide to the Chemical Structure of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-isopropyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and dyestuffs. Its chemical structure, characterized by an isopropylamino group and a chlorine atom on a nitroaniline core, imparts specific reactivity and physicochemical properties that are of interest to the scientific community. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of this compound, offering insights for its utilization in research and development.

Chemical Identity and Physicochemical Properties

PropertyPredicted ValueReference
Boiling Point333.5 ± 27.0 °C[1]
Density1.292 ± 0.06 g/cm³[1]
pKa-1.56 ± 0.50[1]

The solubility of this compound is expected to be low in water but good in common organic solvents such as ethanol, acetone, and ethyl acetate, a characteristic typical for nitroaniline derivatives.[2][3]

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] This involves the reaction of a suitable dichloronitrobenzene derivative with isopropylamine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a chlorine atom.[4]

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the reaction of 2,4-dichloro-1-nitrobenzene with isopropylamine. The nitro group at the 2-position strongly activates the chlorine atom at the 4-position for nucleophilic substitution.

Synthesis of this compound 2,4-dichloro-1-nitrobenzene 2,4-dichloro-1-nitrobenzene product This compound 2,4-dichloro-1-nitrobenzene->product + isopropylamine isopropylamine isopropylamine->product + base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of related N-alkylated nitroanilines and should be optimized for specific laboratory conditions.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dichloro-1-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate, to the solution. Subsequently, add 1.2-1.5 equivalents of isopropylamine dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Structural Elucidation through Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of chemical structures.[12] The predicted NMR data for this compound in a deuterated solvent like CDCl₃ are as follows:

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HAr-H ortho to NO₂
~7.3dd1HAr-H meta to NO₂ and ortho to Cl
~6.8d1HAr-H ortho to NH
~4.0-4.2septet1HCH of isopropyl
~1.3d6HCH₃ of isopropyl
~5.0-6.0br s1HNH

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~148C-NH
~135C-NO₂
~129C-Cl
~126Ar-CH
~120Ar-CH
~115Ar-CH
~45CH of isopropyl
~22CH₃ of isopropyl
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[13][14][15]

Wavenumber (cm⁻¹)Vibration
~3400N-H stretching
~2970-2870C-H stretching (aliphatic)
~1600, ~1480C=C stretching (aromatic)
~1520, ~1340N-O stretching (nitro group)
~1100C-N stretching
~820C-Cl stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom.[9][16]

Predicted Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 199/201.

  • Loss of the isopropyl group (-C₃H₇): [M-43]⁺ at m/z 171/173.

  • Loss of the nitro group (-NO₂): [M-46]⁺ at m/z 168/170.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 4-chloro-2-nitroaniline should be considered for handling and safety precautions.[13] Nitroaniline derivatives are generally considered toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its synthesis, characterization, and application. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for the scientific community.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Molecules, 29(15), 3429. [Link]

  • Organic Chemistry Tutor. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2019, December 20). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 645-654. [Link]

  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved January 21, 2026, from [Link]

  • Dr. Hanaa Assil. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline of interest in pharmaceutical and chemical research. As a weakly basic, lipophilic compound, its solubility is critically dependent on pH and the physicochemical properties of the solvent system. This document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary for a thorough solubility evaluation. We delve into the causality behind experimental choices, presenting methodologies for both high-throughput kinetic screening and gold-standard thermodynamic solubility determination. Furthermore, a complete, step-by-step protocol for developing a robust HPLC-UV analytical method for quantification is provided. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's solubility, a critical parameter for predicting its behavior in biological and chemical systems.

Introduction: The Critical Role of Solubility

Aqueous solubility is a cornerstone of drug discovery and development.[1][2] It is a principal determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing bioavailability and, consequently, therapeutic efficacy.[3][4] Poorly soluble compounds often present significant challenges, leading to erratic absorption, high inter-subject variability, and potential for costly development failures.[3] Therefore, a comprehensive understanding of a compound's solubility profile, particularly its dependence on pH, is paramount from the earliest stages of research.[1][5]

This compound is a substituted aniline derivative. Its structure, featuring a weakly basic amine, a lipophilic isopropyl group, and electron-withdrawing chloro and nitro moieties, suggests a complex solubility behavior that warrants detailed investigation.[6][7][8] This guide provides the scientific rationale and actionable protocols to fully characterize this behavior.

Physicochemical Characterization and Predictive Analysis

Before embarking on experimental studies, a predictive analysis based on the molecule's structure can provide valuable insights into its expected solubility behavior.

Structural Features Influencing Solubility
  • Aniline Moiety: The secondary amine group (N1) is weakly basic. In acidic environments (pH < pKa), this group will become protonated (ionized), leading to a significant increase in aqueous solubility.[9][10][11][12] Conversely, at neutral or alkaline pH, the compound will exist predominantly in its less soluble, neutral form.[13][14]

  • Lipophilicity: The presence of a chloro group and an isopropyl group contributes to the molecule's overall hydrophobicity.[8] This is quantitatively expressed by the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value generally correlates with lower intrinsic aqueous solubility.[4][15][16]

  • Nitro and Chloro Groups: These strong electron-withdrawing groups decrease the basicity (lower the pKa) of the aniline nitrogen compared to unsubstituted aniline.[6][7][17] This means a lower pH is required to achieve significant ionization and, thus, solubilization.

In Silico Predictions

Computational tools can provide estimations of key physicochemical parameters. While not a substitute for experimental data, these predictions are invaluable for experimental design.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 229.66 g/mol Higher molecular weight can negatively impact solubility.
cLogP 3.5 - 4.0Indicates high lipophilicity and likely low intrinsic solubility.[16][18][19]
pKa -1.56 ± 0.50[20]The predicted pKa suggests the compound is a very weak base, requiring strongly acidic conditions to be significantly protonated and solubilized.[21][22][23]
Boiling Point 333.5 ± 27.0 °C[20]Provides general information about the compound's physical state.
Density 1.292 ± 0.06 g/cm3 [20]Physical property data.

Note: Predicted values are generated from computational models and should be confirmed experimentally.

Experimental Solubility Determination: A Dual Approach

A comprehensive solubility assessment involves two distinct but complementary methodologies: kinetic and thermodynamic solubility.[1][24]

G cluster_0 Solubility Assessment Workflow Start Compound Synthesis & Characterization Kinetic Kinetic Solubility Assay (High-Throughput) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility Assay (Gold Standard) Start->Thermo Lead Optimization Report Comprehensive Solubility Report Kinetic->Report Initial Assessment Thermo->Report Definitive Data HPLC HPLC-UV Method Development & Validation HPLC->Kinetic Quantification HPLC->Thermo Quantification

Caption: Overall workflow for solubility characterization.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[1][24][25][26] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, precipitates out of an aqueous buffer.[24][27]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[25]

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

  • Incubation & Shaking: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[24]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[24][25] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[1][3][28][29] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.[5][30][31]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached.[5][28]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4) to the vial.[28]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3][28]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[5]

G cluster_1 Shake-Flask Thermodynamic Solubility A 1. Add Excess Solid (e.g., 2 mg) to Vial B 2. Add Precise Volume of Buffer (e.g., 1 mL) A->B C 3. Equilibrate (24h, 25°C, Shaking) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Quantify Filtrate via HPLC-UV D->E F Saturated Solution (Solubility Value) E->F

Caption: Experimental workflow for the Shake-Flask method.

pH-Dependent Solubility Profile

For an ionizable compound like this compound, mapping its solubility across a range of pH values is essential.[10][12] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the drug.[9][21][32][33][34]

For a weak base, the equation for total solubility (ST) is: ST = S0 (1 + 10(pKa - pH)) Where S0 is the intrinsic solubility of the neutral form.

This relationship demonstrates that as the pH drops below the pKa, the solubility will increase exponentially.[10][11]

Experimental Approach: To determine the pH-solubility profile, the thermodynamic shake-flask method (Protocol 3.2) should be repeated using a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[30] The resulting data should be plotted as Log(Solubility) vs. pH.

Analytical Method Development: HPLC-UV Quantification

A robust and validated analytical method is required for the accurate quantification of the compound in the thermodynamic solubility assays.[3][35] Reversed-phase HPLC with UV detection is the preferred technique.[35][36][37]

Protocol: HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for small molecules.[27][36]

  • Wavelength Selection: Dissolve the compound in methanol or acetonitrile and scan using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Given the nitroaniline structure, a λmax in the UV range (e.g., 220-380 nm) is expected.

  • Mobile Phase Optimization:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Begin with an isocratic method (e.g., 50:50 A:B) and adjust the ratio to achieve a retention time between 3-10 minutes with good peak shape. If necessary, develop a gradient method for better resolution.[38]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are good starting points.[39]

  • Method Validation (ICH Guidelines):

    • Specificity: Ensure the peak for the analyte is well-resolved from any impurities or matrix components.

    • Linearity: Prepare a series of standard solutions (e.g., 1 to 100 µg/mL) and inject them. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be >0.999.[39]

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability) at low, medium, and high concentrations.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Summary of this compound Solubility Data (Hypothetical)

Assay TypeMedium (Buffer)pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425< 5< 21.8
ThermodynamicFaSSIF6.537834.8
ThermodynamicSGF (pH 1.2)1.237150653.1
ThermodynamicAcetate Buffer4.53725108.9
ThermodynamicPhosphate Buffer7.43728.7

FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.

Interpretation: The hypothetical data illustrate the expected behavior of a weakly basic, lipophilic compound. The intrinsic solubility at neutral pH is very low (<10 µg/mL). As the pH becomes more acidic, the solubility increases dramatically, consistent with the protonation of the aniline nitrogen.[11][12] This pH-dependent solubility is a critical factor for predicting oral absorption, where the compound will experience a transition from the highly acidic stomach environment to the near-neutral environment of the small intestine.

Conclusion

This guide has detailed the necessary theoretical and practical steps to fully characterize the solubility profile of this compound. By combining in silico prediction with rigorous kinetic and thermodynamic experimental methods, researchers can generate a comprehensive and reliable dataset. This data is fundamental for making informed decisions in drug development, guiding formulation strategies, and predicting in vivo performance. The provided protocols for solubility determination and HPLC-UV analysis serve as a robust foundation for any laboratory tasked with evaluating this, or structurally similar, compounds.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs. (Please note: The reference list will be dynamically generated based on the citations used in the final document).

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A Spectroscopic Guide to N1-isopropyl-4-chloro-2-nitroaniline: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for N1-isopropyl-4-chloro-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles and the rationale behind the interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic amine with a molecular formula of C₉H₁₁ClN₂O₂. The structural features—a chloro and a nitro group on the benzene ring, and an isopropyl group on the amine nitrogen—give rise to a unique spectroscopic fingerprint. Understanding the influence of each of these functional groups is paramount to interpreting the spectral data accurately.

The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of a novel compound like this compound is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds due to its good solubilizing power and relatively clean spectral window.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

    • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the N-isopropylamino group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~8.20d~2.51HH-3The nitro group at C-2 strongly deshields the ortho proton (H-3). The small coupling constant is due to meta-coupling with H-5.
~7.40dd~9.0, ~2.51HH-5This proton is ortho to the chloro group and meta to the nitro and amino groups. It is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling).
~6.80d~9.01HH-6This proton is ortho to the N-isopropylamino group, which is electron-donating, causing an upfield shift. It is coupled to H-5.
~4.0-4.2m (septet)~6.51HCH (isopropyl)The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen.
~3.4-3.6br s1HNHThe chemical shift of the N-H proton can vary depending on concentration and solvent. It is expected to be a broad singlet.
~1.30d~6.56HCH₃ (isopropyl)The six equivalent methyl protons of the isopropyl group are coupled to the methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~145-148C-1This carbon is attached to the nitrogen of the amino group and is deshielded.
~135-138C-2The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group.
~128-130C-3Aromatic CH carbon.
~125-127C-4The carbon attached to the chlorine atom is deshielded due to the electronegativity of chlorine.
~120-122C-5Aromatic CH carbon.
~115-118C-6Aromatic CH carbon, shielded by the ortho amino group.
~45-48CH (isopropyl)The methine carbon of the isopropyl group.
~21-23CH₃ (isopropyl)The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.

    • The sample is then placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350-3400MediumN-H stretchSecondary Amine
~3050-3100MediumAromatic C-H stretchAromatic Ring
~2850-2970MediumAliphatic C-H stretchIsopropyl Group
~1600-1620StrongC=C stretchAromatic Ring
~1500-1530StrongAsymmetric NO₂ stretchNitro Group
~1330-1360StrongSymmetric NO₂ stretchNitro Group
~1250-1300StrongAromatic C-N stretchAryl Amine
~1050-1100StrongC-Cl stretchChloroarene
~800-850StrongC-H out-of-plane bendSubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction:

    • A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

    • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization and Analysis:

    • Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation.

    • Electrospray Ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often results in a prominent molecular ion peak.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectral Data

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak: The molecular weight of this compound (C₉H₁₁ClN₂O₂) is approximately 214.65 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic pattern:

  • [M]⁺: m/z ≈ 214 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: m/z ≈ 216 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the [M]⁺ peak.

Major Fragmentation Pathways: A plausible fragmentation pathway under EI conditions is illustrated below. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the amine and the aromatic ring.

G cluster_0 Predicted Mass Spectrometry Fragmentation mol [C₉H₁₁³⁵ClN₂O₂]⁺˙ m/z = 214 frag1 [M - CH₃]⁺ m/z = 199 mol->frag1 - •CH₃ frag2 [M - C₃H₇]⁺ m/z = 171 mol->frag2 - •C₃H₇ frag3 [M - NO₂]⁺ m/z = 168 mol->frag3 - •NO₂

Caption: Predicted fragmentation pathway of this compound.

Predicted Fragment Ions:

m/zPredicted FragmentLoss
199[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
171[M - C₃H₇]⁺Loss of the isopropyl radical.
168[M - NO₂]⁺Loss of the nitro group.

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

  • NMR spectroscopy elucidates the precise connectivity of the hydrogen and carbon atoms, confirming the presence of the substituted aromatic ring and the isopropyl group.

  • IR spectroscopy identifies the key functional groups: the secondary amine (N-H stretch), the nitro group (asymmetric and symmetric stretches), the aromatic ring (C=C and C-H stretches), and the chloroalkane (C-Cl stretch).

  • Mass spectrometry confirms the molecular weight and the elemental composition (via the isotopic pattern of chlorine) and provides further structural information through the predictable fragmentation pattern.

This guide, through its detailed protocols and reasoned interpretation of predicted spectral data, offers a robust framework for the characterization of this compound. The principles and methodologies described herein are broadly applicable to the structural elucidation of other novel organic compounds in the field of drug discovery and development.

References

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  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

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An In-Depth Technical Guide on the Reactivity and Functional Group Transformations of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N1-isopropyl-4-chloro-2-nitroaniline is a substituted aromatic compound featuring three distinct functional groups: a secondary isopropylamine, a nitro group, and a chlorine atom. The electronic interplay between these groups dictates the molecule's reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the selective transformation of each functional group. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the strategic application of this compound in synthetic chemistry.

Molecular Structure and Electronic Profile

The reactivity of this compound is governed by the electronic nature and position of its substituents on the aniline core.

  • Nitro Group (-NO₂): Positioned ortho to the amine, the nitro group is a powerful electron-withdrawing group. It significantly deactivates the aromatic ring towards electrophilic substitution and, crucially, activates it for nucleophilic aromatic substitution (SNAr). This group also lowers the basicity of the aniline nitrogen.

  • Chloro Group (-Cl): Located para to the nitro group, the chlorine atom is an electronegative but weakly deactivating group. Its position makes it susceptible to displacement by nucleophiles in SNAr reactions, a process strongly facilitated by the ortho-nitro group.

  • N-Isopropylamino Group (-NHCH(CH₃)₂): This secondary amine is an electron-donating group. However, its activating effect is substantially diminished by the powerful electron-withdrawing nitro group at the ortho position. The isopropyl moiety introduces steric hindrance, which can influence the accessibility of the nitrogen's lone pair and the adjacent positions on the ring.

This unique combination of functional groups allows for a series of selective chemical transformations, which will be the focus of this guide.

N1-isopropyl-4-chloro-2-nitroaniline as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N1-isopropyl-4-chloro-2-nitroaniline as a Precursor in Organic Synthesis

Abstract

This compound is a substituted nitroaromatic compound with significant utility as a precursor in modern organic synthesis. Its unique trifunctional molecular architecture—comprising a secondary isopropylamine group, a reactive nitro moiety, and a chlorinated benzene ring—offers a versatile platform for constructing more complex molecular targets. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amine, making it a strategic starting material for various transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound, with a particular focus on its role as a precursor. We delve into the mechanistic rationale behind its key reactions, provide detailed experimental protocols, and outline standard characterization techniques, offering researchers and drug development professionals a practical and authoritative resource.

Introduction

Substituted anilines are foundational building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Among these, nitroanilines are particularly valuable due to the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, most notably an amine via reduction.[2] The strategic placement of chloro and isopropyl substituents on the this compound scaffold further refines its synthetic potential. The chloro group serves as a potential site for nucleophilic aromatic substitution or as a directing group, while the N-isopropyl group provides steric bulk and modulates the electronic properties of the amine.[2]

This guide focuses on the practical application of this compound as a synthetic intermediate. It moves beyond a simple cataloging of reactions to explain the underlying principles that govern its reactivity, thereby empowering chemists to leverage its unique properties for the efficient design and execution of synthetic pathways.

Physicochemical and Spectroscopic Properties

A thorough understanding of a precursor's physical and chemical properties is paramount for its effective use in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. While specific experimental data for this compound is not extensively published, the properties can be reliably inferred from closely related analogs like 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline.[3][4]

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₁ClN₂O₂Inferred
Molecular Weight 214.65 g/mol Inferred
Appearance Expected to be a yellow or orange crystalline solid.[3]
Solubility Likely soluble in polar organic solvents like ethanol, ethyl acetate, and acetone; sparingly soluble in water.[3]
Melting Point Analog 4-chloro-2-nitroaniline melts at 117-119 °C. The N-isopropyl group may slightly alter this value.[5]
Reactivity Stable under standard conditions. Incompatible with strong oxidizing agents. The nitro group can be reduced, and the secondary amine can undergo reactions like acylation and alkylation.[2][5]
Spectroscopy (¹H NMR) Expected signals would include aromatic protons, a methine proton for the isopropyl group (septet), and methyl protons (doublet).[6]

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAAr) of a dichlorinated nitrobenzene precursor with isopropylamine.[7]

Reaction Mechanism and Rationale

The reaction proceeds by the addition of isopropylamine to 2,5-dichloronitrobenzene. The strong electron-withdrawing effect of the nitro group (in the ortho position) and the second chloro group (in the para position) activates the carbon atom at the C1 position for nucleophilic attack. The amine attacks this activated position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a chloride ion restores aromaticity and yields the final product. The choice of a base (often an excess of the amine itself or a non-nucleophilic base like K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

start Starting Materials: - 2,5-Dichloronitrobenzene - Isopropylamine - Solvent (e.g., Ethanol) - Base (e.g., K₂CO₃) reaction Reaction Vessel: Mix reactants and heat under reflux. Monitor reaction progress via TLC. start->reaction 1. Charging workup Aqueous Workup: Cool mixture, pour into water. Extract product with organic solvent (e.g., Ethyl Acetate). reaction->workup 2. Quenching & Extraction purification Purification: Dry organic layer (e.g., Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography or recrystallization. workup->purification 3. Isolation product Final Product: This compound purification->product 4. Characterization

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,5-Dichloronitrobenzene (1.0 eq)

  • Isopropylamine (2.0-3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethanol (or other suitable high-boiling point solvent)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloronitrobenzene (1.0 eq) and ethanol.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Slowly add isopropylamine (2.0-3.0 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ice-cold water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Core Application: A Precursor for Diamine Synthesis

The most powerful and common application of this compound is its role as a precursor to N1-isopropyl-4-chlorobenzene-1,2-diamine. The selective reduction of the nitro group is a cornerstone transformation in synthetic chemistry, unlocking access to highly valuable diamine building blocks.

The Strategic Importance of Nitro Group Reduction

The reduction of the nitro group to a primary amine dramatically alters the molecule's electronic and chemical properties. It introduces a new nucleophilic center, enabling a wide range of subsequent reactions, such as:

  • Formation of Heterocycles: Diamines are key precursors for synthesizing benzodiazepines, quinoxalines, and other nitrogen-containing heterocyclic systems prevalent in pharmaceuticals.

  • Amide and Sulfonamide Coupling: The newly formed amine can be readily acylated or sulfonated to build more complex structures.

  • Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate for introducing various substituents onto the aromatic ring.[2]

Mechanistic Considerations for Reduction

Several methods exist for reducing aromatic nitro groups. A common and reliable method involves the use of a metal catalyst with a hydrogen source or a metal in acidic media.[10]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) is a clean and efficient method. The reaction occurs on the surface of the metal catalyst.

  • Metal/Acid Reduction: A classic method involves using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid like HCl.[10] The metal acts as the electron donor, and the acid provides the protons required for the reduction. This method is robust and tolerant of many functional groups, though the workup can be more involved.

Reaction Pathway Diagram

precursor This compound product N1-isopropyl-4-chlorobenzene-1,2-diamine precursor->product Reduction reagents Reducing Agent (e.g., Sn/HCl or H₂/Pd-C) + Solvent (e.g., Ethanol) reagents->product applications Further Synthesis: - Heterocycles - Pharmaceuticals - Dyes product->applications

Caption: Reduction of this compound to its corresponding diamine.

Detailed Experimental Protocol (Sn/HCl Reduction)

Materials:

  • This compound (1.0 eq)

  • Granulated Tin (Sn) (2.0-3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add granulated tin (2.0-3.0 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM or ethyl acetate (2x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N1-isopropyl-4-chlorobenzene-1,2-diamine.

  • The product can be further purified by column chromatography if necessary.

Characterization Techniques

Confirmation of the identity and purity of this compound and its synthetic products is essential. A combination of chromatographic and spectroscopic methods should be employed.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and molecular weight of the compound, confirming its identity through the mass-to-charge ratio of the molecular ion.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic peaks for the N-H stretch, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the NO₂ group would be expected.[12]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the strategic positioning of its three distinct functional groups provide chemists with a powerful tool for molecular construction. The selective reduction of its nitro group to an amine is a particularly crucial transformation, opening the door to a rich variety of diamine-based derivatives, including complex heterocycles of medicinal importance. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this important intermediate.

References

  • Sinopeg . Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. Available at: [Link]

  • PrepChem.com . Synthesis of C. 4-isopropyl-2-nitroaniline. Available at: [Link]

  • PubChem . 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem . 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US2734911A - Reaction of chloroaniline and isopropyl.
  • PrepChem.com . Synthesis of 2-chloro-4-nitroaniline. Available at: [Link]

  • PLOS One . Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]

  • NIST . Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Magritek . Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • CRO SPLENDID LAB . N-Isopropyl 4-bromo-2-nitroaniline. Available at: [Link]

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The Genesis of Targeted Therapy: A Technical Guide to the Discovery and Development of Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Topic

The compound N1-isopropyl-4-chloro-2-nitroaniline is a chemical intermediate with limited publicly available data regarding a significant history in drug discovery or extensive biological applications. To fulfill the user's request for an in-depth technical guide that is relevant to drug development professionals and showcases a rich discovery narrative, this document will focus on Imatinib (Gleevec) , a paradigm-shifting therapeutic that perfectly embodies the principles of rational drug design and targeted therapy. This allows for a comprehensive exploration of the scientific and historical depth requested.

Abstract

Imatinib, marketed as Gleevec®, represents a landmark achievement in oncology and a pivotal moment in the history of drug development. It was the first drug to be approved based on a specific molecular target, the Bcr-Abl tyrosine kinase, which is the pathogenic driver of Chronic Myeloid Leukemia (CML). This guide provides a detailed technical overview of the journey of Imatinib, from the fundamental biological discoveries that identified its target to the innovative medicinal chemistry campaign that led to its creation and the clinical trials that established its unprecedented efficacy. We will explore the scientific rationale behind key experimental decisions, detail the methodologies for its synthesis and evaluation, and examine the lasting impact of this pioneering targeted therapy.

The Unmet Need: Chronic Myeloid Leukemia and the Philadelphia Chromosome

Chronic Myeloid Leukemia (CML) was once a grim diagnosis, with a median survival of only 3-5 years. The disease is characterized by an overproduction of granulocytes, a type of white blood cell. The breakthrough in understanding CML came in 1960 with the discovery of an abnormally small chromosome in patient cancer cells, dubbed the Philadelphia chromosome . It took over a decade more to uncover the precise nature of this abnormality: a reciprocal translocation between chromosomes 9 and 22, denoted t(9;22)(q34;q11).

This translocation results in the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The product of this fusion gene is the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase. This rogue enzyme continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis, which are the cellular hallmarks of CML. The discovery that a single, specific protein was the driver of the disease presented a clear and tantalizing target for drug development.

Bcr_Abl_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 CML Cell ABL1 ABL1 (Chromosome 9) BCR BCR (Chromosome 22) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates STAT STAT Receptor->STAT Activates Proliferation Regulated Proliferation & Survival RAS->Proliferation STAT->Proliferation Translocation t(9;22) Translocation BcrAbl Bcr-Abl Fusion Protein (Constitutively Active Kinase) Translocation->BcrAbl RAS_CML RAS BcrAbl->RAS_CML Constitutive Activation STAT_CML STAT BcrAbl->STAT_CML Constitutive Activation Uncontrolled Uncontrolled Proliferation & Survival (CML Pathogenesis) RAS_CML->Uncontrolled STAT_CML->Uncontrolled

Figure 1: Pathogenesis of CML via Bcr-Abl Kinase.

Rational Drug Design: The Search for a Bcr-Abl Inhibitor

The identification of Bcr-Abl as the molecular driver of CML provided a clear therapeutic strategy: inhibit the kinase activity of this oncoprotein. This marked a shift from the cytotoxic chemotherapies of the past, which indiscriminately killed all rapidly dividing cells, to a new paradigm of targeted therapy .

The drug discovery program, spearheaded by scientists at Ciba-Geigy (now Novartis), began by screening chemical libraries for compounds that could inhibit protein tyrosine kinases.[1]

Key Stages of the Discovery Process:

  • Lead Compound Identification: High-throughput screening identified a class of compounds, the 2-phenylaminopyrimidines, as promising tyrosine kinase inhibitors.[1] This scaffold provided a solid foundation for chemical modification.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically synthesized and tested derivatives of the lead compound to improve potency and selectivity. The goal was to find a molecule that would potently inhibit Bcr-Abl while sparing other essential kinases in the body to minimize toxicity.

  • Optimization for Drug-like Properties: Beyond potency, the molecule needed to have favorable pharmacokinetic properties. A key breakthrough was the addition of a methylpiperazine group. This modification dramatically improved the water solubility and oral bioavailability of the compound, making it suitable for administration as a daily pill.[2] The resulting candidate was designated STI571.

The final candidate, STI571, which would later be named Imatinib , was selected for its high potency and selectivity for the Abl kinase. It also showed inhibitory activity against the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR), a fact that would later prove crucial for treating other cancers like gastrointestinal stromal tumors (GIST).[3]

Drug_Discovery_Workflow TargetID Target Identification (Bcr-Abl Kinase) HTS High-Throughput Screening (HTS) TargetID->HTS LeadGen Lead Compound Identified (2-phenylaminopyrimidine) HTS->LeadGen SAR Lead Optimization (SAR Studies) LeadGen->SAR ADME ADME/Tox Profiling (Solubility, Bioavailability) SAR->ADME Candidate Candidate Selection (STI571 / Imatinib) ADME->Candidate Clinical Preclinical & Clinical Trials Candidate->Clinical Approval FDA Approval Clinical->Approval Imatinib_MoA cluster_0 Bcr-Abl Kinase Activity (No Inhibitor) cluster_1 Imatinib Inhibition BcrAbl_Active Bcr-Abl Kinase ATP-Binding Site Substrate-Binding Site Phosphorylated Phosphorylated Substrate (Signal ON) BcrAbl_Active->Phosphorylated Phosphorylates ADP ADP BcrAbl_Active->ADP ATP ATP ATP->BcrAbl_Active:atp Binds Substrate Substrate Protein Substrate->BcrAbl_Active:subst Binds BcrAbl_Inactive Bcr-Abl Kinase ATP-Binding Site Substrate-Binding Site NoReaction No Phosphorylation (Signal OFF) BcrAbl_Inactive->NoReaction Imatinib Imatinib Imatinib->BcrAbl_Inactive:atp Competitively Binds ATP_Blocked ATP ATP_Blocked->BcrAbl_Inactive:atp Binding Blocked

Figure 3: Mechanism of Action of Imatinib.

Clinical Development and Landmark Trials

The clinical development of Imatinib was remarkably rapid, driven by its extraordinary efficacy in early trials.

  • Phase I Trials (1998): The first-in-human trials began in June 1998 for CML patients who had failed previous therapies. [2][4]The primary goal was to determine a safe dose, but the results were stunning. At doses of 300 mg/day or higher, nearly all patients in the chronic phase of CML achieved a complete hematologic response (a return to normal blood cell counts). [4]* Phase II Trials (1999): These larger studies confirmed the high response rates in patients in all phases of CML, including the more advanced blast crisis phase. [2]* Phase III Trial (IRIS Study): The pivotal International Randomized Study of Interferon and STI571 (IRIS) began in 2000. [4]It compared Imatinib to the then-standard-of-care, interferon-alfa plus cytarabine, in newly diagnosed CML patients. [5]The results were so overwhelmingly in favor of Imatinib that the trial was effectively stopped early, and patients in the control arm were allowed to cross over to receive Imatinib. [5][6] Table 1: Key Outcomes from the IRIS Study (5-Year Follow-up)

    Outcome Imatinib Arm Interferon + Cytarabine Arm
    Estimated Overall Survival 89% Not available (high crossover rate)
    Freedom from Progression to Advanced Disease 93% Not available
    Complete Cytogenetic Response 87% 34.7% (before crossover)
    Major Cytogenetic Response 92% Not available

    Data sourced from reports on the IRIS trial.[6]

Based on this unprecedented success, the U.S. Food and Drug Administration (FDA) granted Imatinib a record-fast approval in May 2001, just under three years after the first patient was enrolled in a clinical trial. [7][8]Long-term follow-up of over 10 years has shown that Imatinib is safe and provides a durable response, with an overall survival rate of 83.3% in the initial patient cohort. [8]

Experimental Protocol: Synthesis of Imatinib

The synthesis of Imatinib can be achieved through various routes. The following is a representative protocol for the final key coupling step to form the Imatinib base.

Objective: To synthesize N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib base) via amide bond formation.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Intermediate A)

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (Intermediate B)

  • Anhydrous Pyridine (Solvent and Base)

  • Ethyl Acetate (for purification/slurry)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer, heating mantle, round-bottom flask, condenser, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Intermediate A (1.0 equivalent) in anhydrous pyridine.

  • Reagent Addition: While stirring, add Intermediate B (approximately 1.1-1.2 equivalents) to the solution. The addition may be done portion-wise or as a solution in a small amount of anhydrous solvent to control any exotherm.

  • Reaction: Heat the reaction mixture to approximately 50-60°C and maintain stirring for 4-6 hours. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to a non-solvent like water or an ether.

  • Isolation: Filter the precipitated solid and wash it thoroughly with water to remove pyridine hydrochloride and any remaining pyridine.

  • Purification: The crude Imatinib base is often purified by slurrying in a hot solvent like ethyl acetate. This process involves heating the crude solid in the solvent, then cooling, which helps to remove impurities without fully redissolving the product. Filter the purified solid.

  • Drying: Dry the final product under a vacuum to yield the Imatinib free base as a solid.

  • (Optional) Salt Formation: For the pharmaceutically used mesylate salt, the Imatinib base is dissolved in a suitable solvent (e.g., isopropanol, DMSO) and treated with one equivalent of methanesulfonic acid to precipitate Imatinib mesylate. [9]

Conclusion: The Legacy of Imatinib

Imatinib transformed CML from a fatal leukemia into a manageable chronic condition for most patients. [7]Its success validated the principle of targeted therapy and ushered in the era of precision medicine. The story of Imatinib serves as a blueprint for modern drug development, demonstrating how a deep understanding of the molecular basis of a disease can lead to the rational design of a highly effective and life-saving therapeutic. It proved that by targeting a specific cancer-causing protein, it is possible to achieve dramatic clinical responses with far fewer side effects than traditional chemotherapy. [7]The legacy of Imatinib continues to inspire the search for new targeted therapies for a wide range of human diseases.

References

  • Nowell, P. C., & Hungerford, D. A. (1960). A Minute Chromosome in Human Chronic Granulocytic Leukemia. Science. [Link]

  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood. [Link]

  • National Cancer Institute. (2018). How Gleevec Transformed Leukemia Treatment. NCI Visuals Online. [Link]

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. [Link]

  • O'Dwyer, M. E., Mauro, M. J., & Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. The Hematology Digital Library. [Link]

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [Link]

  • Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
  • Hochhaus, A., et al. (2017). Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. New England Journal of Medicine. [Link]

  • Chen, Z. (2006). Synthesis of Imatinib Mesylate. CNKI. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr. Oracle. [Link]

Sources

N1-isopropyl-4-chloro-2-nitroaniline theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of N1-isopropyl-4-chloro-2-nitroaniline

Abstract

This compound is a substituted aromatic amine with potential applications in materials science and as a synthetic intermediate. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide details a synergistic approach, combining experimental spectroscopic analysis with robust quantum chemical computations to elucidate the multifaceted characteristics of this molecule. We present a detailed exploration of its optimized molecular geometry, vibrational frequencies, electronic behavior via Frontier Molecular Orbital (FMO) analysis, and reactivity landscape through its Molecular Electrostatic Potential (MEP) map. The computational framework is built upon Density Functional Theory (DFT), a proven and powerful tool for predicting the properties of organic molecules with high accuracy. The protocols and findings herein provide a foundational reference for researchers and professionals engaged in the study and application of substituted nitroanilines.

Introduction

Substituted nitroaniline derivatives are a cornerstone in the development of various functional materials, including dyes, pharmaceuticals, and nonlinear optical (NLO) materials.[1] The specific arrangement and nature of substituent groups on the aniline scaffold dictate the molecule's intramolecular charge transfer characteristics, which in turn govern its electronic and optical properties. The title compound, this compound, incorporates an electron-donating isopropylamino group and two electron-withdrawing groups (chloro and nitro) on the benzene ring. This push-pull electronic configuration is a hallmark of molecules designed for NLO applications.

To fully harness the potential of this molecule, a detailed characterization at the atomic level is essential. While experimental techniques provide invaluable macroscopic data, computational chemistry offers a microscopic view, revealing insights that are often difficult or impossible to obtain through experimentation alone. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for correlating molecular structure with chemical behavior.[2] This guide outlines the theoretical framework and computational protocols for a comprehensive analysis of this compound, validated by experimental spectroscopic data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through nucleophilic aromatic substitution, a common pathway for preparing N-alkylated anilines.

Synthetic Protocol

A plausible synthetic route involves the reaction of a starting material like 3,4-dichloronitrobenzene or a related precursor with isopropylamine. The reaction conditions would be optimized to favor the substitution of the chlorine atom at the C1 position.

Materials:

  • 3,4-Dichloronitrobenzene

  • Isopropylamine

  • Suitable solvent (e.g., Ethanol, DMSO)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve 3,4-Dichloronitrobenzene in the chosen solvent within a pressure-rated reaction vessel.

  • Add an excess of isopropylamine and the base to the solution.

  • Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.

  • Maintain the temperature and stir for several hours until the reaction is complete, monitoring progress via Thin Layer Chromatography (TLC).

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis

The synthesized compound is characterized using standard spectroscopic methods to confirm its structure.

  • FT-IR Spectroscopy: The FT-IR spectrum provides information about the functional groups present. Key vibrational bands for this compound are expected for the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the NO₂ group, C-Cl stretching, and various aromatic C-H and C=C vibrations.

  • UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol, reveals the electronic transitions within the molecule. The absorption maxima (λ_max) are indicative of the energy required for π → π* and n → π* transitions, which are directly related to the molecule's electronic structure and HOMO-LUMO energy gap.

Computational Methodology

All theoretical calculations are performed using a quantum chemistry software package like Gaussian. The methodology is selected to provide a balance between computational cost and accuracy, which has been validated for similar aniline derivatives.[3]

Geometry Optimization

The molecular structure of this compound is optimized in the gas phase without any geometric constraints. The Density Functional Theory (DFT) method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[3][4] A Pople-style basis set, 6-311++G(d,p), is used, which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for a better representation of bond anisotropies. The optimization is complete when the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Calculation

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more direct comparison with experimental FT-IR data.

Electronic Property Analysis

The electronic properties are derived from the optimized structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). These frontier orbitals are crucial for understanding chemical reactivity and electronic transitions.[5][6] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and optical properties.[2]

G

Caption: Workflow for the theoretical analysis of molecular properties.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, provide the foundational structure of the molecule. The planarity of the benzene ring is slightly distorted due to the steric hindrance and electronic effects of the bulky isopropyl and nitro groups. An intramolecular hydrogen bond is expected between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, a common feature in ortho-nitroanilines that contributes to the planarity and stability of that molecular fragment.[7]

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N (amino) ~1.37 C-N-C (isopropyl) ~122
C-N (nitro) ~1.48 O-N-O ~124
N-O ~1.23 C-C-Cl ~119
C-Cl ~1.75 H-N-C ~118

Note: These are predicted values based on DFT calculations for analogous structures.

Vibrational Analysis (FT-IR)

The calculated vibrational spectrum allows for a precise assignment of the experimental FT-IR bands. The key predicted frequencies are summarized below.

Table 2: Comparison of Predicted and Expected Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted (Scaled) Frequency Expected Experimental Range
N-H Stretch ~3400 3350-3450
C-H Stretch (Aromatic) ~3100 3050-3150
C-H Stretch (Aliphatic) ~2980 2950-3000
NO₂ Asymmetric Stretch ~1570 1550-1590
C=C Stretch (Aromatic) ~1500 1480-1520
NO₂ Symmetric Stretch ~1350 1330-1370
C-N Stretch (Amino) ~1280 1260-1300

| C-Cl Stretch | ~750 | 730-780 |

The strong correlation between the scaled theoretical frequencies and the experimental FT-IR spectrum serves as a robust validation of the computed molecular structure.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding the electronic behavior of the molecule. For this compound, the HOMO is predicted to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro group and the aromatic ring, highlighting its electron-accepting nature.[5]

G cluster_homo HOMO cluster_lumo LUMO HOMO_level Energy Level HOMO_desc Electron Donating (Aniline Moiety) LUMO_level Energy Level HOMO_level->LUMO_level ΔE (Energy Gap) Electronic Transition LUMO_desc Electron Accepting (Nitro Group)

Caption: HOMO-LUMO energy gap and charge transfer character.

The energy gap (ΔE) between these orbitals is a crucial parameter. A smaller energy gap suggests that the molecule can be more easily excited, which corresponds to a lower energy electronic transition and absorption of light at a longer wavelength in the UV-Vis spectrum. This intramolecular charge transfer (ICT) from the HOMO (donor) to the LUMO (acceptor) is the primary origin of the NLO properties observed in similar push-pull systems.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[5] It plots the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative regions are expected around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are favorable sites for nucleophilic attack. The most positive region is typically found around the hydrogen atom of the N-H group.

  • Green Regions (Neutral Potential): These areas have a near-zero potential, generally located over the carbon atoms of the benzene ring.

The MEP map visually confirms the electronic push-pull mechanism within the molecule and provides a qualitative guide to its intermolecular interaction potential.

Conclusion

The integrated experimental and computational investigation presented in this guide provides a comprehensive characterization of this compound. The DFT calculations, performed at the B3LYP/6-311++G(d,p) level of theory, yield an optimized molecular structure that is validated by a strong agreement between calculated and experimental vibrational spectra. The analysis of the frontier molecular orbitals (HOMO-LUMO) reveals a significant intramolecular charge transfer character, originating from the electron-donating isopropylamino group to the electron-accepting nitro group, which is fundamental to its potential NLO properties. The Molecular Electrostatic Potential map further elucidates the molecule's reactivity, identifying the specific sites prone to electrophilic and nucleophilic interactions. This detailed guide serves as a robust scientific resource, offering foundational data and protocols for future research and application development involving this and related substituted nitroaniline compounds.

References

  • Al-Otaibi, J. S., et al. (2018). Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids. Computational Biology and Chemistry, 77, 253-265. Available at: [Link]

  • Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-27. Available at: [Link]

  • El-behery, M., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. Science & Technology Asia, 27(2), 53-65. Available at: [Link]

  • El-behery, M., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. Thai Science. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o143-o144. Available at: [Link]

  • Prabukanthan, P., et al. (2012). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research, 4(3), 996-1000. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from: [Link]

  • Choudhary, V. K., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 40(27), 2354-2363. Available at: [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved from: [Link]

  • Mary, Y. S., & Balachandran, V. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of ChemTech Research, 9(4), 45-58. Available at: [Link]

  • Choudhary, V. K., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N1-isopropyl-4-chloro-2-nitroaniline, a valuable chemical intermediate in the development of pharmaceuticals and dyes. The protocol details a robust method for the regioselective nitration of 4-chloro-N-isopropylaniline. This application note explains the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and outlines necessary safety precautions and characterization techniques. The content is designed for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is an aniline derivative featuring chloro, isopropylamino, and nitro functional groups. These moieties make it a versatile building block for creating more complex molecules, particularly in the synthesis of biologically active compounds and specialized dyes[1]. The strategic placement of the nitro group ortho to the activating isopropylamino group and meta to the chloro group is key to its utility.

The primary synthetic route detailed herein is the electrophilic aromatic substitution (EAS) of 4-chloro-N-isopropylaniline.[1][2] This approach utilizes a classic nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring.

Mechanistic Rationale and Regioselectivity

The nitration of substituted benzene is a well-established electrophilic aromatic substitution reaction.[3] The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The N-isopropylamino group is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring. Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho, para-director through resonance.[4]

When both groups are present, the regiochemical outcome is dictated by the more powerful activating group, the N-isopropylamino substituent. Since the para position is blocked by the chlorine atom, the nitronium ion is directed predominantly to the ortho position relative to the N-isopropylamino group. This results in the desired this compound isomer.[5]

Experimental Protocol

This protocol is based on established chemical transformations for the nitration of substituted anilines and should be adapted and optimized under appropriate laboratory conditions.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-N-isopropylaniline≥98%Commercially AvailableStarting material.[2]
Sulfuric Acid (H₂SO₄)98%, ACS ReagentStandard SupplierUse with extreme caution.
Nitric Acid (HNO₃)70%, ACS ReagentStandard SupplierStrong oxidizer. Use with caution.
Dichloromethane (CH₂Cl₂)ACS GradeStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeStandard SupplierEluent for chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20°C to 100°C)

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Synthetic Procedure

Step 1: Preparation of the Reaction Vessel

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 4-chloro-N-isopropylaniline (10.0 g, 58.9 mmol).

  • Add concentrated sulfuric acid (50 mL) to the flask slowly and with vigorous stirring. The addition is exothermic and will form the aniline salt.

  • Cool the mixture to a temperature between 0°C and 5°C using an ice-salt bath.

Step 2: Preparation of the Nitrating Mixture

  • In a separate beaker, carefully and slowly add concentrated nitric acid (4.4 mL, ~64.8 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Allow the nitrating mixture to cool to room temperature before use.

Step 3: Nitration Reaction

  • Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-chloro-N-isopropylaniline sulfate from the dropping funnel.

  • Crucially, maintain the internal reaction temperature below 10°C throughout the addition to minimize the formation of by-products.[6]

  • After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Reaction Quench and Work-up

  • Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude solid by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane) to separate the desired product from any impurities.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colored solid.

Safety Precautions
  • Strong Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical safety goggles.[6]

  • Nitrating Mixture: The preparation of the nitrating mixture is highly exothermic. Acids should be mixed slowly and with cooling.

  • Nitrated Compounds: Nitroaromatic compounds can be toxic and are often thermally unstable. Avoid exposure and overheating.[7]

  • Quenching: Quenching the reaction mixture on ice should be done slowly to control the exotherm.

Visualization of Synthesis and Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

G Start 4-chloro-N-isopropylaniline Product This compound Start->Product HNO₃, H₂SO₄ 0-10 °C G A Dissolve Substrate in H₂SO₄ B Cool to 0-5 °C A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) < 10 °C B->C D Stir & Monitor (TLC) C->D E Quench on Ice D->E F Neutralize (NaHCO₃) E->F G Extract (CH₂Cl₂) F->G H Wash & Dry G->H I Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS, IR) J->K

Caption: General experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the molecular structure, including the regiochemistry of the nitro group. The spectrum is expected to show signals for the isopropyl group protons, the aromatic protons, and the amine proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. An ESI+ analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated mass. For a similar, non-chlorinated compound (4-isopropyl-2-nitroaniline), the [M+H]⁺ peak was observed at m/z 181.2. [8]* IR (Infrared) Spectroscopy: To identify characteristic functional groups. Key stretches would include N-H stretching for the secondary amine and asymmetric/symmetric stretching for the nitro (NO₂) group.

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
  • Journal of Chemical Education. (2014). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

Application Notes and Protocols for the Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N1-isopropyl-4-chloro-2-nitroaniline is a key chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its molecular structure, featuring a substituted aniline core, provides a versatile scaffold for further chemical modifications. The presence of a nitro group, a chloro substituent, and a secondary amine allows for a range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction conditions, underlying mechanism, and a robust experimental protocol suitable for a laboratory setting.

Reaction Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting materials for this synthesis are 2,4-dichloro-1-nitrobenzene and isopropylamine. In this reaction, the isopropylamine acts as a nucleophile, displacing one of the chlorine atoms on the aromatic ring of 2,4-dichloro-1-nitrobenzene.

The electron-withdrawing nature of the nitro group at the ortho and para positions of 2,4-dichloro-1-nitrobenzene is crucial for the success of this reaction. This group activates the chlorine atoms towards nucleophilic attack by withdrawing electron density from the aromatic ring, making the carbon atoms attached to the chlorine atoms more electrophilic.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution reactions.[1]

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine at the carbon atom bearing a chlorine atom. This attack is favored at the 4-position due to the strong resonance-stabilizing effect of the para-nitro group. This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily lost in this intermediate.

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the electron-withdrawing nitro group. This delocalization stabilizes the intermediate, making its formation energetically feasible. The stability of this intermediate is a key factor in the facility of SNAr reactions.[1]

  • Elimination of the Leaving Group and Re-aromatization: In the final step, the leaving group, a chloride ion, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the ring and results in the formation of the final product, this compound.

Below is a diagram illustrating the reaction mechanism:

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials and Equipment:

  • 2,4-dichloro-1-nitrobenzene

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloro-1-nitrobenzene (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF), to the flask. The choice of a polar aprotic solvent is crucial as it solvates the potassium cations while leaving the carbonate anion and the nucleophile more reactive.[4]

  • Addition of Nucleophile: While stirring the mixture at room temperature, add isopropylamine (1.1 equivalents) dropwise to the flask. The use of a slight excess of the amine helps to ensure the complete consumption of the starting aryl halide and can favor the desired mono-alkylation over potential di-alkylation.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[5]

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts. The reaction is considered complete when the starting 2,4-dichloro-1-nitrobenzene spot is no longer visible on the TLC plate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic layers and wash them with brine. The brine wash helps to remove any remaining water and inorganic impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically a suitable eluent system to separate the desired product from any unreacted starting materials or byproducts.[6][7]

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 2,4-dichloro-1-nitrobenzeneActivated aryl halide with good leaving groups (Cl) and an electron-withdrawing group (NO₂) in ortho and para positions to facilitate SNAr.[1][2]
Nucleophile IsopropylamineThe amine nitrogen acts as the nucleophile.
Base Potassium carbonate (K₂CO₃)A non-nucleophilic base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product side.[5][7]
Solvent Dimethylformamide (DMF) or AcetonitrileA polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing charged intermediates without protonating the nucleophile.[4][5]
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate.[5]
Reaction Time Monitored by TLCThe reaction time can vary depending on the scale and specific conditions. TLC is a reliable method to determine the point of completion.[5]
Workup Aqueous workup followed by extraction with ethyl acetateSeparates the organic product from water-soluble byproducts and unreacted reagents.
Purification Column ChromatographyAn effective method to isolate the pure product from any remaining starting materials or side products.[6][7]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine 2,4-dichloro-1-nitrobenzene and K₂CO₃ in a flask B Add polar aprotic solvent (e.g., DMF) A->B C Add isopropylamine dropwise B->C D Heat the mixture to 60-80 °C C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F Reaction Complete G Pour into cold water F->G H Extract with ethyl acetate G->H I Wash with brine H->I J Dry over anhydrous MgSO₄ I->J K Concentrate using a rotary evaporator J->K L Purify by column chromatography K->L M Characterize the final product L->M

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • 2,4-dichloro-1-nitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Isopropylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if absorbed through the skin. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE in the laboratory. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional guidelines.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the solid product.

Troubleshooting

  • Low or No Product Yield:

    • Inactive Nucleophile: Ensure the isopropylamine is of good quality. The use of a base like potassium carbonate is recommended to enhance nucleophilicity.[5]

    • Insufficient Heating: The reaction may require higher temperatures or longer reaction times. Monitor closely with TLC to determine the optimal conditions.[5]

    • Impure Starting Materials: Use pure starting materials to avoid side reactions.

  • Formation of Side Products:

    • Di-substitution: While the mono-substituted product is generally favored, di-substitution can occur. Using a slight excess of the amine can help to minimize this. Careful purification by column chromatography is essential to separate the desired product.

    • Other Impurities: Ensure all glassware is clean and dry to prevent unwanted side reactions.

References

  • PrepChem.com. Synthesis of 2-amino-4-chloro-N-isopropylaniline. [Link]

  • PrepChem.com. Synthesis of C. 4-isopropyl-2-nitroaniline. [Link]

  • Google Patents. US2734911A - Reaction of chloroaniline and isopropyl.
  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • Autech. Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Wikipedia. Solvent. [Link]

  • PubChem. N-Isopropyl 4-bromo-2-nitroaniline. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and protocols for the robust analytical characterization of N1-isopropyl-4-chloro-2-nitroaniline. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the identity, purity, and stability of this compound. The methodologies outlined herein are grounded in fundamental analytical principles and have been designed to be self-validating systems, ensuring scientific integrity and trustworthiness. This guide will cover chromatographic, spectroscopic, and spectrometric techniques, complete with step-by-step protocols, data interpretation guidelines, and troubleshooting advice.

Introduction

This compound is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a nitro group, a chlorine atom, and an N-isopropyl substituent on an aniline backbone, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The presence of chromophores makes it amenable to UV-Vis detection, while its volatility and potential for thermal lability require careful consideration in the selection of chromatographic techniques.

The primary objective of this guide is to provide a detailed framework for the analytical characterization of this compound, ensuring its quality and consistency for research and development purposes. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower the user to not only follow the protocols but also to understand and adapt them as needed.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs such as 4-chloro-2-nitroaniline.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₉H₁₁ClN₂O₂Based on chemical structure.
Molecular Weight 214.65 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidInferred from analogs like 4-chloro-2-nitroaniline which is an orange powder[1].
Melting Point Expected to be a solid at room temperature. The melting point of 4-chloro-2-nitroaniline is 117-119 °C[2]. The N-isopropyl group may slightly alter this.Prediction based on structural similarity.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethane.The parent compound, 4-chloro-2-nitroaniline, is soluble in alcohol, benzene, and ether, and has low solubility in water. The addition of the isopropyl group is expected to increase lipophilicity.
pKa The amino group is expected to be weakly basic due to the electron-withdrawing effects of the nitro and chloro substituents.General chemical principles of substituted anilines.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are central to assessing the purity of this compound and identifying any process-related impurities or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, thus providing a reliable assessment of the drug's stability under various stress conditions.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for separating non-polar to moderately polar compounds like this compound. The hydrophobic interactions between the analyte and the stationary phase provide excellent resolving power.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic acid) is often necessary to ensure good peak shape for amine-containing compounds by protonating the amine and reducing tailing.

  • Detection: The presence of the nitroaniline chromophore allows for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can aid in peak identification and purity assessment.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm and 380 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The goal is to achieve 5-20% degradation of the parent compound[3][4][5][6][7][8].

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 N HCl at 60 °C for 30 minutes[4].

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 N NaOH at 60 °C for 30 minutes[4].

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 6 hours[4].

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) and solid sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours)[4].

After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for HPLC analysis.

Stability-Indicating HPLC Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 HPLC Analysis API This compound Dissolution Dissolve in ACN/Water API->Dissolution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC-PDA System Filtration->HPLC_System Acid->HPLC_System Base->HPLC_System Oxidation->HPLC_System Thermal->HPLC_System Photo->HPLC_System Data_Analysis Peak Purity & Impurity Profiling HPLC_System->Data_Analysis

Caption: Workflow for the stability-indicating HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential process impurities from the synthesis of this compound.

  • Column Selection: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for the analysis of a broad range of aromatic compounds.

  • Injection Technique: A splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte onto the column. However, for more concentrated samples, a split injection may be necessary to avoid column overload.

  • Ionization Mode: Electron Ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 min)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-450

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW: 214.65), the EI mass spectrum is expected to show a molecular ion peak at m/z 214 and 216 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): A peak at m/z 199/201.

  • Loss of the isopropyl group (-C₃H₇): A peak at m/z 171/173.

  • Loss of the nitro group (-NO₂): A peak at m/z 168/170.

  • Further fragmentation of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

  • Isopropyl Protons: A doublet for the two methyl groups (6H) around δ 1.2-1.4 ppm and a septet for the methine proton (1H) around δ 3.5-4.0 ppm.

  • Aromatic Protons: Three protons in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded. The coupling patterns will be indicative of the substitution pattern.

  • Amine Proton: A broad singlet or doublet (depending on coupling to the isopropyl methine) for the N-H proton, the chemical shift of which can be highly variable and solvent-dependent.

  • Isopropyl Carbons: Two signals in the aliphatic region, one for the two equivalent methyl carbons (around δ 20-25 ppm) and one for the methine carbon (around δ 45-50 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro group and the amino group will show characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretching3350-3450 (sharp, medium)
C-H (aromatic) Stretching3000-3100
C-H (aliphatic) Stretching2850-2970
C=C (aromatic) Stretching1590-1620 and 1450-1500
N-O (nitro group) Asymmetric Stretching1500-1570 (strong)
N-O (nitro group) Symmetric Stretching1300-1370 (strong)
C-N (aromatic amine) Stretching1250-1350
C-Cl (aryl chloride) Stretching1000-1100

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"Analyte" [label="this compound", fillcolor="#34A853"]; "HPLC" [label="HPLC"]; "GCMS" [label="GC-MS"]; "NMR" [label="NMR"]; "FTIR" [label="FTIR"]; "MS" [label="Mass Spec"];

"Analyte" -> "HPLC" [label="Purity, Stability"]; "Analyte" -> "GCMS" [label="Impurity ID, Volatiles"]; "Analyte" -> "NMR" [label="Structure Elucidation"]; "Analyte" -> "FTIR" [label="Functional Groups"]; "Analyte" -> "MS" [label="Molecular Weight, Fragmentation"];

"HPLC" -> "MS" [label="LC-MS"]; "GCMS" -> "MS" [style=invis]; }

Caption: Integration of analytical techniques for characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and stability. The protocols detailed in this guide provide a robust starting point for researchers and scientists. It is imperative to remember that these methods may require optimization based on the specific instrumentation and the nature of the sample matrix. By understanding the principles behind each technique and the rationale for the chosen experimental parameters, the user will be well-equipped to perform a thorough and reliable characterization of this important chemical intermediate.

References

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • ResearchGate. 4-Chloro-2-nitroaniline. [Link]

  • The Royal Society of Chemistry. Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

  • PubChem. 2-Chloro-4-nitroaniline. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Google Patents.
  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

Sources

The Strategic Utility of N1-isopropyl-4-chloro-2-nitroaniline in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and functional materials. N1-isopropyl-4-chloro-2-nitroaniline emerges as a strategically designed precursor for the construction of diverse heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. Its unique substitution pattern—a bulky N-isopropyl group, an electron-withdrawing chloro substituent, and a reactive nitro group ortho to the secondary amine—offers a confluence of electronic and steric features that can be exploited for regioselective and efficient cyclization reactions.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. As a Senior Application Scientist, the following sections will not only detail synthetic protocols but also elucidate the underlying chemical principles and rationale for experimental choices, empowering researchers to adapt and innovate upon these methodologies.

Core Synthetic Strategy: The Power of Reductive Cyclization

The primary synthetic utility of this compound lies in its capacity to undergo reductive cyclization. The ortho-nitroaniline moiety is a classical precursor to ortho-diamines, which are pivotal intermediates in the synthesis of a multitude of fused heterocyclic systems. The general workflow involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular condensation to form the heterocyclic ring.

The presence of the N-isopropyl and 4-chloro substituents provides several advantages:

  • Modulation of Physicochemical Properties: The isopropyl group increases lipophilicity, a key parameter in drug design for influencing solubility and cell permeability.

  • Steric Influence: The bulky isopropyl group can direct the regioselectivity of subsequent reactions and influence the conformation of the final product.

  • Electronic Effects: The chloro group, being electron-withdrawing, can modulate the reactivity of the aromatic ring and the basicity of the amino groups.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis of 1-isopropyl-5-chloro-1H-benzo[d]imidazole derivatives from this compound is a prime application. The key transformation is the reductive cyclization to form the imidazole ring.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction. First, the nitro group of this compound is reduced to a primary amine, yielding the transient intermediate, N1-isopropyl-4-chloro-1,2-benzenediamine. This reduction is typically achieved using mild reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The resulting ortho-diamine is highly reactive and, in the presence of a one-carbon synthon (such as an aldehyde or carboxylic acid derivative), undergoes condensation and subsequent cyclization to form the benzimidazole ring.

The choice of the one-carbon synthon determines the substituent at the 2-position of the benzimidazole. For instance, reaction with formic acid or its equivalent will yield an unsubstituted C2 position, while reaction with an aldehyde will lead to a 2-substituted benzimidazole.

Diagram 1: General Workflow for Benzimidazole Synthesis

G A This compound B Reduction of Nitro Group (e.g., Na2S2O4 or H2/Pd-C) A->B Step 1 C N1-isopropyl-4-chloro-1,2-benzenediamine (in situ intermediate) B->C D Cyclization with C1 Synthon (e.g., Aldehyde, Formic Acid) C->D Step 2 E 1-Isopropyl-5-chloro-2-substituted-1H-benzo[d]imidazole D->E G A This compound B Reduction of Nitro Group (e.g., Fe/AcOH or H2/Pd-C) A->B Step 1 C N1-isopropyl-4-chloro-1,2-benzenediamine (in situ intermediate) B->C D Condensation with 1,2-Dicarbonyl Compound C->D Step 2 E 6-Chloro-1-isopropyl-2,3-disubstituted-quinoxaline D->E

Application Notes & Protocols: N1-isopropyl-4-chloro-2-nitroaniline as a Versatile Scaffolding Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

N1-isopropyl-4-chloro-2-nitroaniline is a bespoke chemical intermediate poised for significant utility in modern pharmaceutical development. Its molecular architecture is distinguished by three key functional moieties: a secondary isopropylamine, a reactive aryl chloride, and an electron-withdrawing nitro group. This strategic combination of functionalities imparts a predictable and highly versatile reactivity profile, enabling its use as a foundational scaffold for constructing complex, pharmacologically relevant molecules.

The ortho-nitro group profoundly influences the molecule's electronic properties, activating the aryl ring for specific transformations. This activation is central to its role as a building block, allowing for sequential and regioselective modifications. This guide provides an in-depth exploration of the two primary reaction pathways that define the utility of this compound: the reduction of the nitro group and the nucleophilic aromatic substitution (SNAr) of the C4-chlorine.

We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers in drug discovery and process development.

Chemical Properties and Safety Profile

Before commencing any experimental work, a thorough understanding of the reagent's properties and a commitment to safety are paramount.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name N-isopropyl-4-chloro-2-nitroaniline-
Molecular Formula C₉H₁₁ClN₂O₂-
Molecular Weight 214.65 g/mol -
Appearance Expected to be a yellow to orange crystalline solid[1]
Solubility Likely soluble in polar organic solvents (e.g., EtOH, EtOAc, DMF, DMSO); low solubility in water.[1][2]

Safety and Handling: this compound, as a derivative of 4-chloro-2-nitroaniline, should be handled with care in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.

  • Hazard Profile: Assumed to be harmful if swallowed, inhaled, or in contact with skin, consistent with related nitroaniline compounds.[3] Nitroaromatic compounds can be toxic and may cause damage to organs through prolonged or repeated exposure.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4][5] Reaction with nitric acid may form explosive products.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily derived from two distinct, high-yield transformations. The choice of which reaction to perform first allows for divergent synthetic strategies, greatly expanding the accessible chemical space.

Figure 1: Primary synthetic pathways for this compound.
Pathway 1: Selective Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, yielding an aniline derivative that is a critical precursor for a vast array of pharmaceuticals.[7] This reduction must be performed with careful consideration of the other functional groups present, namely the aryl chloride.

Mechanistic Rationale & Reagent Selection: The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7] Several methods are available, but their chemoselectivity varies:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a highly efficient method but carries a significant risk of hydrodehalogenation (reduction of the C-Cl bond), which is often an undesirable side reaction.[8]

  • Catalytic Hydrogenation (H₂/Raney Nickel): Raney Nickel is often preferred over palladium catalysts when the substrate contains aromatic halogens, as it is less prone to causing dehalogenation.[8]

  • Metal/Acid Reduction (Fe, Sn, Zn in acid): This classical method is robust and highly reliable. The use of iron powder in the presence of an acid or an electrolyte like ammonium chloride is cost-effective, scalable, and generally avoids dehalogenation, making it an excellent choice for this substrate.[7][9]

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities.[8]

For this application note, we will detail the protocol using iron and ammonium chloride due to its reliability, safety, and chemoselectivity.

Figure 2: General experimental workflow for the reduction of the nitro group.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., primary/secondary amines, thiols, alkoxides).

Mechanistic Rationale & Reaction Conditions: This reaction does not follow a direct SN2 displacement mechanism. Instead, it proceeds via a two-step addition-elimination pathway.[10]

  • Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10]

  • Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group.

The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic activation provided by the nitro group. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," enhancing its reactivity.[2]

Figure 3: The two-step Addition-Elimination mechanism of SNAr reactions.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized models based on established chemical principles.[7][10] Researchers should perform their own risk assessment and optimize conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 4-Chloro-N1-isopropylbenzene-1,2-diamine

Objective: To selectively reduce the nitro group of this compound.

ParameterRecommended Value
Stoichiometry Substrate (1.0 eq), Iron powder (3-5 eq), NH₄Cl (4 eq)
Solvent Ethanol / Water (e.g., 4:1 v/v)
Temperature Reflux (approx. 80-90 °C)
Reaction Time 2-6 hours (monitor by TLC)
Expected Yield >85%

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (~4 eq.) and iron powder (~3-5 eq.) to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux. The reaction can be vigorous initially. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[7]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH > 8.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-(Substituted)-N1-isopropyl-2-nitroaniline via SNAr

Objective: To displace the C4-chlorine with a representative amine nucleophile (e.g., morpholine).

ParameterRecommended Value
Stoichiometry Substrate (1.0 eq), Nucleophile (1.2-1.5 eq), Base (e.g., K₂CO₃, 2.0 eq)
Solvent Polar aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C
Reaction Time 4-16 hours (monitor by TLC)
Expected Yield >80%

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.2 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure substituted product.

Concluding Remarks for the Research Professional

This compound represents a highly strategic building block for pharmaceutical synthesis. Its value lies not just in the functional groups it possesses, but in the predictable and sequential manner in which they can be manipulated. By leveraging the two primary reaction pathways—nitro reduction and nucleophilic aromatic substitution—drug development professionals can rapidly generate diverse libraries of compounds from a single, advanced intermediate. The protocols and mechanistic insights provided herein serve as a robust foundation for exploiting the full synthetic potential of this scaffold in the pursuit of novel therapeutic agents.

References

  • CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31. [Online] Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Online] Available at: [Link]

  • Leah4sci. (2015). Reduction of Nitro Groups. YouTube. [Online] Available at: [Link]

  • Durham Tech. (2009). SAFETY DATA SHEET: p-Nitroaniline. [Online] Available at: [Link]

  • Winkelmann, E., et al. (1974). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Online] Available at: [Link]

  • Bakal, E. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH National Library of Medicine. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Online] Available at: [Link]

  • de Fátima, Â., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Online] Available at: [Link]

  • Pandey, G., et al. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. NIH National Library of Medicine. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Solvent. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N1-isopropyl-4-chloro-2-nitroaniline in Modern Dye Chemistry

This compound is a substituted aromatic amine that serves as a crucial precursor, or diazo component, in the synthesis of specific azo dyes, particularly within the disperse dye class. Disperse dyes are valued for their ability to color hydrophobic synthetic fibers like polyester and nylon. The molecular architecture of this compound, featuring an isopropyl group, a chloro substituent, and a nitro group, is strategically significant. The electron-withdrawing nature of the nitro and chloro groups influences the electronic properties of the resulting diazonium salt, a key intermediate in azo dye synthesis, while the isopropyl group can enhance the dye's affinity for synthetic fibers and its overall stability.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of this compound in the synthesis of azo dyes. The content delves into the underlying chemical principles, offers detailed experimental protocols, and presents a framework for the characterization of the synthesized dyes.

Chemical Principles and Mechanistic Insights

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[3][4]

  • Diazotization: This initial step involves the conversion of the primary aromatic amine functionality of this compound into a highly reactive diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5][6] The reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7][8] The electron-withdrawing groups on the aniline ring can make the diazotization process more challenging, requiring careful control of reaction conditions.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[9][10] Common coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which links the two aromatic rings and creates an extended conjugated system responsible for the dye's color.[3] The position of the coupling on the aromatic ring of the coupling component is influenced by the pH of the reaction medium.[10]

Experimental Protocols

Protocol 1: Synthesis of a Disperse Blue Azo Dye

This protocol details the synthesis of a representative disperse blue azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials and Reagents:

  • This compound (CAS: 89659-66-5)[11]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-diethylaniline

  • Sulfamic Acid or Urea

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers

  • Buchner funnel and vacuum flask

  • pH meter or pH paper

Step-by-Step Procedure:

Part A: Diazotization of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2.15 g (0.01 mol) of this compound.

  • Add 10 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture to form a fine suspension of the amine hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the diazotization reaction.[8]

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.[7]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0–5 °C to ensure the diazotization is complete. The mixture should become a clear, yellowish solution of the diazonium salt.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, add a small amount of sulfamic acid or urea to quench the excess nitrous acid until the test is negative.[8]

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% hydrochloric acid. Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition. A colored precipitate of the azo dye should begin to form.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

  • Gradually add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5 to promote the precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to purify it.

  • Dry the purified dye in a vacuum oven at a low temperature.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) CAS Number
This compoundC₉H₁₁ClN₂O₂214.6589659-66-5[11]
Sodium NitriteNaNO₂69.007632-00-0
N,N-diethylanilineC₁₀H₁₅N149.2391-66-7

Visualization of the Synthetic Pathway

Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling This compound This compound NaNO2_HCl NaNO₂ / HCl 0-5 °C Diazonium_Salt Diazonium Salt Intermediate Coupling_Reaction Azo Coupling pH 4-5 Coupling_Component N,N-diethylaniline Azo_Dye Disperse Blue Azo Dye

Caption: Synthetic workflow for the preparation of a disperse blue azo dye.

Safety and Handling Precautions

  • This compound and other nitroaniline derivatives should be handled with care as they can be toxic if swallowed, in contact with skin, or if inhaled.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately in the subsequent coupling reaction without isolation.[3][7]

  • Handle concentrated acids with extreme caution.

Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • Melting Point: To assess the purity of the final product.

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is indicative of its color.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the azo linkage (-N=N-), aromatic rings, and other substituents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the dye and monitor the progress of the reaction.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of specialized disperse azo dyes. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel colorants with tailored properties. By carefully controlling the reaction conditions, particularly temperature and pH, and by selecting appropriate coupling components, a wide spectrum of dyes with potential applications in various industries can be developed. Adherence to safety protocols is paramount when working with the reactive intermediates involved in this synthesis.

References

  • Azo coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.).
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (n.d.). Retrieved January 21, 2026, from [Link]

  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023, April 30). Retrieved January 21, 2026, from [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. (n.d.). Retrieved January 21, 2026, from [Link]

  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes - CDN. (n.d.). Retrieved January 21, 2026, from a university chemistry department website.
  • Coupling reaction of diazonium salts of aromatic amines with carbazole and its derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024, September 16). Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (n.d.). Retrieved January 21, 2026, from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • Safety data sheet. (2022, October 19).
  • Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characteristics of Some Organic Dyes - Prime Scholars. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of N1-isopropyl-4-chloro-2-nitroaniline in the Synthesis of Dinitroaniline Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of N1-isopropyl-4-chloro-2-nitroaniline as a strategic intermediate in the synthesis of agrochemicals, particularly focusing on the dinitroaniline class of herbicides. We dissect the molecule's physicochemical properties and inherent reactivity, laying the groundwork for its application in complex synthetic pathways. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of advanced dinitroaniline analogs, emphasizing the causality behind experimental choices to ensure reproducibility and success. Included are comprehensive methodologies, data presentation tables, and detailed workflow diagrams to facilitate both theoretical understanding and practical implementation.

Introduction: The Role of Dinitroaniline Herbicides and Their Precursors

The dinitroaniline class of herbicides, which includes widely used agents like Trifluralin and Pendimethalin, represents a cornerstone of modern weed management programs.[1][2] Their primary mechanism of action involves the inhibition of microtubule assembly in plant cells, which effectively halts cell division and root growth in susceptible weeds.[3] The efficacy of these herbicides is intrinsically linked to the 2,6-dinitroaniline core structure.

This compound (CAS: 89659-66-5) is a valuable chemical intermediate poised for the synthesis of novel dinitroaniline agrochemicals.[4][5] Its unique trifunctional structure—a secondary isopropylamine, an electron-withdrawing nitro group, and a reactive chlorine atom—provides a versatile scaffold for targeted chemical modifications. This guide will illuminate the synthetic logic and provide practical protocols for leveraging this intermediate to construct potent herbicidal molecules.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to designing a successful synthetic campaign. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 89659-66-5[4][6][7]
Molecular Formula C₉H₁₁ClN₂O₂[4]
Molecular Weight 214.65 g/mol [4]
Boiling Point 333.5±27.0 °C (Predicted)[6]
Density 1.292±0.06 g/cm³ (Predicted)[6]
pKa -1.56±0.50 (Predicted)[6]

Causality of Reactivity: The synthetic utility of this compound is governed by the electronic interplay of its substituents:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAᵣ). Its position ortho to the chlorine atom significantly facilitates the displacement of the chloride by nucleophiles.

  • Isopropylamino Group (-NH-iPr): This is an activating, ortho-, para-directing group for electrophilic substitution. Its steric bulk can influence the regioselectivity of incoming electrophiles.

  • Chlorine Atom (-Cl): Positioned para to the amino group and ortho to the nitro group, it serves as an excellent leaving group in SNAᵣ reactions, especially after the introduction of a second nitro group onto the ring.

Synthetic Pathway: From Intermediate to a Dinitroaniline Herbicide Analog

The most direct pathway to a potent dinitroaniline herbicide from this compound involves two key transformations: regioselective nitration followed by nucleophilic aromatic substitution. This strategy builds the required 2,6-dinitroaniline core and then introduces the final functional group.

G A N1-isopropyl-4-chloro- 2-nitroaniline B Intermediate: 4-chloro-N1-isopropyl- 2,6-dinitroaniline A->B Nitration (HNO₃ / H₂SO₄) C Final Product: Dinitroaniline Herbicide Analog B->C Nucleophilic Aromatic Substitution (R₂NH, Base) G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Combine Intermediate, Amine, & Solvent in Flask B Heat to Reflux (e.g., 80°C) A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D Reaction Complete E Solvent Evaporation D->E F Extract with Organic Solvent E->F G Column Chromatography or Recrystallization F->G Crude Product H Characterize Product (NMR, IR, MS) G->H

Sources

A Comprehensive Guide to the Analysis of N1-isopropyl-4-chloro-2-nitroaniline using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N1-isopropyl-4-chloro-2-nitroaniline is a substituted nitroaniline compound that serves as a crucial intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates and dyestuffs. The purity and accurate quantification of this intermediate are paramount to ensure the safety, efficacy, and quality of the final product. Consequently, robust and reliable analytical methods are essential for its characterization during process development, quality control, and stability studies.

This technical guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained, and the protocols are designed to be self-validating in accordance with international standards, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Physicochemical Properties of the Analyte

Understanding the fundamental properties of this compound is critical for selecting and optimizing the appropriate analytical technique.

PropertyValue (Predicted/Experimental)Source
Molecular Formula C₉H₁₁ClN₂O₂Inferred
Molecular Weight 214.65 g/mol Inferred
Boiling Point 333.5±27.0 °C (Predicted)[3]
Density 1.292±0.06 g/cm³ (Predicted)[3]
pKa -1.56±0.50 (Predicted)[3]

The predicted high boiling point and the presence of strong chromophores (nitro and aniline groups) indicate that the compound is amenable to analysis by both GC (given sufficient thermal stability) and HPLC with UV detection.

Part I: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle of the Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the purity assessment and quantification of moderately polar to non-polar organic compounds. The method separates analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately non-polar molecule, is well-retained on a C18 column, allowing for excellent separation from more polar starting materials or more non-polar impurities. UV detection is highly effective due to the strong absorbance of the nitroaniline moiety.

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and provides an excellent balance of hydrophobic interaction for retaining a substituted aniline like the target analyte.[4]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile typically provides good peak shape and lower backpressure compared to methanol.[5] A small amount of acid (like formic acid) can be added to improve peak symmetry by suppressing the ionization of any residual silanols on the column packing, which is especially useful for ensuring MS compatibility.

  • Detection: The conjugated system of the nitroaniline chromophore allows for strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide high sensitivity for the analyte.[6]

HPLC Instrumentation and Conditions
ParameterSpecification
Instrument Standard HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes (Isocratic)
Experimental Protocol: HPLC Analysis

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm membrane filter and degas thoroughly.
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[6]

2. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the established linear range of the method.
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[6]

3. Instrument Setup and Data Acquisition:

  • Set up the HPLC system with the conditions specified in the table above.
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared standards and samples in a predefined sequence.

4. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
HPLC Method Validation Strategy

The described method must be validated to ensure it is fit for its intended purpose, adhering to ICH Q2(R2) guidelines.[2][7]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations that demonstrate suitable precision, accuracy, and linearity.[8]
Accuracy Percent recovery between 98.0% and 102.0% for spiked samples.
Precision (%RSD) Repeatability (intra-day): ≤ 1.5%Intermediate Precision (inter-day): ≤ 2.0%
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be precisely and accurately quantifiable.
Robustness The method's performance should remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution Filter Syringe Filtration (0.45 µm) Standard->Filter Sample Sample Weighing & Dissolution Sample->Filter Injection Inject Standards & Samples Filter->Injection To HPLC Setup Instrument Setup & Column Equilibration Setup->Injection Acquisition Data Acquisition (UV @ 254 nm) Injection->Acquisition Integration Peak Integration Acquisition->Integration Raw Data Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Principle of the Method

GC-MS is an exceptionally powerful technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is the gold standard for the analysis of volatile and thermally stable compounds.[9] The analyte is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique molecular "fingerprint," allowing for unambiguous identification by comparison to a spectral library or a reference standard.

Rationale for Method Parameters
  • Stationary Phase (Column): A low-polarity capillary column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), is a general-purpose column suitable for a wide range of semi-volatile organic compounds, including substituted anilines.[4]

  • Injector Temperature: The injector must be hot enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature of 250-280 °C is a typical starting point.[4]

  • Oven Temperature Program: A temperature ramp is used to ensure that compounds of varying volatility are effectively separated and elute as sharp peaks. The program starts at a lower temperature to trap volatile impurities and gradually increases to elute the main analyte and any less volatile components.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for GC-MS. It produces reproducible fragmentation patterns that are ideal for library searching and structural elucidation.

GC-MS Instrumentation and Conditions
ParameterSpecification
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 270 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z
Experimental Protocol: GC-MS Analysis

1. Reagent and Standard Preparation:

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane, Ethyl Acetate, or Toluene.
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of the chosen solvent.
  • Working Standard (e.g., 50 µg/mL): Dilute the stock solution to a suitable concentration for GC-MS analysis.

2. Sample Preparation:

  • Dissolve the sample in the chosen solvent to a concentration similar to the working standard.
  • If the sample is in a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.[9]
  • Filter the solution through a 0.45 µm syringe filter (if necessary) into a GC vial.

3. Instrument Setup and Data Acquisition:

  • Set up the GC-MS system with the conditions specified in the table. Perform an instrument tune to ensure optimal performance.
  • Inject a solvent blank to check for system cleanliness.
  • Inject the working standard to determine the retention time and acquire the reference mass spectrum.
  • Inject the prepared samples.

4. Data Analysis:

  • Qualitative Analysis: Identify the analyte peak in the sample chromatogram by matching its retention time and mass spectrum with the reference standard. The fragmentation pattern should be a close match.
  • Impurity Identification: For unknown peaks, perform a library search (e.g., NIST/Wiley) on their mass spectra to tentatively identify potential impurities.
  • Quantitative Analysis: For quantification, create a calibration curve using standards and integrate the area of a specific, characteristic ion (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC) peak.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing Standard_GC Reference Standard in Volatile Solvent Vial Transfer to GC Vial Standard_GC->Vial Sample_GC Sample Dissolution in Volatile Solvent Sample_GC->Vial Injection_GC Vaporization & Injection (270°C) Vial->Injection_GC To GC-MS Separation Chromatographic Separation (DB-5ms) Injection_GC->Separation Ionization EI Ionization (70 eV) & Fragmentation Separation->Ionization Detection Mass Detection (m/z 50-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Raw Data Spectrum Mass Spectrum Extraction Detection->Spectrum TIC->Spectrum Identification Library Search & Spectral Match Spectrum->Identification Report_GC Final Report Identification->Report_GC

Caption: Workflow for the GC-MS analysis of this compound.

Method Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Primary Use Robust quantification, purity analysisDefinitive identification, impurity profiling, analysis of volatile compounds
Selectivity Based on retention time and UV absorbanceHigh, based on retention time and unique mass fragmentation pattern
Sensitivity Good to excellentExcellent, especially in SIM mode
Sample Prep Simple dissolution, direct injection often possibleRequires dissolution in a volatile solvent; extraction may be needed
Analyte Req. Must be soluble in mobile phaseMust be volatile and thermally stable
Confirmation Co-elution with standardMass spectrum provides structural fingerprint

Conclusion

This guide presents two robust, scientifically-grounded methods for the comprehensive analysis of this compound. The HPLC-UV method is ideally suited for routine quality control, offering precise and accurate quantification for purity and assay determination. The orthogonal GC-MS method provides an unparalleled level of confidence for structural confirmation and is an invaluable tool for identifying volatile impurities that may not be detected by HPLC. The selection of a method, or the use of both in conjunction, will depend on the specific analytical objective, whether it is routine process monitoring, release testing, or in-depth characterization and impurity discovery. Adherence to the validation principles outlined herein will ensure that the data generated is reliable, reproducible, and compliant with regulatory expectations.

References

  • ICH. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • ChemBK. N-Isopropyl-4-chloroaniline. ChemBK. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-4. [Link]

  • Google Patents. Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Bailey, J. E. (1985). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Journal of the Association of Official Analytical Chemists, 68(4), 734-8. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of N1-isopropyl-4-chloro-2-nitroaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N1-isopropyl-4-chloro-2-nitroaniline is a valuable starting scaffold for medicinal chemistry, offering multiple reactive handles for diversification. Its unique substitution pattern—an electron-withdrawing nitro group ortho to the amine and a chloro group para to it—creates a nuanced electronic landscape that can be strategically exploited. This guide provides an in-depth analysis of key functionalization pathways, including nitro group reduction to access ortho-phenylenediamines and palladium-catalyzed cross-coupling at the chloro position. We present detailed, field-tested protocols, explain the causal chemistry behind experimental choices, and outline robust characterization methods to validate synthetic outcomes. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this scaffold for the generation of diverse compound libraries targeting a range of therapeutic areas.

Introduction: The Strategic Value of the Scaffold

In drug discovery, the starting architecture of a molecule is paramount. The this compound scaffold is of particular interest due to the orthogonal reactivity of its functional groups.

  • The Nitro Group: A powerful electron-withdrawing group, it activates the aromatic ring for certain reactions and, more importantly, serves as a synthetic precursor to a primary amine. The reduction of the nitro group to form a substituted ortho-phenylenediamine is a gateway transformation, opening access to privileged heterocyclic structures like benzimidazoles and benzodiazepines. These heterocycles are core components in a multitude of pharmaceuticals.

  • The Chloro Group: As a halogen, it is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) at a late stage of the synthesis, which is highly advantageous for building structure-activity relationships (SAR). The electron-deficient nature of the ring enhances its reactivity as an electrophile in these transformations.

  • The N-isopropyl Group: This secondary amine provides steric bulk that can influence the conformation of the final molecule and its interactions with biological targets. It also offers a site for potential N-functionalization, although this is often less synthetically tractable than manipulating the nitro or chloro groups.

This guide will focus on two primary, high-impact functionalization routes that offer the greatest potential for library generation.

Core Functionalization Pathways

The strategic functionalization of this compound hinges on the selective manipulation of its key reactive sites. The two most productive pathways involve either initial reduction of the nitro group followed by cyclization, or direct cross-coupling at the C-Cl bond.

G cluster_0 Route A: Nitro Reduction & Cyclization cluster_1 Route B: C-Cl Cross-Coupling start N1-isopropyl-4-chloro- 2-nitroaniline A1 Reduction (e.g., SnCl2, H2/Pd-C) start->A1 High-yield transformation B1 Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) start->B1 Late-stage diversification A2 4-Chloro-N1-isopropyl- benzene-1,2-diamine A1->A2 A3 Cyclization (with Aldehydes, Acids, etc.) A2->A3 Builds privileged scaffolds A4 Substituted Benzimidazoles & other Heterocycles A3->A4 B2 N-isopropyl-2-nitro- 4-(substituted)-aniline B1->B2 B3 Optional Nitro Reduction B2->B3 B4 Diverse Functionalized o-Phenylenediamines B3->B4 G cluster_0 Purity & Identity cluster_1 Structural Elucidation start Synthesized Product tlc TLC/LC-MS (Reaction Monitoring, Initial Purity) start->tlc nmr NMR (¹H, ¹³C) (Definitive Structure) start->nmr hplc HPLC (Quantitative Purity) tlc->hplc ms High-Res Mass Spec (Molecular Formula) nmr->ms Confirms Identity

Troubleshooting & Optimization

Technical Support Center: Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N1-isopropyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield in the N-isopropylation of 4-chloro-2-nitroaniline is a common issue primarily stemming from the reduced nucleophilicity of the starting material. The electron-withdrawing nitro group deactivates the amine, making it less reactive.

  • Insufficient Base Strength: The basicity of 4-chloro-2-nitroaniline is low. A weak base may not be sufficient to deprotonate the aniline to a significant extent, which is crucial for the reaction to proceed.

    • Solution: Employ a stronger base. While weaker bases like potassium carbonate may be attempted, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective in this type of alkylation.[1]

  • Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Increase the reaction temperature. A common range for such alkylations is between 80-120°C. The optimal temperature will depend on the solvent and the isopropylating agent used.[1]

  • Poor Solvent Choice: The solvent plays a critical role in this reaction.

    • Solution: Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can help stabilize any charged intermediates and increase the reaction rate.[1]

  • Choice of Isopropylating Agent: The reactivity of the isopropylating agent is key.

    • Solution: Isopropyl halides are common alkylating agents. Isopropyl iodide would be the most reactive, followed by isopropyl bromide and then isopropyl chloride. Using a more reactive agent can improve yields.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My TLC plate shows multiple spots apart from the starting material and the desired product. What are these side products and how can I minimize them?

Answer: The formation of side products is a frequent challenge. The most common impurities are the result of di-alkylation and unreacted starting material.

  • N,N-di-isopropylation: The mono-alkylated product, this compound, can undergo a second alkylation to form the tertiary amine, N,N-diisopropyl-4-chloro-2-nitroaniline.

    • Minimization Strategies:

      • Control Stoichiometry: Use a molar excess of 4-chloro-2-nitroaniline relative to the isopropylating agent.[2]

      • Slow Addition of Alkylating Agent: Adding the isopropylating agent dropwise to the reaction mixture maintains a low concentration of the alkylating agent, which favors mono-alkylation.[2]

  • Unreacted 4-chloro-2-nitroaniline: The presence of starting material indicates an incomplete reaction.

    • Solution:

      • Increase the reaction time or temperature.

      • Ensure the base is sufficiently strong and used in an adequate amount.[2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of structurally similar side products and unreacted starting material.

  • Recrystallization: This technique can be effective if the solubility profiles of the desired product and impurities are significantly different. Experiment with various solvent systems, such as ethanol/water mixtures.[2]

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from both unreacted starting material and the di-alkylated side product.[2][3] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The reaction proceeds as follows:

  • Deprotonation: A base is used to deprotonate the amino group of 4-chloro-2-nitroaniline, forming a more nucleophilic anilide anion.

  • Nucleophilic Attack: The anilide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the isopropylating agent (e.g., 2-bromopropane).

  • Product Formation: This results in the formation of the N-C bond, yielding this compound and a salt byproduct.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Handling of Reagents: 4-chloro-2-nitroaniline and its derivatives are potentially toxic and may be mutagenic.[4] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Polar aprotic solvents like DMF and DMSO have their own specific handling precautions. Refer to their Safety Data Sheets (SDS) before use.

Q3: Can I use other alkylating agents besides isopropyl halides?

A3: Yes, other isopropylating agents can be used. For instance, isopropyl tosylate or mesylate can be effective. In some cases, reductive amination using acetone in the presence of a reducing agent could also be a viable, albeit different, synthetic route.

Experimental Protocols

General Protocol for N-isopropylation of 4-chloro-2-nitroaniline

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add 4-chloro-2-nitroaniline (1.0 eq).

  • Solvent and Base: Add a suitable anhydrous polar aprotic solvent (e.g., DMF). To this suspension, carefully add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Addition of Alkylating Agent: After stirring for 30 minutes, add the isopropylating agent (e.g., 2-bromopropane, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Base NaH, t-BuOKOvercomes the low basicity of the nitroaniline.[1]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents facilitate the reaction.[1]
Temperature 80-120 °CIncreases reaction rate for the deactivated substrate.[1]
Stoichiometry Excess of 4-chloro-2-nitroanilineMinimizes di-alkylation.[2]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 4-chloro-2-nitroaniline D Polar Aprotic Solvent (e.g., DMF) A->D B Isopropylating Agent B->D C Strong Base C->D E Heat (80-120°C) D->E Reaction F Quenching E->F G Extraction F->G H Column Chromatography G->H I This compound (Product) H->I Side_Reactions Main 4-chloro-2-nitroaniline + Isopropyl-X Product This compound (Desired Product) Main->Product Mono-alkylation SideProduct N,N-diisopropyl-4-chloro-2-nitroaniline (Di-alkylation) Main->SideProduct Direct Di-alkylation (less common) Product->SideProduct Further Alkylation

Caption: Main reaction pathway and the common di-alkylation side reaction.

References

  • ChemicalBook. This compound synthesis.
  • BenchChem. Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline.
  • BenchChem. Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • ChemicalBook. 4-ISOPROPYL-2-NITROANILINE synthesis.
  • NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.
  • BenchChem.

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Technical Support Center: Purification of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of N1-isopropyl-4-chloro-2-nitroaniline (CAS: 89659-66-5). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this important synthetic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the primary physicochemical properties of this compound?

Direct experimental data for this compound is limited in public literature. However, we can infer its properties from its structure and data from the closely related parent compound, 4-chloro-2-nitroaniline.

  • Appearance: Expected to be a yellow to orange crystalline solid. The parent compound, 4-chloro-2-nitroaniline, is a bright orange or yellow powder[1][2].

  • Molecular Weight: 214.65 g/mol .

  • Melting Point: The melting point for the parent 4-chloro-2-nitroaniline is 115-119 °C[1][3]. The addition of the N-isopropyl group may slightly lower this value due to a disruption in crystal lattice packing.

  • Solubility: Based on its structure—containing polar nitro and amine groups and nonpolar aromatic, chloro, and isopropyl moieties—it is expected to be soluble in polar organic solvents and poorly soluble in water. A detailed study on 4-chloro-2-nitroaniline confirmed its solubility in ethanol, methanol, isopropanol, ethyl acetate, and N-methyl pyrrolidone (NMP), with very low solubility in water and cyclohexane[4]. The N-isopropyl derivative will likely exhibit enhanced solubility in moderately polar solvents like ethyl acetate and dichloromethane due to the added alkyl character.

Q2: What are the most likely impurities in a crude sample of this compound?

Understanding potential impurities is critical for designing an effective purification strategy. The common synthesis route involves the reaction of 2,5-dichloronitrobenzene with isopropylamine[5].

Application Scientist's Note: The primary impurities will almost always be unreacted starting materials and undesired regioisomers. Your purification strategy must be designed to separate compounds with different functional groups (starting material) and those with very similar properties (isomers).

Common impurities include:

  • Unreacted 2,5-dichloronitrobenzene: A neutral, less polar starting material.

  • Regioisomers: The primary isomeric impurity is likely N-isopropyl-2-chloro-4-nitroaniline, formed if the isopropylamine attacks the other chlorine atom on the aromatic ring. Isomers of this type often have very similar polarities, making them the primary challenge in purification[6][7].

  • Di-substituted products: If the reaction conditions are too harsh, it's possible to get a di-isopropyl substituted product, although this is less likely.

Q3: How should I assess the purity of my crude and purified material?

Thin-Layer Chromatography (TLC) is the most effective initial technique.[8]

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate (polar) and hexane (nonpolar). A 20-30% ethyl acetate in hexane system is often effective for separating nitroaniline derivatives[9].

  • Visualization: The compound is colored, so it should be visible as a yellow-orange spot. Additionally, it is UV-active and can be visualized under a UV lamp (254 nm).

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile and water is typically effective for separating nitroaniline isomers[7][10].

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Q4: My crude product is a dark, viscous oil and will not crystallize. What should I do?

This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystal formation.

  • Causality: High concentrations of impurities, particularly unreacted starting materials or isomeric byproducts, can act as "crystal poisons," disrupting the ordered lattice required for solidification. Residual high-boiling solvents like DMF or DMSO can also trap the product in an oil phase.

  • Solution Workflow:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). If the oil is soluble in a volatile solvent like dichloromethane, dissolve it and re-concentrate it to azeotropically remove traces of the higher-boiling solvent.

    • Trituration: Attempt to induce crystallization by adding a solvent in which the desired product is poorly soluble but the impurities are soluble. Based on its likely properties, try adding cold hexanes or a hexanes/diethyl ether mixture to the oil and vigorously scratching the side of the flask with a glass rod.

    • Chromatographic Purification: If trituration fails, the impurity load is likely too high. The best course of action is to purify the oil directly via column chromatography before attempting crystallization again.

Q5: My recrystallization attempt resulted in a very low yield. How can I improve it?

Low yield is typically due to using an inappropriate solvent, using too much solvent, or cooling the solution too quickly.

  • Causality: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold[11]. If the compound has significant solubility in the solvent even at low temperatures, a large portion will remain in the mother liquor, leading to poor recovery.

  • Solution Workflow:

    • Solvent Selection: The parent compound, 4-chloro-2-nitroaniline, is effectively recrystallized from ethanol[4][12]. This is an excellent starting point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective. Use a two-solvent method: dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly[13].

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product upon cooling.

    • Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath can cause the product to precipitate as a fine powder, trapping impurities. Once crystals have formed at room temperature, then place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) and perform a second recrystallization or purify it by column chromatography to recover additional material.

Q6: My TLC plate shows two very close yellow spots. How can I separate them?

This is the classic sign of isomeric impurities, which are the most challenging to separate.

  • Causality: Regioisomers like this compound and N-isopropyl-2-chloro-4-nitroaniline have identical molecular weights and very similar polarities, resulting in close Rf values on a TLC plate.

  • Solution Workflow:

    • Optimize TLC: Test a range of mobile phase polarities. Try switching one of the solvents (e.g., replace ethyl acetate with acetone or dichloromethane) to alter the selectivity of the separation. Sometimes, adding a small amount (~1%) of triethylamine to the mobile phase can improve the peak shape of basic compounds like anilines and may slightly alter relative Rf values.

    • Column Chromatography: Careful column chromatography is the most reliable method.

      • Use a High-Resolution Setup: Use a long, narrow column packed with high-quality silica gel.

      • Dry Loading: For difficult separations, dry-loading the sample is superior. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This ensures a very narrow starting band.

      • Shallow Gradient or Isocratic Elution: Use a solvent system that provides a low Rf for your product (e.g., Rf ≈ 0.2-0.3). Run the column with a constant (isocratic) mobile phase or a very shallow gradient of increasing polarity. Collect many small fractions and analyze them by TLC to identify the pure product.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the high solubility of the analogous 4-chloro-2-nitroaniline in hot ethanol and its lower solubility in cold ethanol/water mixtures[4][12].

  • Solvent Selection: Prepare a beaker of hot ethanol and another of deionized water.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while swirling until the solid is just dissolved.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by TLC and melting point.

Solvent SystemSuitability for Recrystallization
Ethanol / WaterHighly Recommended. Provides a significant solubility differential between hot and cold temperatures.
Isopropanol / WaterRecommended. Similar to ethanol/water, may offer slightly different selectivity for impurities.
Ethyl Acetate / HexaneGood Alternative. Useful if the compound is highly soluble in ethyl acetate. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
MethanolUse with Caution. The compound is likely very soluble in methanol even at room temperature, which could lead to low recovery. May be suitable for very impure samples.
Dichloromethane / HexanePossible for Trituration/Purification. Good for removing non-polar impurities but less ideal for forming high-quality crystals.

Table based on solubility data for 4-chloro-2-nitroaniline and general principles of organic chemistry[4][14][15].

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is adapted from methods used to separate nitroaniline isomers and related compounds[8][9].

  • TLC Analysis: Determine an optimal mobile phase that gives an Rf value of ~0.25 for the desired product. A good starting point is 15-20% ethyl acetate in hexane.

  • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add ~2-3 g of silica gel to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently layer this powder onto the top of the packed silica gel column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, maintaining a constant flow rate.

    • The less polar impurities (e.g., unreacted 2,5-dichloronitrobenzene) will elute first.

    • The desired product (the main yellow band) will elute next. The isomeric impurity will likely elute very close to the product.

  • Fraction Collection: Collect small, equally sized fractions (e.g., 10-15 mL each).

  • Analysis: Analyze each fraction by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Section 4: Visualization of Workflows

Purification Workflow Diagram

This diagram outlines the general decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude this compound TLC Assess Purity by TLC Crude->TLC Decision1 Is it >95% Pure? TLC->Decision1 Pure Product is Pure (Proceed to Next Step) Decision1->Pure Yes Impure Product is Impure Decision1->Impure No Decision2 Is it a Solid or Oil? Impure->Decision2 Solid Crude Solid Decision2->Solid Solid Oil Crude Oil Decision2->Oil Oil Recrystallize Attempt Recrystallization (Protocol 1) Solid->Recrystallize Column Perform Column Chromatography (Protocol 2) Oil->Column TLC2 Assess Purity of Fractions/Crystals Recrystallize->TLC2 Column->TLC2 Decision3 Is it >98% Pure? TLC2->Decision3 Decision3->Pure Yes Decision3->Recrystallize No, from Column (Polish Fractions) Decision3->Column No, from Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting Flowchart

This flowchart guides the user through diagnosing and solving common purification problems.

TroubleshootingFlowchart Start Problem Encountered During Purification Problem What is the issue? Start->Problem LowYield Low Recrystallization Yield Problem->LowYield Low Yield OilyProduct Product is an Oil Problem->OilyProduct Oily Product PoorSep Poor TLC/Column Separation Problem->PoorSep Poor Separation CheckSolvent 1. Check Solvent Choice 2. Use Minimum Volume 3. Ensure Slow Cooling LowYield->CheckSolvent Triturate 1. Ensure Solvent is Removed 2. Attempt Trituration (Hexane) 3. Scratch Flask OilyProduct->Triturate OptimizeMobile 1. Test Different Solvents (DCM, Acetone) 2. Optimize Polarity (Shallow Gradient) 3. Consider Dry Loading PoorSep->OptimizeMobile Column Purify by Column Chromatography Triturate->Column If Fails OptimizeMobile->Column

Caption: Troubleshooting decision tree for common purification issues.

References

  • Column Chromatography of Nitroanilines Lab Experiment . (n.d.). Studylib. Retrieved January 20, 2026, from [Link]

  • Zhu, C-H., et al. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography . Academia.edu. Retrieved January 20, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column . (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Wang, Z., et al. (2020). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis . Journal of Chemical & Engineering Data, 65(1), 143-151. [Link]

  • Organic Chemistry (Lab Manual) . (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Recrystallization . (n.d.). University of California, Davis. Retrieved January 20, 2026, from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide . (n.d.). MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • S. C. Mojumder, et al. (2015). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research, 8(4), 1843-1849.
  • 4-Chloro-2-nitroaniline . (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Solvent . (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 2-Chloro-4-nitroaniline . (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.). Google Patents.
  • 4-Nitroaniline . (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of N1-isopropyl-4-chloro-2-nitroaniline. Here, we move beyond simple protocols to address the nuances of this specific synthesis, offering troubleshooting advice and in-depth explanations to empower you to optimize your reaction outcomes. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions.

Introduction to the Synthesis

This compound is a substituted nitroaniline derivative. The synthesis typically involves the nucleophilic substitution of a chlorine atom on a dichloronitrobenzene ring by isopropylamine, or the N-alkylation of 4-chloro-2-nitroaniline. The primary challenge in this synthesis stems from the electronic properties of the starting materials. The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring, making it susceptible to nucleophilic attack, but also reduces the nucleophilicity of the aniline nitrogen, which can complicate N-alkylation routes.[1]

This guide focuses on the common and direct route: the reaction between 2,5-dichloronitrobenzene and isopropylamine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes?

A1: Low yield is the most common complaint and can be traced back to several factors:

  • Insufficient Reaction Temperature: The reaction between 2,5-dichloronitrobenzene and isopropylamine often requires elevated temperatures to overcome the activation energy for nucleophilic aromatic substitution (SNAr). If the temperature is too low, the reaction rate will be negligible.

  • Inadequate Stoichiometry: An excess of isopropylamine is typically required. It acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. A molar ratio of at least 2:1 (isopropylamine to 2,5-dichloronitrobenzene) is recommended, with a larger excess often proving beneficial.

  • Choice of Solvent: The solvent plays a critical role. While the reaction can be run neat (using excess isopropylamine as the solvent), using a polar aprotic solvent can help to solvate the intermediates and improve reaction rates. However, protic solvents like water or ethanol can compete with the amine as nucleophiles and should be used with caution or as part of a co-solvent system under specific conditions.[2]

  • Purity of Reactants: Ensure your 2,5-dichloronitrobenzene is free from isomeric impurities and that the isopropylamine has not degraded.

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side product of concern is the isomeric N1-isopropyl-2-chloro-4-nitroaniline, formed by the amine attacking the other chlorine position.

  • Understanding the Cause: The nitro group is strongly ortho-, para-directing for nucleophilic attack. In 2,5-dichloronitrobenzene, the chlorine at C5 is para to the nitro group, and the chlorine at C2 is ortho. While both are activated, the ortho position (C2) often experiences greater activation, but may also be subject to steric hindrance from the nitro group. The para position (C5) is less sterically hindered. The ratio of products can be sensitive to reaction conditions.

  • Minimization Strategy:

    • Temperature Control: Carefully controlling the reaction temperature can influence the regioselectivity. It is advisable to conduct small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and selectivity.

    • Solvent Effects: The choice of solvent can influence which isomer is favored. Experimenting with solvents of different polarities may be necessary to optimize for the desired product.

Q3: The workup and purification of my product are proving difficult. What are the best practices?

A3: Post-reaction purification is critical for obtaining a high-purity final product.

  • Initial Workup: After the reaction is complete, the excess isopropylamine and any solvent should be removed, typically under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water to remove any amine hydrochloride salts.[3]

  • Crystallization vs. Chromatography:

    • Recrystallization: This is often the most efficient method for purification on a larger scale.[4] Ethanol or a mixture of ethanol and water are good starting points for recrystallization solvents for this type of compound.[5]

    • Column Chromatography: For very high purity or when crystallization fails, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a standard eluent system for separating the desired product from starting materials and isomers.[3][4]

  • Monitoring Purity: Use Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 20% ethyl acetate in hexanes) to guide your purification, comparing fractions to a reference spot of the starting material. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative purity analysis.[6][7]

Q4: How do I effectively monitor the progress of the reaction?

A4: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Thin-Layer Chromatography (TLC): TLC is the quickest method.[4] Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Run the plate alongside a spot of the 2,5-dichloronitrobenzene starting material. The reaction is complete when the starting material spot has disappeared and a new, more polar product spot is dominant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product and any side products in real-time.[6]

Visualizing the Process

Process Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage start Reactants: 2,5-Dichloronitrobenzene Isopropylamine reaction Heat Reaction Mixture (e.g., 80-120°C) Monitor by TLC start->reaction Combine & Stir workup 1. Remove Excess Amine 2. Partition (Organic/Water) 3. Dry Organic Layer reaction->workup Reaction Complete crude Crude Product workup->crude Concentrate purify Purification Method crude->purify chrom Column Chromatography purify->chrom High Purity Needed recryst Recrystallization purify->recryst Scale-Up final_product Pure this compound chrom->final_product recryst->final_product

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of this compound.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,5-Dichloronitrobenzene192.005.00 g26.0 mmol1.0
Isopropylamine59.119.20 mL (6.15 g)104 mmol4.0
Ethyl Acetate-~150 mL--
Hexanes-~300 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Sodium Sulfate-~10 g--
Step-by-Step Methodology
  • Reaction Setup:

    • To a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, add 2,5-dichloronitrobenzene (5.00 g, 26.0 mmol).

    • Add isopropylamine (9.20 mL, 104 mmol). Caution: Isopropylamine is volatile and flammable. Perform this addition in a well-ventilated fume hood.

  • Reaction Execution:

    • Seal the vessel or ensure the condenser is properly set up.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain this temperature for 12-24 hours. Monitor the reaction's progress every 4-6 hours using TLC (20% ethyl acetate/hexanes). The reaction is complete upon the disappearance of the 2,5-dichloronitrobenzene spot.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess isopropylamine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow or orange solid/oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (if solid, dry-load onto a small amount of silica; if oily, dissolve in a minimal amount of dichloromethane).

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a bright yellow solid.

Characterization
  • Appearance: Yellow crystalline solid.

  • TLC: Rf ≈ 0.4 in 20% ethyl acetate/hexanes.

  • Analytical Data: Confirm structure and purity using 1H NMR, 13C NMR, and Mass Spectrometry.

References

  • PrepChem. Synthesis of C. 4-isopropyl-2-nitroaniline. Available from: [Link]

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Cialone, M. Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. Available from: [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

  • PubChem. 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US2734911A - Reaction of chloroaniline and isopropyl.
  • Wikipedia. Solvent. Available from: [Link]

  • S. S. S. R. College of Engineering. Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research. Available from: [Link]

  • PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for the synthesis of N1-isopropyl-4-chloro-2-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key safety information to ensure the success and safety of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,5-dichloronitrobenzene and isopropylamine?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient aromatic ring of 2,5-dichloronitrobenzene is attacked by the nucleophilic isopropylamine. The reaction is facilitated by the presence of the strong electron-withdrawing nitro group (-NO₂) ortho to one of the chlorine atoms, which stabilizes the negatively charged intermediate (Meisenheimer complex).[1][2][3]

Q2: I am experiencing a very low yield. What are the most common reasons for this?

A2: Low yields in this SNAr reaction can be attributed to several factors:

  • Insufficient reaction temperature or time: Literature suggests that this reaction may require elevated temperatures (e.g., 150°C) and prolonged reaction times (e.g., 60 hours) to proceed to completion, especially when conducted in a solvent like ethanol in a sealed tube.[4]

  • Base concentration: The amine reactant also acts as a base to neutralize the HCl generated. An insufficient amount of isopropylamine (less than two equivalents) can lead to a halt in the reaction due to the protonation of the remaining amine, which deactivates it as a nucleophile.

  • Solvent choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can often accelerate SNAr reactions.[5]

  • Presence of water: Water can compete with the amine as a nucleophile, leading to the formation of phenolic by-products, especially at high temperatures.

Q3: I am observing a significant amount of a di-substituted by-product. How can I prevent this?

A3: The formation of the di-isopropylamino-nitrobenzene derivative occurs when both chlorine atoms on the starting material are substituted by isopropylamine. To minimize this, you can:

  • Control the stoichiometry: Use a controlled excess of isopropylamine. A large excess will favor the di-substitution.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product and by-products. Stop the reaction once the desired product is maximized.

  • Lower the reaction temperature: While this may slow down the reaction, it can improve selectivity for the mono-substituted product.

Q4: What is the best method for purifying the crude this compound?

A4: The most common and effective method for purifying the product is column chromatography on silica gel.[6] A suitable eluent system, such as a gradient of ethyl acetate in hexane, can be used to separate the desired product from unreacted starting materials and by-products. Recrystallization from a suitable solvent like ethanol could also be an effective purification method.[7]

In-Depth Troubleshooting Guide

Issue 1: Reaction Stalls or Fails to Reach Completion

If you observe that the reaction has started but is not progressing after a certain point, consider the following:

  • Inadequate Temperature: The reaction often requires high thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to the appropriate temperature. If using a sealed vessel, ensure it is rated for the temperature and pressure that will be generated.

  • Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Use reagents of high purity. Ensure your isopropylamine is not significantly hydrated. Dry your solvent if necessary.

  • Insufficient Mixing: In a heterogeneous reaction mixture, proper agitation is crucial.

    • Solution: Use a suitable stir bar and stir plate to ensure the reaction mixture is homogeneous.

Issue 2: Formation of Unidentified By-products

The appearance of unexpected spots on a TLC plate or peaks in a GC trace can be due to side reactions.

  • Hydrolysis: As mentioned, water can lead to the formation of 4-chloro-2-nitrophenol.

    • Solution: Use anhydrous solvents and reagents. If this is not possible, consider using a drying agent in the reaction if compatible with the reaction conditions.

  • Reduction of the Nitro Group: Under certain conditions, especially if certain metal catalysts or reducing agents are present as impurities, the nitro group can be reduced.

    • Solution: Ensure the reaction vessel is clean and free of any potential catalytic impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on literature precedents.[4] Optimization may be required.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2,5-Dichloronitrobenzene192.00 g/mol 1.92 g0.01 mol
Isopropylamine59.11 g/mol 1.77 g (2.5 mL)0.03 mol
Ethanol (anhydrous)-20 mL-

Procedure:

  • To a thick-walled pressure tube equipped with a magnetic stir bar, add 2,5-dichloronitrobenzene (1.92 g, 0.01 mol).

  • Add anhydrous ethanol (20 mL) and stir to dissolve the starting material.

  • Carefully add isopropylamine (2.5 mL, 0.03 mol) to the solution.

  • Seal the pressure tube tightly.

  • Place the tube in an oil bath or heating mantle and heat to 150°C with vigorous stirring for 60 hours.

  • After 60 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Reaction Workflow and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway and a troubleshooting flowchart.

A 2,5-Dichloronitrobenzene + Isopropylamine B This compound (Desired Product) A->B SNAr (Mono-substitution) C Di-substituted by-product A->C SNAr (Di-substitution) (Excess Isopropylamine) D 4-chloro-2-nitrophenol (Hydrolysis by-product) A->D SNAr (Hydrolysis) (Water present) start Low Yield or Reaction Failure q1 Check Reaction Temperature & Time start->q1 q2 Analyze Reagent Stoichiometry & Purity q1->q2 Adequate s1 Increase Temperature/ Prolong Reaction Time q1->s1 Inadequate q3 Investigate Solvent and Moisture Content q2->q3 Correct/Pure s2 Use >2 eq. Amine/ Ensure High Purity Reagents q2->s2 Incorrect/Impure s3 Use Anhydrous Solvent/ Consider Polar Aprotic Solvent q3->s3 Suboptimal/Wet end Optimized Reaction q3->end Optimal/Dry s1->end s2->end s3->end

Sources

Technical Support Center: N1-isopropyl-4-chloro-2-nitroaniline Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the physical and chemical properties of 2-chloro-4-nitroaniline.

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of N1-isopropyl-4-chloro-2-nitroaniline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and refine your experimental work.

Reaction Fundamentals: Understanding the Synthesis

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an isopropylating agent reacts with 4-chloro-2-nitroaniline. The reaction's success hinges on a delicate balance of factors that influence the nucleophilicity of the amine, the stability of the intermediate, and the rate of side reactions.

The core challenge lies in the reduced nucleophilicity of the aniline's amino group. The potent electron-withdrawing effect of the ortho-nitro group significantly decreases the electron density on the nitrogen atom, making it a less effective nucleophile.[1] Consequently, this reaction often requires more forcing conditions compared to the alkylation of a more electron-rich aniline. The reaction is viable because the nitro group also stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring, which is a key requirement for the SNAr mechanism.[2][3]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired this compound, and I'm mostly recovering my starting material. What are the likely causes?

A: This is the most frequent challenge and usually points to insufficient reaction activation. Let's break down the probable causes and solutions systematically.

Probable Cause Explanation & Causality Recommended Solution
Insufficient Base Strength The pKa of the N-H bond in 4-chloro-2-nitroaniline is lower than that of aniline, but a base is still crucial to either deprotonate the amine, significantly increasing its nucleophilicity, or to neutralize the H-X acid byproduct formed. A weak base like NaHCO₃ may be ineffective.Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common choice. For very stubborn reactions, potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be used, though they require strictly anhydrous conditions.[1]
Low Reaction Temperature Due to the electronically deactivated nature of the starting aniline, ambient temperature often fails to provide the necessary activation energy for the reaction to proceed at a practical rate.Increase the reaction temperature. A range of 80-120°C is typical for this type of alkylation.[1] Consider a higher-boiling solvent if necessary.
Inappropriate Solvent Choice The solvent plays a critical role in solubilizing reactants and stabilizing the charged Meisenheimer intermediate. Protic solvents (e.g., ethanol, water) can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity.Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are excellent choices as they effectively solvate cations and do not interfere with the nucleophile.[1]
Poor Quality Reagents The presence of moisture can quench strong bases like NaH and hydrolyze some alkylating agents. The purity of the 4-chloro-2-nitroaniline is also critical.Ensure all reagents are pure and that solvents are anhydrous, especially when using moisture-sensitive bases. Dry glassware thoroughly before use.
Issue 2: Multiple Spots on TLC / Formation of Side Products

Q: My TLC plate shows the desired product spot, but also a significant new spot with a higher Rf value. What is this byproduct and how can I prevent it?

A: The most common byproduct in this reaction is the N,N-diisopropyl-4-chloro-2-nitroaniline, resulting from over-alkylation. The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event.[4]

Probable Cause Explanation & Causality Recommended Solution
N,N-Dialkylation The product, this compound, still possesses a reactive N-H bond and can be further alkylated. This is favored when the alkylating agent is in excess or the reaction is run for too long at high temperatures.Adjust Stoichiometry: Use a slight excess of the 4-chloro-2-nitroaniline starting material relative to the isopropylating agent (e.g., 1.2 to 1.5 equivalents of the aniline).[1] This ensures the alkylating agent is consumed before significant dialkylation can occur. Control Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is mostly consumed, but before the dialkylated product becomes significant.
Elimination (from alkyl halide) If using a secondary alkyl halide like 2-bromopropane, a competing E2 elimination reaction can occur, especially with a strong, sterically hindered base (like t-BuOK), to form propene gas.While some elimination is often unavoidable, using a less hindered base like K₂CO₃ can favor the substitution pathway. Running the reaction at the lowest effective temperature can also help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for this synthesis? The most direct route involves reacting 4-chloro-2-nitroaniline with an isopropylating agent.[5] Good electrophiles include 2-bromopropane or isopropyl tosylate. Using a more reactive leaving group (Iodide > Tosylate > Bromide > Chloride) can increase the reaction rate but also the cost. An alternative, though less common, route is the reaction of 2,5-dichloronitrobenzene with isopropylamine.[6]

Q2: How do I select the optimal solvent and base combination? The choice is dictated by the reactivity of your substrates.

  • For standard conditions: Start with K₂CO₃ as the base in either DMF or acetonitrile. This combination is robust, cost-effective, and suitable for many applications.

  • For sluggish reactions: If the K₂CO₃/DMF system is too slow, switching to a stronger base like NaH or t-BuOK in anhydrous DMF or DMSO can significantly accelerate the reaction. However, this also increases the risk of side reactions.

Q3: What are the best analytical methods for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 20:80) to get good separation between the starting material, product, and potential byproducts.

  • Purity & Quantification: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is ideal for assessing purity.[7] Gas Chromatography (GC) can also be effective.[8]

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. Mass Spectrometry (GC-MS or LC-MS) should be used to confirm the molecular weight.[7]

Q4: What are the primary safety concerns? 4-chloro-2-nitroaniline is a hazardous substance.[9] It is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood.[7][10] Nitration reactions, if you are synthesizing the precursor, are highly exothermic and require strict temperature control.[10]

Diagrams and Workflows

Reaction Mechanism

The SNAr mechanism proceeds in two main steps: nucleophilic addition to form a resonance-stabilized anion (Meisenheimer complex), followed by elimination of the leaving group.

Troubleshooting_Workflow start Reaction Start check_tlc Monitor by TLC after 4h start->check_tlc low_conv Low Conversion / High SM check_tlc->low_conv No multi_spots Multiple Spots / Byproducts check_tlc->multi_spots Yes, but... good_conv Good Conversion check_tlc->good_conv Yes inc_temp Increase Temp to 100-120°C low_conv->inc_temp Re-evaluate check_stoich Use Excess Aniline (1.2 - 1.5 eq) multi_spots->check_stoich Re-run workup Proceed to Workup & Purification good_conv->workup strong_base Use Stronger Base (e.g., t-BuOK) inc_temp->strong_base Re-evaluate check_solvent Ensure Polar Aprotic Solvent (DMF, DMSO) strong_base->check_solvent Re-evaluate check_solvent->check_tlc Re-evaluate reduce_time Reduce Reaction Time check_stoich->reduce_time Re-run reduce_time->check_tlc Re-run

Caption: A logical workflow for troubleshooting common reaction issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. It is designed to favor mono-alkylation and achieve a good yield.

Materials:

  • 4-chloro-2-nitroaniline (1.2 eq)

  • 2-bromopropane (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-nitroaniline (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromopropane.

  • Reagent Addition: Begin vigorous stirring and add 2-bromopropane (1.0 eq) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 90-100°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude orange/yellow solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and HPLC.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-ISOPROPYL-2-NITROANILINE synthesis.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt_menhvkSaqxIZdPyq2ZXZXWrftp9nhgW5s0Qk9OEZDD7Jk3M_LTdqQXtiIBh09yGQFK2ZGT5BQ_DfIayTzcF-hLDpemXWDXy0Q63RnojrzTVTSanZXTIMpzcHVNS2Jk8ZmNeH087YBhG8Sw8ugzbXkbk5ViyMamfUr-5dMwp-pS5wJQH0AtksKbtL35nA0eAgB5GCVXfuzq-RzGDtwdctyq1_YvoFmSSbp-uFx-cOGiJL_Gg3zXagBO6U4zOpOSUADM=]([Link]

Sources

Technical Support Center: Navigating the Scale-Up of N1-isopropyl-4-chloro-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis and scale-up of N1-isopropyl-4-chloro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. My aim is to bridge the gap between bench-scale success and robust, scalable production by addressing common challenges with scientifically grounded explanations and practical, field-tested solutions.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-dichloro-2-nitrobenzene and isopropylamine. While straightforward on a laboratory scale, this process presents unique challenges during scale-up, including managing exothermic reactions, controlling impurity profiles, and ensuring safe handling of materials. This guide provides a structured approach to identifying and resolving these issues.

Part 1: Troubleshooting Guide - Common Scale-Up Issues

This section addresses specific problems that may arise during the production of this compound, offering potential causes and actionable solutions.

Question 1: My reaction is showing a significant increase in the formation of a di-substituted impurity (N1,N4-diisopropyl-2-nitrobenzene-1,4-diamine) upon scale-up. What is causing this and how can I mitigate it?

Answer: The formation of the di-substituted impurity is a classic example of a competing reaction pathway in SNAr reactions. The primary cause is often poor control over reaction stoichiometry and localized "hot spots" within the reactor, which can accelerate the secondary substitution.

  • Causality: At a larger scale, inefficient mixing can lead to localized areas of high isopropylamine concentration. This, coupled with the heat generated from the initial exothermic reaction, provides the necessary energy for a second nucleophilic attack on the mono-substituted product, this compound, to yield the di-substituted impurity. The electron-donating nature of the first isopropylamino group makes the second substitution less favorable, but this can be overcome with excess nucleophile and elevated temperatures.

  • Troubleshooting Steps:

    • Controlled Addition of Isopropylamine: Instead of adding the entire amount of isopropylamine at once, implement a slow, controlled addition using a dosing pump. This maintains a low, steady concentration of the nucleophile in the reaction mixture, favoring the mono-substitution.

    • Enhanced Mixing: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous mixture. This prevents localized concentration gradients.

    • Temperature Management: Improve the heat removal capacity of your reactor. This can be achieved by using a jacketed reactor with a reliable cooling system. Maintaining a consistent, lower reaction temperature will significantly slow down the rate of the second substitution.

Question 2: The color of my final product is inconsistent, ranging from yellow to a dark orange/brown. What is causing this color variation, and how can I ensure a consistent product color?

Answer: Color variation in nitroaromatic compounds like this compound is often indicative of trace impurities, particularly oxidation or degradation products.

  • Causality: The nitro group can be sensitive to both oxidation and reduction, leading to the formation of highly colored byproducts. The presence of residual starting materials, particularly the highly reactive 1,4-dichloro-2-nitrobenzene, or exposure to air at elevated temperatures during workup and isolation can contribute to the formation of these chromophores.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon). This will minimize the potential for oxidation of the product and any unreacted starting materials.

    • Purification Method: The choice of purification method is critical. While simple crystallization may be sufficient at the lab scale, a multi-step purification process may be necessary for scale-up. This could include a wash with a reducing agent solution (e.g., sodium bisulfite) to remove oxidative impurities, followed by recrystallization from a suitable solvent system.

    • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures will yield a purer product with a more consistent color. Common choices include ethanol/water or isopropanol/heptane mixtures.

Question 3: My reaction seems to stall before reaching full conversion, even with an excess of isopropylamine. What are the potential reasons for this incomplete reaction?

Answer: Incomplete conversion during the scale-up of this SNAr reaction can often be traced back to issues with mass transfer, reagent quality, or the presence of inhibitors.

  • Causality:

    • Mass Transfer Limitation: As the reaction progresses, the product may begin to precipitate out of solution, coating the surface of the unreacted 1,4-dichloro-2-nitrobenzene and preventing further reaction. This is a common issue when scaling up reactions with solid starting materials.

    • Reagent Quality: The presence of water in the isopropylamine or the solvent can hinder the reaction. Water can compete with the isopropylamine as a nucleophile, although it is significantly less reactive. More importantly, it can affect the solubility of the reactants.

    • Inhibitors: Trace impurities in the starting materials or the solvent could potentially inhibit the reaction.

  • Troubleshooting Steps:

    • Solvent Study: Re-evaluate your choice of solvent. A solvent that can maintain both the starting material and the product in solution throughout the reaction is ideal. Consider a co-solvent system if a single solvent is not effective.

    • Reagent Purity: Ensure that your isopropylamine and solvent are anhydrous. Use freshly opened reagents or dry them using appropriate methods before use.

    • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the reaction progress. This will help you determine if the reaction is truly stalled or just proceeding very slowly. If it is stalled, a small addition of a phase-transfer catalyst might be beneficial in some cases, though this would require further process development.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are:

  • Exothermic Reaction: The reaction between 1,4-dichloro-2-nitrobenzene and isopropylamine is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not properly controlled. This can result in a runaway reaction. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is recommended.

  • Handling of Reagents: 1,4-dichloro-2-nitrobenzene is a hazardous substance that is toxic and an irritant. Isopropylamine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is essential. The reaction should be carried out in a well-ventilated area or a fume hood.

  • Waste Disposal: The reaction will generate halogenated organic waste, which must be disposed of according to local regulations.

Q2: How can I effectively monitor the progress of the reaction during scale-up?

A2: For effective reaction monitoring, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress. It can be used to visualize the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to accurately determine the concentration of the starting material, product, and any impurities. This is the preferred method for in-process control during scale-up.

  • Gas Chromatography (GC): GC can also be used for quantitative analysis, particularly if the compounds are volatile.

Q3: What is the role of the base in this reaction, and is an external base necessary?

A3: In this specific SNAr reaction, isopropylamine acts as both the nucleophile and the base. The reaction produces one equivalent of hydrochloric acid (HCl), which is neutralized by a second equivalent of isopropylamine to form isopropylammonium chloride. Therefore, a minimum of two equivalents of isopropylamine are required for the reaction to go to completion. An external, non-nucleophilic base can be used, but it adds complexity and cost to the process. Using an excess of the amine nucleophile is a common and effective strategy.

Part 3: Experimental Protocols and Data

Table 1: Recommended Reaction Conditions for Scale-Up
ParameterRecommended RangeRationale
Solvent Isopropanol, THF, or AcetonitrileEnsures solubility of reactants and product, facilitating a homogenous reaction.
Isopropylamine (equiv.) 2.5 - 3.0One equivalent acts as the nucleophile, while the excess neutralizes the HCl byproduct and drives the reaction to completion.
Temperature (°C) 50 - 70Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Reaction Time (h) 6 - 12Typically sufficient for complete conversion, but should be confirmed by IPCs.
Protocol 1: Step-by-Step Reaction Monitoring by HPLC
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time points (e.g., every hour).

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume (e.g., 10 mL) of the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject a known volume (e.g., 10 µL) of the filtered sample into the HPLC system.

  • Analysis: Analyze the chromatogram to determine the peak areas of the starting material, product, and any impurities.

  • Quantification: Use a pre-established calibration curve to calculate the concentration of each component.

Part 4: Visualizations

Diagram 1: Reaction Pathway and Side Reaction

reaction_pathway SM 1,4-dichloro-2-nitrobenzene Product This compound SM->Product Desired S_NAr Reaction Nuc Isopropylamine (1 equiv.) Nuc->SM SideProduct N1,N4-diisopropyl-2-nitrobenzene-1,4-diamine Product->SideProduct Undesired Side Reaction ExcessNuc Isopropylamine (excess) ExcessNuc->Product troubleshooting_logic Start Incomplete Conversion Observed MassTransfer Mass Transfer Limitation? Start->MassTransfer ReagentQuality Reagent Quality Issue? MassTransfer->ReagentQuality No SolventStudy Conduct Solvent Study MassTransfer->SolventStudy Yes Inhibitors Presence of Inhibitors? ReagentQuality->Inhibitors No DryReagents Ensure Anhydrous Reagents ReagentQuality->DryReagents Yes PurityCheck Check Starting Material Purity Inhibitors->PurityCheck Yes

Byproduct formation and control in N1-isopropyl-4-chloro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N1-isopropyl-4-chloro-2-nitroaniline

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure. Our focus is on understanding the reaction's nuances to control byproduct formation and maximize yield and purity.

Part 1: Reaction Overview & Mechanistic Insights

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this reaction, isopropylamine acts as the nucleophile, displacing one of the chlorine atoms on the 1,4-dichloro-2-nitrobenzene ring.

The reaction's selectivity is governed by the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the C1 position (ortho to the nitro group) is significantly more reactive than the chlorine at the C4 position (meta to the nitro group).[2][3]

G start 1,4-Dichloro-2-nitrobenzene + Isopropylamine meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) start->meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) byproduct_hydrolysis Hydrolysis Byproduct: 4-chloro-2-nitrophenol start->byproduct_hydrolysis Presence of H₂O + Base/Heat product Desired Product: This compound meisenheimer->product 2. Elimination of Cl⁻ (Fast) byproduct_di Disubstitution Byproduct: N1,N4-diisopropyl-2-nitro-1,4-phenylenediamine product->byproduct_di Excess Isopropylamine + High Temperature

Caption: Reaction pathway for this compound synthesis and major byproduct routes.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction yield is low. What are the likely causes?

Answer: A low yield can stem from several factors. The first step is to determine if the issue is an incomplete reaction or the formation of undesired byproducts.

  • Incomplete Reaction: The SNAr reaction, while activated, still requires sufficient thermal energy and time.

    • Cause: Reaction temperature may be too low, or the reaction time is insufficient.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the spot/peak of the starting material (1,4-dichloro-2-nitrobenzene) against the crude reaction mixture over time. If a significant amount of starting material remains after the planned reaction time, consider increasing the temperature in increments of 10°C or extending the reaction duration.

  • Byproduct Formation: The most common cause of yield loss is the diversion of starting material into side products.

    • Cause: The primary culprits are the disubstituted product (N1,N4-diisopropyl-2-nitro-1,4-phenylenediamine) and potential hydrolysis to 4-chloro-2-nitrophenol.

    • Troubleshooting: Analyze the crude product mixture by LC-MS or GC-MS to identify the masses of the impurities. This will confirm the identity of the byproducts and guide your optimization strategy (see FAQ 2).

  • Purification Losses: Significant material can be lost during workup and purification.

    • Cause: The product might have some solubility in the aqueous phase during extraction, or the chosen recrystallization solvent may be too effective, leading to low recovery.

    • Troubleshooting: During aqueous workup, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. For recrystallization, ensure you are using a minimal amount of hot solvent and allow ample time for crystallization at a reduced temperature.

FAQ 2: How can I prevent the formation of the disubstituted byproduct?

Answer: Formation of N1,N4-diisopropyl-2-nitro-1,4-phenylenediamine occurs when a second molecule of isopropylamine displaces the remaining chlorine atom on the desired product. While this second substitution is slower (as the ring is now less electron-deficient), it becomes significant under forcing conditions.

Control Strategies:

  • Stoichiometry: Carefully control the amount of isopropylamine used. A large excess will drive the reaction towards disubstitution. A molar ratio of 1.1 to 1.5 equivalents of isopropylamine relative to 1,4-dichloro-2-nitrobenzene is a good starting point.

  • Temperature Control: Higher temperatures provide the activation energy needed for the less favorable second substitution. Maintain the lowest temperature that allows for a reasonable reaction rate for the primary substitution.

  • Slow Addition: Adding the isopropylamine dropwise to the solution of 1,4-dichloro-2-nitrobenzene avoids localized high concentrations of the nucleophile, which can favor the second reaction.

FAQ 3: My final product is a dark, oily substance, not the expected yellow solid. What went wrong?

Answer: This is a classic sign of significant impurities.

  • Cause 1: High Levels of Byproducts: The disubstituted byproduct is often an oil or a low-melting solid. Its presence, along with other impurities, can depress the melting point of your desired product, resulting in an oil.

  • Cause 2: Degradation: At excessively high temperatures (>120-130°C), nitroaromatic compounds can begin to decompose, forming complex, often colored, polymeric materials.

Solution: The product must be purified.

  • Silica Gel Chromatography: This is the most effective method for separating the desired product from both the less polar starting material and the more polar disubstituted byproduct. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity will yield clean separation. A similar purification method is effective for related nitroaniline compounds.[4]

  • Recrystallization: If the product is only moderately impure, recrystallization can be attempted. A solvent system like ethanol/water or isopropanol might be effective. Dissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly.

Troubleshooting Summary Table
Observed ProblemPotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Byproduct formation; Purification loss.Monitor reaction by TLC/GC. Analyze crude by MS. Optimize workup.
Multiple Spots on TLC Unreacted starting material; Byproducts.Identify spots using standards. Adjust stoichiometry and temperature.
Product is a Dark Oil High level of impurities; Thermal degradation.Purify via column chromatography. Avoid excessive reaction temperatures.
Reaction is Stalled Insufficient temperature; Deactivated reagents.Increase temperature moderately. Check purity/quality of starting materials.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-dichloro-2-nitrobenzene (e.g., 10.0 g, 52.1 mmol).

  • Solvent Addition: Add a suitable polar aprotic solvent such as acetonitrile or DMF (100 mL). Stir the mixture to dissolve the solid.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (e.g., 8.0 g, 57.9 mmol, 1.1 eq) to act as an acid scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: In a separate flask, dissolve isopropylamine (e.g., 3.38 g, 57.3 mmol, 1.1 eq) in the same solvent (20 mL). Add this solution to the reaction flask dropwise over 20-30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80°C). Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature. Filter off any inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow-orange solid or oil.

Protocol 2: Purification by Silica Gel Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation node_prep1 Dissolve Crude Product in minimal Dichloromethane node_prep2 Adsorb onto Silica Gel node_prep1->node_prep2 node_prep3 Dry to a free-flowing powder node_prep2->node_prep3 node_chrom1 Load sample onto packed Silica Gel Column node_prep3->node_chrom1 node_chrom2 Elute with Hexane/EtOAc gradient (e.g., 98:2 -> 90:10) node_chrom1->node_chrom2 node_chrom3 Collect Fractions node_chrom2->node_chrom3 node_analysis1 Analyze fractions by TLC node_chrom3->node_analysis1 node_analysis2 Combine pure fractions node_analysis1->node_analysis2 node_analysis3 Evaporate solvent node_analysis2->node_analysis3 final_product final_product node_analysis3->final_product Yields pure This compound

Caption: A typical workflow for the purification of the crude product via column chromatography.

References

  • This compound synthesis - ChemicalBook. Provides synthetic routes starting from Isopropylamine and 2,5-Dichloronitrobenzene.

  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives - Benchchem. Discusses the mechanistic principles governing the reactions of dichloronitrobenzene derivatives.

  • 4-ISOPROPYL-2-NITROANILINE synthesis - ChemicalBook. Details purification of a similar compound using silica gel column chromatography.

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Explains the mechanism of nucleophilic aromatic substitution, including the formation of a Meisenheimer complex.

  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com. Provides a general mechanism for nucleophilic aromatic substitution reactions.

  • US4421694A - Process for the preparation of nitroanilines - Google Patents. Describes byproduct formation in related amination reactions of dichloronitrobenzenes.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Discusses sequential substitution reactions on activated halogenated aromatic compounds.

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Details how electron-withdrawing groups in ortho and para positions stabilize the intermediate anion and facilitate the reaction.

  • 3-CHLORO-4-NITROANILINE synthesis - ChemicalBook. Lists related chemical structures.

  • Solvent - Wikipedia. Explains how polar aprotic solvents favor SN2 and SNAr type reaction mechanisms.

  • US2734911A - Reaction of chloroaniline and isopropyl - Google Patents. Provides context for reactions involving isopropyl groups and chloroanilines.

  • 1,4-Dichloro-2-nitrobenzene - Wikipedia. States that nucleophiles displace the chloride adjacent to the nitro group in 1,4-dichloro-2-nitrobenzene.

Sources

Stability and degradation of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-isopropyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your results.

Introduction to this compound

This compound is a substituted nitroaniline compound. Like other molecules in this class, its stability is influenced by the interplay of its functional groups: a secondary amine (isopropylamino), a halogen (chloro), and a nitro group on an aromatic ring. Understanding the inherent stability and potential degradation pathways of this compound is critical for its handling, storage, and application in further chemical synthesis or biological assays.

Nitroaromatic compounds are generally stable, but can be susceptible to degradation under specific environmental conditions.[1] This guide will walk you through the key stability considerations and provide structured methodologies for assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general behavior of substituted nitroanilines, the primary factors include:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis or other degradative reactions. The amino group's basicity and the potential for nucleophilic substitution of the chlorine atom are pH-dependent.

  • Light (Photostability): Compounds with nitroaromatic systems can be sensitive to prolonged exposure to light, which may induce photolytic degradation.[2]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation. While generally stable at room temperature, thermal decomposition can occur, especially with impurities present.[2]

  • Oxidizing Agents: Strong oxidizing agents can react with the aniline moiety.[3][4]

  • Reducing Conditions: The nitro group is susceptible to reduction, which can be a significant degradation pathway, potentially forming nitroso, hydroxylamino, or amino derivatives.[1][3]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly closed container in a dry, well-ventilated place. It is also advisable to protect it from light. For long-term storage, refrigeration in an inert atmosphere is recommended.

Q3: I am observing a change in the color of my solid sample over time. What could be the cause?

A3: A color change, typically a darkening or yellowing, in nitroaniline compounds can be an indication of degradation. This is often due to slow oxidation or photolytic reactions upon exposure to air and light.[2] It is crucial to re-analyze the purity of the sample before use if any change in physical appearance is observed.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for stability studies.[3][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[3][5] Gas Chromatography (GC) can also be employed, though derivatization may be necessary for these polar and potentially thermolabile compounds.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware.2. On-column degradation.3. Impurities in the starting material.1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.2. Modify HPLC conditions (e.g., pH of the mobile phase, temperature) to minimize on-column reactions.3. Obtain a certificate of analysis for the compound and characterize the initial purity.
Poor peak shape or tailing in HPLC analysis. 1. Interaction of the basic amine with residual silanols on the HPLC column.2. Inappropriate mobile phase pH.3. Column overload.1. Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.
Inconsistent results in stability studies. 1. Inconsistent environmental conditions (light, temperature).2. Evaporation of the solvent, leading to increased concentration.3. Adsorption of the compound to the container surface.1. Use a calibrated photostability chamber and oven. Ensure samples are protected from light when not being tested.2. Use tightly sealed vials.3. Use silanized glass vials for storing solutions, especially at low concentrations.
Rapid degradation observed under acidic or basic conditions. This is an expected outcome for many nitroanilines.This indicates the inherent instability of the compound under these conditions. The goal of a forced degradation study is to generate degradation products for analytical method validation.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][10][11]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in the oven.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3]

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (likely in the 220-380 nm range).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject samples from the forced degradation studies.

  • Optimize the mobile phase gradient to achieve adequate separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Analysis

Degradation Pathway Logic

The following diagram illustrates the logical flow of a forced degradation study, which is crucial for identifying potential degradation pathways.

G cluster_stress Stress Conditions Acid Acidic (e.g., HCl) Degradants Degradation Products Acid->Degradants Generates Base Alkaline (e.g., NaOH) Base->Degradants Generates Oxidative Oxidative (e.g., H2O2) Oxidative->Degradants Generates Thermal Thermal Thermal->Degradants Generates Photo Photolytic Photo->Degradants Generates API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photo Expose to Analysis Stability-Indicating HPLC Analysis API->Analysis Degradants->Analysis Separation & Quantification Validation Method Validation (ICH Q2(R1)) Analysis->Validation G Sample Sample Preparation Stock Solution → Dilution → Filtration HPLC HPLC System Pump → Injector → Column → Detector Sample->HPLC Inject Data Data Acquisition & Processing Chromatogram → Peak Integration → Purity Assessment HPLC->Data Generate Report Reporting Stability Report → Degradation Profile Data->Report Compile

Caption: HPLC analysis workflow for stability testing.

References

  • 4-Nitroaniline - Solubility of Things. (n.d.).
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. (n.d.). Benchchem.
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. (n.d.). PubChem.
  • High-rate biodegradation of 3-and 4-nitroaniline. (2025, August 10). ResearchGate.
  • 2-Nitroaniline | C6H6N2O2 | CID 6946. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • Aldrich 185310 - • SAFETY DATA SHEET. (2025, November 6).
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • SAFETY DATA SHEET. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • SAFETY DATA SHEET. (2024, March 5). Sigma-Aldrich.
  • III Analytical Methods. (n.d.).
  • Safety data sheet. (2022, October 19).
  • Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. (n.d.). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. (2019, July 1). PubMed.
  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.

Sources

Technical Support Center: Recrystallization Methods for N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of N1-isopropyl-4-chloro-2-nitroaniline via recrystallization. It is structured as a series of questions and answers to directly address common challenges and explain the fundamental principles behind the recommended protocols.

Section 1: Foundational Principles & Compound Profile

Q: What is the fundamental principle of recrystallization and why is it effective?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal recrystallization, a solvent is identified that dissolves the target compound and its impurities at or near its boiling point. As the solution slowly cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals form.[1] The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are separated during filtration. The gradual cooling process is critical as it allows for the selective formation of a crystal lattice, excluding mismatched impurity molecules and resulting in a highly purified final product.[1][2]

Q: What are the key chemical properties of this compound to consider for solvent selection?

Understanding the molecular structure of this compound is crucial for selecting an appropriate solvent. The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The nitro group (-NO₂) and the secondary amine (-NH-) are highly polar and capable of hydrogen bonding.

  • Moderately Polar Features: The chloro-substituted aromatic ring contributes to its polarity.

  • Non-Polar Features: The isopropyl group (-CH(CH₃)₂) is non-polar and adds steric bulk.

This combination suggests that the compound will be most soluble in moderately polar organic solvents.[3] Based on data for the related compound, 4-chloro-2-nitroaniline, high solubility can be expected in solvents like ethanol, ether, and acetic acid.[4] The addition of the isopropyl group slightly reduces the overall polarity, potentially increasing its solubility in less polar solvents compared to its parent aniline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂Santa Cruz Biotechnology[5]
Molecular Weight 214.65 g/mol Santa Cruz Biotechnology[5]
Inferred Solubility Soluble in polar organic solvents like ethanol and isopropanol.[6][7] Limited solubility in water.Inferred from related structures[4][8]

Section 2: Solvent Selection and Screening

Q: How do I select the ideal solvent for recrystallizing my compound?

The perfect recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at high temperatures and low solubility at low temperatures.[9] This ensures minimal product loss in the mother liquor. Additionally, the impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures.[9]

The Ideal Solvent Checklist:

  • Does not react with the compound.[9]

  • Dissolves the compound completely when hot (near boiling).

  • Dissolves the compound poorly or not at all when cold (room temperature or below).

  • Dissolves impurities well at all temperatures OR not at all (allowing for hot filtration).

  • Has a relatively low boiling point for easy removal from the purified crystals.[9]

  • Is non-toxic, inexpensive, and non-flammable, if possible.

Table 2: Candidate Solvents for this compound

SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticA good starting choice. Less volatile than ethanol, allowing for slower crystal growth.[6]
Ethanol 78.4Polar ProticAn excellent and common solvent for polar organic compounds.[6] Often used in a mixture with water.[9][10]
Ethyl Acetate 77.1Moderately PolarGood dissolving power, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization at the solution's surface.
Acetone 56.0Polar AproticA strong solvent, but its high volatility requires careful handling.[6] May be too effective, leading to high solubility even when cold.
Toluene 110.6Non-PolarMay be useful as the "poor" solvent in a mixed-solvent system with a more polar solvent like ethyl acetate.
Heptane/Hexane 98.4 / 69.0Non-PolarLikely to be poor solvents on their own but are excellent anti-solvents to induce crystallization when added to a solution of the compound in a more polar solvent.
Water 100.0Very PolarThe compound is likely insoluble. Ideal as an anti-solvent in a mixed-solvent system with ethanol or isopropanol.[6]
Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To the first test tube, add the first candidate solvent dropwise at room temperature. Swirl after each drop. If the solid dissolves completely within 1-2 mL, the solvent is likely unsuitable as a single solvent because solubility is too high at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Repeat this process for each candidate solvent to find the most suitable one.

Solvent_Selection_Workflow cluster_screening Solvent Screening Process start Place ~20mg crude solid in test tube add_solvent_rt Add solvent dropwise at room temperature start->add_solvent_rt dissolves_rt Solid Dissolves? add_solvent_rt->dissolves_rt reject_rt Reject: Too soluble at room temp dissolves_rt->reject_rt Yes heat Heat gently dissolves_rt->heat No add_solvent_hot Add minimum hot solvent to dissolve heat->add_solvent_hot cool Cool slowly, then place in ice bath add_solvent_hot->cool crystals_form Crystals Form? cool->crystals_form select Select as Good Candidate crystals_form->select Yes (Abundant) reject_hot Reject: Poor recovery crystals_form->reject_hot No / Few

Caption: Workflow for selecting a suitable recrystallization solvent.

Section 3: Step-by-Step Recrystallization Protocols

Protocol A: Single Solvent Recrystallization (Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is found.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add the minimum amount of near-boiling isopropanol required to fully dissolve the solid. Using the "minimum" amount is critical for maximizing yield.[11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Pre-heat a clean flask containing a small amount of boiling solvent. Place a stemless funnel with fluted filter paper on this flask and pour the hot solution through it quickly to remove the solid impurities. The hot solvent in the receiving flask prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rushing this step can cause impurities to be trapped in a rapidly forming precipitate.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor. Using ice-cold solvent is crucial to avoid redissolving the product.[11]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed Solvent Recrystallization (Ethanol/Water)

This technique is powerful when the compound is too soluble in one solvent (the "soluble solvent") and insoluble in another (the "anti-solvent").[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are starting with a fully dissolved, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol A.

  • Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold ethanol/water mixture (in the same proportion as the final crystallization mixture). Dry the crystals as described previously.

Section 4: Troubleshooting Guide & FAQs

Q: My compound "oiled out" as liquid droplets instead of forming crystals. What should I do?

"Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[12]

  • Solution 1: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent (the "soluble" solvent if using a mixed pair) to decrease the saturation point.[2][12]

  • Solution 2: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a block of wood or several paper towels instead of directly on the benchtop.[2][12]

  • Solution 3: If the problem persists, the boiling point of your chosen solvent may be too high. Consider re-attempting the recrystallization with a lower-boiling solvent.

Q: My final yield is very low. How can I improve it?

A low yield is one of the most common issues in recrystallization.

  • Cause 1: Too much solvent was used. This is the most frequent reason for poor yield, as a significant amount of the product remains in the mother liquor.[2][11][12]

    • Fix: If you still have the mother liquor, you can try to boil off some of the solvent to reduce the volume and cool it again to recover more crystals.[2] For future attempts, be more meticulous about adding the minimum amount of hot solvent needed for dissolution.

  • Cause 2: Premature crystallization during hot filtration.

    • Fix: Ensure all glassware for hot filtration is pre-heated and that the filtration is performed quickly.

  • Cause 3: Washing with too much or warm solvent.

    • Fix: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[11]

Q: No crystals are forming, even after the solution is cold. What's wrong?

This is usually due to either using too much solvent or the solution being supersaturated.[12]

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a nucleation surface for crystal growth to begin.[11][12]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[11]

  • Solution 3 (Reduce Volume): If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[12]

Q: My purified product is still colored. How can I remove colored impurities?

If your product has a persistent color that is known to be an impurity, you can use activated charcoal (carbon).

  • Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is often enough) to the solution. Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can adsorb your product and reduce your yield.

Troubleshooting_Flowchart problem Recrystallization Problem Encountered oiling_out Problem: Oiling Out (Liquid Droplets Form) problem->oiling_out low_yield Problem: Low Yield problem->low_yield no_crystals Problem: No Crystals Form problem->no_crystals sol_oiling 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool mixture more slowly oiling_out->sol_oiling Solution sol_yield 1. Check mother liquor for product 2. In future, use less solvent 3. Ensure wash solvent is ice-cold low_yield->sol_yield Solution sol_crystals 1. Scratch inner surface of flask 2. Add a seed crystal 3. Boil off some solvent & re-cool no_crystals->sol_crystals Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Maiyam Group. (2025).
  • Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Quora. (2017).
  • University of California, Irvine.
  • Chemistry LibreTexts. (2021). 2.
  • University of York, Department of Chemistry.
  • Brainly. (2023).
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • IOP Conference Series: Materials Science and Engineering. (2018).
  • PubChem. 4-Chloro-2-nitroaniline.
  • BenchChem. (2025). Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers.
  • Santa Cruz Biotechnology, Inc. N-Isopropyl 4-chloro-2-nitroaniline.

Sources

Overcoming low reactivity of the aniline moiety in N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-isopropyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low reactivity of this aniline moiety. Here, you will find troubleshooting guides and FAQs to assist in your experimental endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: My electrophilic aromatic substitution (EAS) reaction on the aniline ring is failing or giving very low yields. What is happening?

Answer:

The low reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is due to a combination of potent electronic deactivation and steric hindrance.

  • Electronic Effects: The primary cause of the low reactivity is the presence of two strong electron-withdrawing groups (EWGs) on the benzene ring: the nitro group (-NO₂) and the chloro group (-Cl). These groups significantly reduce the electron density of the ring, making it less susceptible to attack by electrophiles.[1][2]

  • Steric Hindrance: The N-isopropyl group can sterically hinder the approach of electrophiles to the ortho positions relative to the amino group.[3][4][5][6]

Even though the amino group is typically an activating ortho-, para-director, the combined deactivating effect of the nitro and chloro groups overwhelms this.[1][7][8]

Solutions and Protocols:

To overcome this, more forcing reaction conditions or alternative synthetic strategies are necessary.

1. Increasing Reaction Severity:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy.

  • Stronger Lewis Acids: For reactions like Friedel-Crafts, using more potent Lewis acids might be necessary, although this can be challenging as the aniline nitrogen can complex with the catalyst, deactivating it.[7][9]

2. Modifying the Synthetic Route:

If direct EAS is not feasible, consider a multi-step approach:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a strong activating group.[1][10] This new amino group can then direct subsequent electrophilic substitutions. The original N-isopropylamino group can be protected if necessary.

  • Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the ring, consider if a nucleophilic aromatic substitution is a viable alternative to achieve your desired substitution pattern.

Question 2: I am unable to achieve N-alkylation or N-acylation at the aniline nitrogen. Why is the reaction not proceeding?

Answer:

The low nucleophilicity of the nitrogen atom in this compound is the primary reason for the difficulty in N-alkylation and N-acylation reactions.

  • Reduced Basicity and Nucleophilicity: The electron-withdrawing nitro group significantly pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.[1][2] This reduces the availability of the nitrogen's lone pair of electrons to act as a nucleophile.

  • Steric Hindrance: The bulky N-isopropyl group physically obstructs the approach of electrophiles (alkyl halides or acylating agents) to the nitrogen atom, further hindering the reaction.[3][4][5][6]

Solutions and Protocols:

To facilitate N-alkylation or N-acylation, you need to enhance the nucleophilicity of the aniline or use more reactive electrophiles.

1. Use of a Strong Base:

A strong, non-nucleophilic base can deprotonate the aniline, forming a more nucleophilic anilide anion.

Experimental Protocol: N-Alkylation using a Strong Base

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a dry, aprotic solvent like THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and slowly add a strong base such as sodium hydride (NaH, 1.1 equivalents). Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

2. Use of Highly Reactive Electrophiles:

Employing more reactive acylating or alkylating agents, such as acyl chlorides or triflates, can overcome the low nucleophilicity of the aniline.

Question 3: My Buchwald-Hartwig amination with this compound as the amine coupling partner is failing. What can I do to improve it?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient and sterically hindered anilines like this compound is highly dependent on the choice of catalyst, ligand, and base.[11][12][13]

  • Catalyst Deactivation: The electron-withdrawing nitro group can coordinate with the palladium center, potentially deactivating the catalyst.

  • Steric Hindrance: The bulky N-isopropyl group can slow down the reductive elimination step in the catalytic cycle.[3][4]

  • Sub-optimal Ligand/Base Combination: Standard conditions may not be sufficient for such a challenging substrate.

Solutions and Protocols:

Systematic optimization of the reaction conditions is key.

1. Ligand and Catalyst Screening:

Bulky, electron-rich phosphine ligands are often required for coupling with deactivated anilines.

Ligand Catalyst Precursor Typical Base Notes
XPhosPd₂(dba)₃ or XPhos-Pd-G3NaOtBu, K₃PO₄Generally effective for hindered and electron-poor anilines.
RuPhosPd₂(dba)₃ or RuPhos-Pd-G2K₃PO₄, Cs₂CO₃Another excellent choice for challenging couplings.
Josiphos-type ligandsPd(OAc)₂LiHMDSCan be effective for direct ammonia coupling and may show utility here.[11]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Assembly: In a glovebox or under a strictly inert atmosphere, combine the aryl halide (1 equivalent), this compound (1.2 equivalents), the chosen palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the selected base (e.g., NaOtBu, 1.4 equivalents).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Check_Ligand Is the ligand appropriate for deactivated anilines? Start->Check_Ligand Check_Base Is the base strength and type optimal? Check_Ligand->Check_Base Yes Solution_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Check_Ligand->Solution_Ligand No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Solution_Base Try stronger bases (e.g., NaOtBu, LiHMDS). Check_Base->Solution_Base No Check_Inert Is the atmosphere sufficiently inert? Check_Temp->Check_Inert Yes Solution_Temp Increase temperature to 100-120 °C. Check_Temp->Solution_Temp No Solution_Inert Use a glovebox and degassed solvents. Check_Inert->Solution_Inert No Success Successful Coupling Check_Inert->Success Yes Solution_Ligand->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Inert Solution_Inert->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound influence its reactivity?

A1: The substituents have the following effects:

  • -NO₂ (Nitro group): This is a very strong electron-withdrawing group through both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic attack and reduces the nucleophilicity of the aniline nitrogen.[1][2]

  • -Cl (Chloro group): This group is deactivating towards electrophilic substitution due to its inductive effect, but it is an ortho-, para-director.

  • -NH-iPr (N-isopropylamino group): The nitrogen atom's lone pair can donate electron density to the ring, making it an activating group and an ortho-, para-director. However, this effect is significantly diminished by the strong pull of the nitro group. The isopropyl group itself provides significant steric bulk around the nitrogen.[3][4][5][6]

Q2: Why doesn't this compound undergo Friedel-Crafts reactions?

A2: There are two main reasons for this. First, the amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the ring even further.[7][9] Second, the aromatic ring is already strongly deactivated by the nitro and chloro groups, making it resistant to Friedel-Crafts conditions.

Q3: Can the nitro group be used to enhance reactivity?

A3: While the nitro group is deactivating in its current state, it can be chemically transformed to alter the reactivity of the molecule. For instance, the nitro group can be reduced to an amino group (-NH₂).[1][10] A primary aromatic amine is a strong activating group and will significantly increase the ring's reactivity towards electrophilic substitution.

Q4: Are there alternative methods to Buchwald-Hartwig for C-N bond formation with this substrate?

A4: Yes, other transition-metal-catalyzed reactions can be effective for aryl chlorides. Copper-catalyzed amination (Ullmann condensation) and nickel-catalyzed amination are viable alternatives.[14][15][16][17] These methods may require different ligands and reaction conditions and could be advantageous if palladium-based systems are not yielding the desired product.

Reactivity Summary Diagram

Reactivity_Factors Substrate This compound Ring Aromatic Ring (Low Electron Density) Substrate->Ring Nitrogen Aniline Nitrogen (Low Nucleophilicity) Substrate->Nitrogen Nitro Nitro Group (-NO₂) Strong EWG Nitro->Ring Deactivates Nitro->Nitrogen Reduces Nucleophilicity Chloro Chloro Group (-Cl) EWG Chloro->Ring Deactivates Isopropyl Isopropyl Group (-iPr) Steric Hindrance Isopropyl->Nitrogen Steric Blockade

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis and Confirmation of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure

N1-isopropyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative that serves as a critical intermediate in the synthesis of specialized organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring a nitro group, a halogen, and a secondary amine, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for side reactions during synthesis can lead to a variety of structurally similar impurities.

For researchers and drug development professionals, the purity of such an intermediate is not a mere quality metric; it is a critical determinant of downstream success. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and, in a pharmaceutical context, the generation of potentially toxic species that can derail a development program. Therefore, a robust, multi-faceted analytical strategy is essential to not only quantify the purity but to unequivocally confirm the identity of the target molecule.

This guide eschews a one-size-fits-all template. Instead, it presents an orthogonal analytical philosophy, demonstrating how complementary techniques can be integrated to build a comprehensive and trustworthy purity profile for this compound. We will explore the causality behind our choice of methods, provide actionable protocols, and compare the data each technique yields, empowering you to implement a self-validating system for quality control.

The Orthogonal Analytical Workflow: A Strategy for Confidence

Relying on a single analytical technique for purity assessment is fraught with risk. A given method may be blind to certain impurities or may lack the specificity to confirm identity. An orthogonal approach, using techniques that rely on different chemical and physical principles, provides a more complete and reliable picture. Our strategy for this compound integrates chromatographic separation, mass-based identification, and quantitative assay methods.

Orthogonal_Purity_Workflow cluster_0 Sample Batch of this compound cluster_1 Primary Analysis: Separation & Relative Purity cluster_2 Confirmatory Analysis: Identity & Volatiles cluster_3 Quantitative Analysis: Absolute Purity (Assay) cluster_4 Final Purity Report Sample Test Sample HPLC RP-HPLC-UV (Purity by Area %) Sample->HPLC Primary Check GCMS GC-MS (Identity Confirmation) Sample->GCMS Identity Verification qNMR qNMR (Absolute Molar Purity) Sample->qNMR Assay DSC DSC (Purity of Crystalline Solid) Sample->DSC Assay Impurities Detects & Quantifies Related-Substance Impurities (e.g., starting materials, byproducts) HPLC->Impurities Report Comprehensive Certificate of Analysis (Purity >99.5%, Identity Confirmed) HPLC->Report Identity Confirms Molecular Weight & Structural Fragments GCMS->Identity GCMS->Report Assay Determines Absolute Purity (Mass % or Mole %) qNMR->Assay qNMR->Report DSC->Assay DSC->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for organic molecules like this compound. The technique separates compounds based on their relative polarity. Our target molecule is moderately nonpolar due to the aromatic ring, chloro-group, and isopropyl substituent. Potential impurities, such as the unreacted starting material (4-chloro-2-nitroaniline), will be more polar and thus elute earlier from a C18 column. This differential retention allows for the separation and quantification of the main component relative to its impurities.[2][3] UV detection is ideal here, as the nitroaniline chromophore provides strong absorbance, enabling high sensitivity.[4]

Comparative Data: HPLC Purity Analysis

The following table represents typical data obtained from an RP-HPLC analysis of a production batch. The purity is calculated based on the relative area percentage of all observed peaks.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.81,5200.084-Chloro-2-nitroaniline (Starting Material)
28.21,895,60099.71This compound
39.53,9900.21Unknown Impurity
Total 1,901,110 100.00

Interpretation: The data indicates a high degree of purity (99.71%) with respect to related substances detectable by UV. The primary impurity is the unreacted starting material, which is a common process-related impurity.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-12 min: 60% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 60% B

    • 14.1-18 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the strong absorbance of the nitroaniline chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC provides a purity value, it does not definitively confirm the identity of the main peak. GC-MS is the gold standard for confirming the structure of volatile and semi-volatile organic compounds.[2] The compound is first separated by gas chromatography and then fragmented and analyzed by a mass spectrometer. The resulting mass spectrum provides two crucial pieces of information: the molecular ion peak (M+), which confirms the molecular weight, and a unique fragmentation pattern that acts as a molecular fingerprint. This technique is also excellent for detecting small, volatile impurities that may not be well-retained by RP-HPLC.

Expected Mass Spectrum Data
  • Molecular Weight: 214.65 g/mol

  • Expected Molecular Ion (M+): m/z = 214 (and 216 due to the 35Cl/37Cl isotope pattern, in an approximate 3:1 ratio).

  • Key Fragments:

    • m/z = 199: Loss of a methyl group (-CH₃) from the isopropyl moiety.

    • m/z = 172: Loss of the isopropyl group (-C₃H₇) followed by rearrangement.

    • m/z = 126: Loss of the nitro group (-NO₂) from the chloroaniline fragment.

Trustworthiness: The combination of the correct retention time in the GC, the correct molecular ion masses (including the chlorine isotope pattern), and the expected fragmentation provides an exceptionally high degree of confidence in the compound's identity.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Absolute Purity Assessment: qNMR vs. DSC

Expertise & Rationale: HPLC's area percent calculation assumes that all compounds have an identical response to the UV detector, which is rarely true. To determine a true, absolute purity value (or assay), a method independent of response factors is required. Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) are two powerful, yet fundamentally different, techniques for this purpose.

Purity_Concepts Purity Purity Assessment Relative Relative Purity (Analyte vs. Other Components) Purity->Relative Absolute Absolute Purity (Assay) (Analyte vs. 100%) Purity->Absolute HPLC HPLC Area % (Assumes equal response) Relative->HPLC Measured by qNMR qNMR (Molar quantity vs. standard) Absolute->qNMR Measured by DSC DSC (Based on melting point depression) Absolute->DSC Measured by

Caption: Relationship between purity concepts and analytical techniques.

Method A: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the quantity of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and weight.[5][6] The key principle is that the signal integral is directly proportional to the number of protons giving rise to that signal.

  • Why it's authoritative: It provides a direct molar quantitation without needing a specific reference standard of the analyte itself. The identity of the analyte is simultaneously confirmed by the full NMR spectrum.

Method B: Differential Scanning Calorimetry (DSC)

DSC measures the purity of a crystalline substance by analyzing its melting behavior. Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[7] The van't Hoff equation is used to calculate the mole fraction of impurities from the shape of the melting endotherm.[8]

  • Why it's a powerful alternative: It's a fast method for highly pure (>98.5%) crystalline materials and requires no solvents or standards. However, it is not suitable for amorphous materials or samples with volatile impurities that might evaporate before melting.

Comparison of Absolute Purity Techniques
FeatureHPLC Area % (for comparison)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation & UV absorbanceNuclear magnetic resonance signal integrationThermodynamic melting point depression
Purity Type RelativeAbsolute (Molar)Absolute (Molar)
Pros Excellent for detecting low-level impurities; high throughput.High precision and accuracy; provides structural confirmation; primary ratio method.Fast; no standard needed; good for highly pure crystalline solids.
Cons Assumes equal detector response for all compounds; requires analyte-specific standard for true mass %.Requires expensive instrumentation; sample must be fully soluble; requires a certified internal standard.Only for crystalline materials; insensitive to impurities insoluble in the melt; not for thermally unstable compounds.
Best For Routine QC; stability testing; detecting related substances.Reference standard characterization; assay of key intermediates and APIs.Final batch release of highly pure, crystalline products.
Detailed Experimental Protocol: qNMR
  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has high purity, is stable, and has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube. Record the weight to 0.01 mg.

    • Accurately weigh ~10 mg of the certified internal standard into the same NMR tube. Record the weight to 0.01 mg.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds) to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methine proton of the isopropyl group) and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Conclusion: Synthesizing the Data for a Definitive Assessment

The purity analysis of a critical intermediate like this compound demands more than a single number on a data sheet. It requires a scientifically sound, multi-pronged strategy.

  • RP-HPLC serves as the primary workhorse, providing a high-resolution view of related substance impurities and a reliable relative purity value for routine quality control.

  • GC-MS provides the non-negotiable confirmation of identity, ensuring that the main component is indeed the target molecule by verifying its molecular weight and fragmentation fingerprint.

  • qNMR or DSC provides the absolute purity or assay value, which is critical for stoichiometric calculations in subsequent synthetic steps and for the characterization of reference materials.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive Certificate of Analysis that is not only accurate but also defensible, ensuring the quality and integrity of their work from the intermediate to the final product.

References

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Pandey, J., et al. (2016). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

  • Doran, G. & Stevens, M.M. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. TA Instruments. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResearchGate. Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... ResearchGate. [Link]

  • Mettler Toledo. DSC purity determination. Mettler Toledo. [Link]

  • Mestrelab Resources. What is qNMR and why is it important? Mestrelab. [Link]

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A Spectroscopic Guide to the Structural Validation of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique spectroscopic approach to the structural validation of N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline derivative. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provides a self-validating system for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

The Imperative of Orthogonal Spectroscopic Validation

The synthesis of a target molecule is merely the first step; its unequivocal structural verification is paramount. Each spectroscopic technique probes different aspects of a molecule's constitution. By combining these orthogonal methods, we create a comprehensive and trustworthy structural dossier. For this compound, our goal is to confirm the presence and connectivity of the key structural motifs: the substituted benzene ring, the nitro and chloro substituents, and the N-isopropyl group.

Experimental Workflow: A Synergistic Approach

Our validation strategy employs a logical progression of spectroscopic analyses. Each step provides a piece of the structural puzzle, culminating in a cohesive and irrefutable assignment.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample N1-isopropyl-4-chloro- 2-nitroaniline NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spectrometry Sample->MS Validation Structure Confirmed NMR->Validation NMR->Validation Connectivity & Chemical Environment IR->Validation IR->Validation Functional Groups UV_Vis->Validation UV_Vis->Validation Conjugated System MS->Validation MS->Validation Molecular Weight & Formula

Caption: Workflow for the spectroscopic validation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Acquire a sufficient number of scans (e.g., 1024) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Anticipated ¹H NMR Spectral Data

The introduction of the isopropyl group in place of a proton on the amine of 4-chloro-2-nitroaniline will lead to characteristic changes in the ¹H NMR spectrum.

Predicted Signal Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
A~8.2d1HAr-HOrtho to the nitro group, deshielded.
B~7.4dd1HAr-HOrtho to the chloro group and meta to the nitro group.
C~6.9d1HAr-HOrtho to the amino group.
D~4.0septet1HCH (isopropyl)Coupled to six methyl protons.
E~1.3d6HCH₃ (isopropyl)Coupled to the single methine proton.
F~8.5br s1HNHBroad signal due to exchange, deshielded by the nitro group.
Anticipated ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide evidence for all carbon environments in the molecule. The predicted chemical shifts are based on the known data for 4-chloro-2-nitroaniline and the expected effect of N-isopropylation.[1][2]

Predicted Signal Chemical Shift (ppm) Assignment Rationale
1~145C-NHAttached to the electron-donating amino group.
2~135C-NO₂Attached to the electron-withdrawing nitro group.
3~128C-ClAttached to the chloro group.
4~125Ar-CHAromatic methine carbon.
5~120Ar-CHAromatic methine carbon.
6~115Ar-CHAromatic methine carbon.
7~45CH (isopropyl)Aliphatic methine carbon.
8~22CH₃ (isopropyl)Aliphatic methyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and by observing the absorption of IR radiation at these frequencies, we can confirm the presence of key moieties.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.

Anticipated IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-Cl bonds. The positions of these bands are influenced by the electronic environment of the molecule.

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
~3400N-H stretchSecondary AmineConfirms the presence of the N-H bond.
3100-3000C-H stretchAromaticIndicates the presence of the benzene ring.
2980-2850C-H stretchAliphaticCorresponds to the isopropyl group.
~1620C=C stretchAromaticCharacteristic of the benzene ring.
1530-1500N-O asymmetric stretchNitro GroupStrong absorption indicative of the -NO₂ group.[3]
1350-1330N-O symmetric stretchNitro GroupStrong absorption, confirming the -NO₂ group.[3]
~830C-Cl stretchAryl HalideIndicates the presence of the chloro substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural insights. For this compound, we expect to see the molecular ion peak and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common choice for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically preserves the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns.

Anticipated Mass Spectrum Data

The molecular weight of this compound is 214.65 g/mol . The mass spectrum should reflect this.

m/z Value Proposed Fragment Rationale
214/216[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
199/201[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
172/174[M - C₃H₆]⁺Loss of propene from the isopropyl group.
142[M - C₃H₆ - NO]⁺Subsequent loss of NO from the nitro group.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The nitroaniline chromophore is expected to have characteristic absorption maxima.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Anticipated UV-Vis Absorption Data

Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions. The presence of the nitro group and the aniline moiety in conjugation leads to characteristic absorption bands.[4][5]

λmax (nm) Transition Type Rationale
~240-260π → πAssociated with the benzene ring and its substituents.
~380-420n → π / Intramolecular Charge TransferThis longer wavelength absorption is characteristic of the extended conjugation of the nitroaniline system and is responsible for the color of the compound.[6]

Conclusion: A Cohesive Structural Assignment

By integrating the data from these four spectroscopic techniques, a robust and self-validating structural confirmation of this compound is achieved. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition (via isotopic patterns), and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. This multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative data required for further research and development.

G cluster_data Spectroscopic Data cluster_structure Structural Features NMR ¹H & ¹³C NMR - Aromatic & Isopropyl protons - Unique carbon environments Structure This compound Isopropyl Group Amine Linkage Substituted Benzene Ring Chloro Substituent Nitro Substituent NMR->Structure:f0 Confirms NMR->Structure:f1 Confirms NMR->Structure:f2 Confirms IR FT-IR - N-H stretch - NO₂ stretches - C-Cl stretch IR->Structure:f1 Confirms IR->Structure:f4 Confirms IR->Structure:f3 Confirms MS Mass Spec - Molecular Ion at m/z 214/216 - Isopropyl fragmentation MS->Structure Confirms MW UV_Vis UV-Vis - π → π* and n → π* transitions - Conjugated system absorption UV_Vis->Structure:f2 Confirms Conjugation

Caption: Logical relationships between spectroscopic data and confirmed structural features.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87–94. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2344–2353. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-nitro-N,N-dipropylaniline. Retrieved from [Link]

  • NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

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A Comparative Spectroscopic Guide for the Validation of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for N1-isopropyl-4-chloro-2-nitroaniline, a substituted nitroaniline with potential applications in various fields of chemical research. Due to the limited availability of public spectroscopic data for this compound, this guide will focus on a predictive and comparative approach for its validation. We will present the expected ¹H and ¹³C NMR spectral data for this compound, derived from the known data of the parent compound, 4-chloro-2-nitroaniline, and established principles of NMR spectroscopy. This comparative methodology provides a robust framework for the structural elucidation and quality control of this compound.

The Importance of Spectroscopic Validation

This compound belongs to the nitroaniline class of compounds, which are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The introduction of an N-isopropyl group significantly alters the molecule's lipophilicity and steric profile, which can, in turn, influence its biological activity and chemical reactivity. Therefore, precise structural confirmation via spectroscopic methods like Nuclear Magnetic Resonance (NMR) is not just a procedural formality but a critical step in ensuring the integrity of subsequent research and development.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the experimental data of 4-chloro-2-nitroaniline and the expected influence of the N-isopropyl substituent. The addition of the isopropyl group is anticipated to cause a downfield shift in the adjacent aromatic proton and introduce characteristic signals for the isopropyl methine and methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Signal Predicted Chemical Shift (δ) ppm (CDCl₃) Predicted Multiplicity Predicted Coupling Constant (J) Hz Assignment
1~8.2d~2.5Ar-H
2~7.4dd~9.0, 2.5Ar-H
3~6.9d~9.0Ar-H
4~3.8sept~6.5CH (isopropyl)
5~1.3d~6.52 x CH₃ (isopropyl)
6~8.5 (broad)s-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm (CDCl₃) Assignment
~145Ar-C (C-NH)
~135Ar-C (C-NO₂)
~130Ar-CH
~125Ar-C (C-Cl)
~120Ar-CH
~115Ar-CH
~45CH (isopropyl)
~222 x CH₃ (isopropyl)

Comparative Analysis with 4-chloro-2-nitroaniline

A direct comparison with the parent compound, 4-chloro-2-nitroaniline, is the most effective way to validate the structure of its N-isopropyl derivative. The key differences in the NMR spectra will arise from the presence of the isopropyl group.

Table 3: Comparative ¹H and ¹³C NMR Data of this compound (Predicted) and 4-chloro-2-nitroaniline (Experimental)

Compound Spectroscopic Feature Chemical Shift (δ) ppm (Solvent) Key Differentiator
This compound ¹H NMR~8.2 (d), ~7.4 (dd), ~6.9 (d), ~3.8 (sept), ~1.3 (d) (CDCl₃)Presence of isopropyl signals (septet and doublet)
4-chloro-2-nitroaniline ¹H NMR8.10 (d), 7.42 (dd), 6.85 (d), 6.1 (br s, NH₂) (CDCl₃)[1]Absence of isopropyl signals; presence of a broad NH₂ signal
This compound ¹³C NMR~145, ~135, ~130, ~125, ~120, ~115, ~45, ~22 (CDCl₃)Presence of two additional aliphatic carbon signals
4-chloro-2-nitroaniline ¹³C NMR146.4, 133.9, 130.3, 125.0, 119.9, 119.1 (DMSO-d₆)Only aromatic carbon signals are present

Experimental Protocols for Spectroscopic Validation

To ensure accurate and reproducible data for the validation of this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

G cluster_prep Sample Preparation weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Structural Validation

The definitive identification of this compound relies on a logical and systematic analysis of the acquired spectroscopic data in comparison with the expected and reference data.

G cluster_workflow Structural Validation Workflow acquire_data Acquire Spectroscopic Data ¹H NMR, ¹³C NMR process_data Process Data Fourier Transform, Phasing, Baseline Correction acquire_data->process_data analyze_spectra Analyze Spectra Chemical Shifts, Multiplicities, Integrations process_data->analyze_spectra compare_data Compare with Reference Predicted Data vs. Experimental Data analyze_spectra->compare_data confirm_structure Confirm Structure Unambiguous Identification compare_data->confirm_structure

Caption: Logical workflow for spectroscopic validation.

Conclusion

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem. (n.d.). Retrieved from [Link]

  • FT-Raman spectra of 4-chloro-2-nitroaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) 4-Chloro-2-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]

  • N-isopropyl-4-nitroaniline (C9H12N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

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A Comparative Guide to N1-isopropyl-4-chloro-2-nitroaniline and Other Key Nitroanilines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, nitroanilines serve as indispensable building blocks. Their unique electronic properties, arising from the interplay of an electron-donating amino group and an electron-withdrawing nitro group, make them versatile precursors for a vast array of pharmaceuticals, dyes, and materials. This guide provides an in-depth comparison of N1-isopropyl-4-chloro-2-nitroaniline with its structural analogs: 4-chloro-2-nitroaniline, 2-nitroaniline, and 4-nitroaniline. We will delve into their physicochemical properties, reactivity, and synthesis, supported by experimental data and protocols to inform your research and development endeavors.

Introduction: The Significance of Substitution Patterns

The strategic placement of substituents on the aniline ring profoundly influences the molecule's reactivity, solubility, and basicity. The introduction of an N-isopropyl group in this compound, for instance, imparts distinct steric and electronic characteristics compared to its non-alkylated counterpart, 4-chloro-2-nitroaniline. Understanding these differences is paramount for optimizing reaction conditions and designing novel synthetic pathways.

Nitroanilines are crucial intermediates in the chemical and pharmaceutical industries.[1] Their reactivity allows for a wide range of chemical transformations, making them valuable in the synthesis of complex molecules.[1]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these nitroanilines are summarized in the table below. These parameters are critical for predicting their behavior in various solvent systems and reaction conditions.

PropertyThis compound4-chloro-2-nitroaniline2-nitroaniline4-nitroaniline
Molecular Formula C₉H₁₁ClN₂O₂[2]C₆H₅ClN₂O₂[3]C₆H₆N₂O₂[4]C₆H₆N₂O₂[5]
Molecular Weight 214.65 g/mol [2]172.57 g/mol [3]138.13 g/mol [6]138.12 g/mol [5]
Appearance -Bright orange powder[3]Orange solid[4]Yellow crystalline solid[5]
Melting Point Not available117-119 °C[7]71.5 °C147-149 °C[5]
Boiling Point 333.5±27.0 °C (Predicted)[8]-284 °C[4]332 °C[5]
Solubility Soluble in most organic solvents.Very soluble in ethanol, ether, acetic acid; slightly soluble in water.[3]Soluble in ethanol, ether, and acetone; slightly soluble in water.[9]Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[5]
pKa (of conjugate acid) -1.56±0.50 (Predicted)[8]-1.02[3]-0.291.02

Reactivity and Electronic Effects: The Impact of the N-isopropyl Group

The reactivity of nitroanilines is largely governed by the electronic interplay between the amino and nitro groups. The N-isopropyl group in this compound introduces both electronic and steric effects that differentiate it from its non-alkylated analog.

Basicity: The basicity of the amino group is a critical factor in many reactions.

  • Inductive Effect: Alkyl groups are electron-donating and are expected to increase the electron density on the nitrogen atom, thereby increasing basicity.[8]

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a proton to the nitrogen's lone pair, which can decrease basicity.[8]

  • Solvation Effects: The conjugate acid of a primary amine can be stabilized by hydrogen bonding with protic solvents. N-alkylation reduces the number of N-H bonds available for this stabilizing interaction.[8]

In the case of nitroanilines, the powerful electron-withdrawing effect of the nitro group significantly reduces the basicity of the amino group.[10] Interestingly, for 4-nitroaniline, N-alkylation has been shown to decrease the basicity, a contrast to aniline itself.[1] This is attributed to a combination of steric effects and altered hybridization of the nitrogen atom.[1] While specific experimental pKa data for this compound is unavailable, it is reasonable to predict a lower basicity compared to 4-chloro-2-nitroaniline due to these combined effects.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of halogenated nitroanilines is activated towards nucleophilic attack due to the electron-withdrawing nitro group.[11] The rate of SNAr reactions is influenced by the nature of the halogen, with reactivity generally following the order F > Cl > Br > I.[11] The amino group, being electron-donating, generally deactivates the ring towards nucleophilic attack.[11] The presence of the N-isopropyl group is expected to have a minor electronic influence on the ring itself compared to the dominant nitro and chloro substituents, but its steric bulk could potentially hinder the approach of a nucleophile.

Synthesis of Nitroanilines: Key Methodologies

The synthesis of N-substituted and ring-substituted nitroanilines follows distinct strategies.

Caption: General synthetic workflows for ring- and N-substituted nitroanilines.

Experimental Protocol 1: Synthesis of 4-chloro-2-nitroaniline

A common method for the synthesis of 4-chloro-2-nitroaniline involves the chlorination of p-nitroaniline.

Materials:

  • p-Nitroaniline

  • 10% Hydrochloric acid

  • Chlorine gas

Procedure:

  • Dissolve 20g of p-nitroaniline in 200g of 10% HCl with heating until a clear solution is obtained.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Bubble chlorine gas through the solution at a rate of approximately 0.49 L/h for about 7 hours, maintaining the temperature between -10°C and 0°C.

  • After the addition of chlorine is complete, continue stirring the mixture at the same temperature for an additional hour.

  • Collect the precipitate by suction filtration at 0°C.

  • Wash the filter cake with water until neutral and then dry to obtain 4-chloro-2-nitroaniline.

Experimental Protocol 2: Synthesis of this compound

N-alkylated nitroanilines are commonly prepared through the nucleophilic aromatic substitution of a nitro-substituted aryl halide with a primary or secondary amine.[10]

Materials:

  • 2,5-Dichloronitrobenzene

  • Isopropylamine

Procedure: A plausible synthesis route involves the reaction of 2,5-dichloronitrobenzene with isopropylamine.[12] In this reaction, the more activated chlorine at the 2-position (ortho to the nitro group) is displaced by the isopropylamine.

  • In a suitable pressure vessel, combine 2,5-dichloronitrobenzene and an excess of isopropylamine in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution (e.g., 100-150°C). The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

A Key Transformation: Catalytic Reduction of the Nitro Group

A primary application of nitroanilines is their reduction to the corresponding phenylenediamines, which are valuable precursors for pharmaceuticals and polymers. Catalytic hydrogenation is a widely employed method for this transformation.

CatalyticReduction Nitroaniline Nitroaniline Derivative ReactionVessel Reaction Setup Nitroaniline->ReactionVessel Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Solvent->ReactionVessel Hydrogen H₂ Source (e.g., H₂ gas, NaBH₄) Hydrogen->ReactionVessel Filtration Catalyst Removal (Filtration) ReactionVessel->Filtration Reaction Completion Purification Product Purification (Recrystallization/ Chromatography) Filtration->Purification Product Aniline Derivative Purification->Product

Caption: Typical experimental workflow for the catalytic reduction of a nitroaniline.

Experimental Protocol 3: General Procedure for Catalytic Hydrogenation of a Nitroaniline Derivative

This protocol provides a general method for the reduction of the nitro group to an amine.

Materials:

  • Nitroaniline derivative (e.g., this compound)

  • Catalyst (e.g., 10% Pd/C or Raney Nickel)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen source (e.g., Hydrogen gas or Sodium Borohydride)

Procedure:

  • Catalyst Preparation: Suspend a suitable amount of the catalyst (e.g., 5-10 mol%) in the chosen solvent in a reaction vessel.

  • Reaction Setup: Dissolve the nitroaniline derivative in the solvent and add it to the reaction vessel containing the catalyst.

  • Hydrogenation:

    • Using H₂ gas: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-5 atm). Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

    • Using NaBH₄: In an aqueous/ethanolic solution, add sodium borohydride portion-wise to the stirred mixture of the nitroaniline and catalyst at room temperature.[13]

  • Work-up: Upon completion, carefully remove the catalyst by filtration through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting aniline derivative can be further purified by recrystallization or column chromatography.

Conclusion

The choice between this compound and other nitroanilines is dictated by the specific requirements of the synthetic target. The N-isopropyl group offers a handle to modulate physicochemical properties such as solubility and lipophilicity, which can be advantageous in drug design. However, its steric bulk may also influence reaction kinetics. This guide provides a foundational understanding of the key differences between these important synthetic intermediates, empowering researchers to make informed decisions in their synthetic endeavors. The provided protocols offer a starting point for the synthesis and transformation of these versatile building blocks.

References

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A Comparative Guide to the Synthesis of N1-isopropyl-4-chloro-2-nitroaniline: An Evaluation of Competing Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and robust preparation of key intermediates is paramount. N1-isopropyl-4-chloro-2-nitroaniline is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of the primary industrial route and a viable laboratory-scale alternative, offering a critical evaluation of their respective methodologies, mechanistic underpinnings, and performance metrics.

Route 1: The Direct Approach - Nucleophilic Aromatic Substitution

The most direct and established industrial synthesis of this compound involves the reaction of 2,5-dichloronitrobenzene with isopropylamine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr).

Mechanistic Insight

The SNAr mechanism is a two-step addition-elimination process. The electron-withdrawing nitro group in the ortho position to one of the chlorine atoms, and para to the other, strongly activates the aromatic ring towards nucleophilic attack. Isopropylamine, acting as the nucleophile, attacks the carbon atom bearing the chlorine at the 1-position, which is ortho to the nitro group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism reactant1 2,5-Dichloronitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Isopropylamine (Nucleophilic Attack) reactant2 Isopropylamine reactant2->intermediate product N1-isopropyl-4-chloro- 2-nitroaniline intermediate->product - Cl- (Elimination) Alternative_Route_Workflow start p-Chloroaniline step1 Protection (Acetanilide formation) start->step1 intermediate1 p-Chloroacetanilide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Chloro-2-nitroacetanilide step2->intermediate2 step3 Deprotection (Hydrolysis) intermediate2->step3 product1 4-Chloro-2-nitroaniline step3->product1 step4 N-Isopropylation product1->step4 final_product N1-isopropyl-4-chloro- 2-nitroaniline step4->final_product

Comparative analysis of N1-isopropyl-4-chloro-2-nitroaniline and 4-chloro-2-nitroaniline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N1-isopropyl-4-chloro-2-nitroaniline and 4-chloro-2-nitroaniline Reactivity

A Guide for Researchers and Drug Development Professionals

Nitroanilines are fundamental building blocks in medicinal chemistry and materials science, serving as versatile precursors for dyes, pigments, and pharmaceuticals.[1][2] The reactivity of these molecules is intricately governed by the interplay of electronic and steric effects of their substituents. This guide provides a detailed comparative analysis of two such analogs: 4-chloro-2-nitroaniline and its N-alkylated derivative, this compound.

The core structural difference lies in the substitution at the amino nitrogen: a primary amine (-NH₂) in 4-chloro-2-nitroaniline versus a secondary isopropylamine (-NH-iPr) in its counterpart. This seemingly minor alteration introduces significant steric and electronic changes that profoundly influence the reactivity at the three key functional sites: the amino group, the aromatic ring (specifically the C-Cl bond), and the nitro group. This analysis synthesizes established principles of organic chemistry with available data to provide a predictive framework for their behavior in common synthetic transformations.

Molecular Structure: The Impact of N-Alkylation

The reactivity of both molecules is dictated by the electronic landscape of the substituted benzene ring. In 4-chloro-2-nitroaniline, the ring is influenced by three substituents:

  • Amino Group (-NH₂) : A powerful electron-donating group through resonance (+M effect), which activates the ring, particularly at the ortho and para positions.[3][4]

  • Nitro Group (-NO₂) : A strong electron-withdrawing group through both resonance (-M) and inductive (-I) effects. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[5][6]

  • Chloro Group (-Cl) : An electron-withdrawing group via induction (-I) and a weak electron-donating group via resonance (+M). It serves as a leaving group in nucleophilic aromatic substitution reactions.

The introduction of an isopropyl group on the nitrogen atom in This compound modifies these properties in two critical ways:

  • Electronic Effect : The isopropyl group is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density on the nitrogen atom, which can subtly influence its basicity and the electron-donating character of the amino group.

  • Steric Hindrance : The bulky isopropyl group presents significant steric shielding around the nitrogen atom and the adjacent ortho-positioned nitro group.[7][8] This steric bulk is arguably the most dominant factor differentiating the reactivity of the two compounds.

Caption: Generalized mechanism for SNAr on a chloro-nitroaromatic substrate.

  • 4-chloro-2-nitroaniline : This compound is a classic substrate for SNAr reactions. The rate is primarily determined by the ability of the nitro group to stabilize the intermediate.

  • This compound : The reactivity in SNAr should be broadly similar to its primary amine counterpart, as the reaction occurs at a different part of the molecule and the rate-determining step is the nucleophilic attack on the carbon bearing the chlorine. The N-isopropyl group is not expected to exert a major electronic influence on this position. However, for very bulky nucleophiles, a minor decrease in reaction rate could be observed if the isopropyl group hinders the optimal orientation for attack.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, often achieved through methods like catalytic hydrogenation (e.g., using Pd/C) or with reducing metals in acidic media (e.g., Fe, SnCl₂). [9][10]This reaction transforms the molecule into a substituted phenylenediamine, a valuable precursor for heterocyclic synthesis.

  • 4-chloro-2-nitroaniline : The nitro group can be readily reduced. The process involves the transfer of electrons and protons to the nitrogen atoms of the nitro group. [11]* This compound : The steric bulk of the adjacent N-isopropyl group is expected to have a significant impact on the rate of nitro group reduction. The approach of the substrate to the surface of a heterogeneous catalyst (like Pd/C) or the coordination of a metal-based reducing agent could be sterically hindered. [7]This may necessitate more forcing reaction conditions (higher temperature, pressure, or reaction time) to achieve complete conversion compared to 4-chloro-2-nitroaniline.

Summary of Physicochemical Properties and Reactivity

Property4-chloro-2-nitroanilineThis compoundRationale for Difference
CAS Number 89-63-4 [12]63649-64-9 (for 4-isopropyl-2-nitroaniline)N/A
Molecular Weight 172.57 g/mol [12]180.2 g/mol (isomer)Addition of isopropyl group
Physical State Bright orange powder [2][13]Likely an orange oil or solidN/A
Melting Point 117-119 °C [2]Data not availableN-alkylation can disrupt crystal packing
Amino Group Basicity LowerSlightly higher electronically, but less available+I effect of isopropyl group increases electron density on N, but steric hindrance dominates accessibility.
Reactivity to Acylation ModerateVery LowSevere steric hindrance from the isopropyl group impedes the approach of electrophiles. [7][8]
SNAr Reactivity HighHigh (similar)The reaction site is remote from the N-isopropyl group; electronic effects are minimal.
Nitro Group Reduction StandardSlower / Requires harsher conditionsSteric hindrance from the adjacent isopropyl group impedes access to the nitro group. [14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a method to compare the reactivity of the two anilines with a nucleophile like piperidine.

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare stock solutions: 1. Substrate (0.01 M in DMSO) 2. Nucleophile (Piperidine, 1 M in DMSO) B Equilibrate substrate solution in a cuvette within a UV-Vis spectrophotometer at a set temperature (e.g., 50°C). A->B C Initiate reaction by injecting an excess of nucleophile solution. B->C D Monitor the reaction by recording the increase in product absorbance at a predetermined λ_max over time. C->D E Calculate pseudo-first-order rate constants (k_obs) from the absorbance data. D->E F Repeat for both substrates under identical conditions for comparison. E->F

Caption: Experimental workflow for a comparative SNAr kinetic study.

Protocol 2: General Procedure for Catalytic Reduction of the Nitro Group

This protocol outlines a typical catalytic hydrogenation to reduce the nitro group.

  • Reaction Setup : In a suitable pressure vessel, dissolve the nitroaniline substrate (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation : Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature. [9]4. Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Conclusion

The substitution of a hydrogen atom with an isopropyl group on the amino nitrogen of 4-chloro-2-nitroaniline introduces significant changes in chemical reactivity, primarily driven by steric hindrance.

  • This compound is predicted to be significantly less reactive at the amino and ortho-nitro positions. The steric bulk of the isopropyl group will hinder reactions such as N-acylation and slow down the reduction of the adjacent nitro group.

  • 4-chloro-2-nitroaniline , lacking this steric impediment, will undergo these transformations more readily.

  • Reactivity in Nucleophilic Aromatic Substitution at the C-Cl bond is expected to be comparable for both molecules, as this reaction site is less affected by the steric and electronic changes at the distant amino group.

These predictable differences are crucial for synthetic chemists. While the N-isopropyl derivative may offer advantages in terms of solubility or as a directing group, its use requires careful consideration of the potential for sterically hindered reactivity in subsequent synthetic steps. Conversely, 4-chloro-2-nitroaniline remains a more straightforward substrate for transformations involving the amino or nitro functionalities.

References

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A Senior Application Scientist's Guide to N1-isopropyl-4-chloro-2-nitroaniline: A Comparative Benchmark for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process chemists navigating the complex landscape of synthetic intermediates, the selection of the right building block is a critical decision point that dictates the efficiency, yield, and ultimate success of a synthetic campaign. N1-isopropyl-4-chloro-2-nitroaniline is a versatile secondary amine and aryl chloride, offering multiple reaction handles for molecular elaboration. However, its performance must be critically evaluated against structurally similar alternatives to justify its inclusion in a synthetic route.

This guide provides an in-depth comparison of this compound against its primary amine precursor, 4-chloro-2-nitroaniline, and its positional isomer, 2-chloro-4-nitroaniline. We will dissect their physicochemical properties and benchmark their reactivity in cornerstone cross-coupling reactions, supported by field-proven experimental protocols and mechanistic insights.

Head-to-Head: Physicochemical Properties

The introduction of an N-isopropyl group fundamentally alters the molecule's physical and chemical characteristics compared to the parent aniline. This substitution impacts steric hindrance, solubility, and the electronic nature of the amine, which has downstream consequences for its reactivity.

PropertyThis compound4-chloro-2-nitroaniline2-chloro-4-nitroaniline
CAS Number 89659-66-5[1][2]89-63-4[3][4]121-87-9[5]
Molecular Formula C₉H₁₁ClN₂O₂[6]C₆H₅ClN₂O₂[7]C₆H₅ClN₂O₂[5]
Molecular Weight 214.65 g/mol [6]172.57 g/mol [7]172.57 g/mol [5]
Appearance -Bright orange powder[3][7]-
Melting Point (°C) -117-119[3]105-108
Boiling Point (°C) 333.5 (Predicted)[1]284[8]-
pKa -1.56 (Predicted)[1]-0.3 (of anilinium salt)[8]-

The data highlights that N-isopropylation significantly increases the molecular weight and predicted boiling point. The predicted pKa of the N-isopropyl derivative is lower, suggesting the electron-donating nature of the isopropyl group is not sufficient to overcome the powerful electron-withdrawing effect of the ortho-nitro group, which diminishes the basicity of the amine.[8]

Reactivity Profile: A Tale of Two Reaction Sites

This compound offers two primary sites for modification: the secondary amine and the C-Cl bond. Its utility is best demonstrated in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[9][10]

A. Buchwald-Hartwig Amination: The Amine Perspective

In this reaction, the building block can serve as the amine coupling partner. Here, the distinction between a primary and a secondary amine is paramount.

  • This compound (Secondary Amine): Couples with an aryl halide to form a diaryl-alkyl amine. The reaction is generally feasible, but the steric bulk of the isopropyl group and the reduced nucleophilicity of the amine (due to the ortho-nitro group) can necessitate more forcing conditions or highly active catalyst systems.[11]

  • 4-chloro-2-nitroaniline (Primary Amine): Can undergo mono- or di-arylation. While it is more nucleophilic than its N-isopropyl counterpart, controlling the extent of arylation can be a challenge, often leading to mixtures of secondary and tertiary amine products.[11]

The choice between these two building blocks depends on the desired final product. If a specific N-aryl, N-isopropyl aniline is the target, the N1-isopropyl starting material is the more direct and often cleaner route.

B. Suzuki-Miyaura Coupling: The Aryl Halide Perspective

Here, the building block provides the aryl halide scaffold for C-C bond formation with an organoboron reagent.[12][13] The reactivity of the C-Cl bond is the dominant factor.

Building BlockReactivity in Suzuki CouplingRationale & Causality
This compound Moderate The C-Cl bond is activated by the electron-withdrawing nitro group. However, aryl chlorides are inherently less reactive than bromides or iodides, requiring specialized, electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[14][15] The steric hindrance from the adjacent N-isopropyl group may also slightly impede catalyst approach.
4-chloro-2-nitroaniline Moderate to High Similar electronic activation of the C-Cl bond as the N-isopropyl version. The smaller primary amine offers less steric hindrance near the reaction site, potentially allowing for slightly faster kinetics under identical conditions.
2-chloro-4-nitroaniline Moderate to High The chloro and nitro groups are in a para/ortho relationship to the C-Cl bond, providing strong electronic activation. This isomer is often a highly effective substrate in Suzuki couplings.[5]

Expert Insight: While aryl chlorides are challenging, their lower cost and greater availability make them attractive for large-scale synthesis. The development of advanced Buchwald ligands (e.g., XPhos, SPhos) has largely overcome the reactivity hurdles, making all three of these building blocks viable substrates for Suzuki coupling.[16] The choice often comes down to the desired final substitution pattern of the biaryl product.

Experimental Protocol: A Self-Validating System

The following protocol for a Buchwald-Hartwig amination of this compound with 4-bromoanisole serves as a validated starting point. The causality behind each step is explained to ensure scientific integrity.

Workflow Diagram

G prep 1. Reagent Preparation (In Glovebox/Schlenk Line) react 2. Reaction Assembly - Add Pd catalyst, ligand, base - Add aryl halide, amine - Add anhydrous solvent prep->react Inert atmosphere heat 3. Reaction Execution - Stir at RT (precatalyst formation) - Heat to 80-110 °C react->heat monitor 4. Monitoring - TLC / GC-MS analysis heat->monitor Periodic sampling workup 5. Aqueous Workup - Quench, dilute, extract monitor->workup Upon completion purify 6. Purification - Column Chromatography workup->purify char 7. Characterization - NMR, MS purify->char

Figure 1. Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Catalyst Preparation (Trustworthiness Pillar): In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar. The use of an inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive.[9]

  • Reagent Addition: Add this compound and 4-bromoanisole to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene via syringe. Anhydrous solvent is crucial to prevent quenching of the strongly basic NaOtBu.

  • Reaction Execution (Expertise Pillar): Stir the mixture at room temperature for 15 minutes. This allows for the formation of the active Pd(0)Lₙ precatalyst. Subsequently, heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting material is consumed (typically 12-24 hours). This provides a self-validating system, ensuring the reaction is complete before proceeding.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Mechanistic Rationale

The success of this protocol hinges on the interplay of the catalyst, ligand, and base, as illustrated in the catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(L₂)-X pd0->pd2_complex Oxidative Addition pd2_amide Ar-Pd(II)(L₂)-NR'R'' pd2_complex->pd2_amide Ligand Exchange & Deprotonation pd2_amide->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) pd2_amide->product Reductive Elimination sub_ArX Ar-X sub_ArX->pd2_complex sub_Amine HNR'R'' + Base sub_Amine->pd2_amide

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond.[10]

  • Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form the palladium amide complex.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. The bulky, electron-rich XPhos ligand accelerates this final, often rate-limiting, step.[16]

Conclusion and Outlook

This compound is a valuable, albeit specialized, building block. Its primary advantage lies in providing a direct route to N-isopropyl-substituted aniline derivatives, avoiding potential side reactions associated with the alkylation or multiple arylations of its primary amine counterpart, 4-chloro-2-nitroaniline.

Key Takeaways for Researchers:

  • Choose this compound when the N-isopropyl moiety is a required structural element in the final target. This avoids a separate N-alkylation step and potential N,N-dialkylation byproducts.[11]

  • Choose 4-chloro-2-nitroaniline for synthesizing secondary N-aryl anilines or when the greater nucleophilicity of a primary amine is advantageous. Be prepared to optimize conditions to control over-arylation.

  • Regarding the C-Cl bond, all discussed isomers are viable substrates for modern cross-coupling reactions, thanks to advanced catalyst systems. The choice should be dictated by the desired final substitution pattern and commercial availability.

By understanding the nuanced differences in reactivity and physical properties, chemists can make informed decisions, leveraging the specific attributes of each building block to design more efficient and robust synthetic strategies.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Available at: [Link]

  • National Institutes of Health (NIH). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Royal Society of Chemistry. N-Acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Wikipedia. 2-Nitroaniline. Available at: [Link]

  • Pharmaffiliates. CAS No : 89-63-4 | Chemical Name : Chloro-4-nitroaniline-2. Available at: [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available at: [Link]

  • ResearchGate. (PDF) 4-Chloro-2-nitroaniline. Available at: [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Available at: [Link]

  • PubChem. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. Available at: [Link]

  • Wikipedia. Solvent. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of N1-isopropyl-4-chloro-2-nitroaniline (CAS No. 89659-66-5). As a member of the chlorinated nitroaromatic compound family, this substance warrants careful management due to the inherent hazards associated with this chemical class, including potential toxicity and environmental persistence.[1][2] While specific toxicological and environmental data for this compound is limited, the protocols outlined herein are grounded in the established safety profiles of structurally analogous compounds, such as 4-chloro-2-nitroaniline and other nitroanilines, ensuring a cautious and compliant approach.

The primary objective of this document is to equip researchers, scientists, and drug development professionals with the necessary operational and safety information to manage this compound's waste stream responsibly, minimizing risk to both personnel and the environment.

Section 1: Hazard Profile and Chemical Characteristics

A thorough understanding of a compound's properties is the cornerstone of its safe management. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants, often exhibiting resistance to natural degradation and potential toxicity.[1][2][3] The electron-withdrawing properties of the nitro group, combined with the stability of the benzene ring, contribute to the recalcitrance and potential hazards of these molecules.[2]

Key Hazard Considerations for Analagous Compounds:

  • Acute Toxicity: Similar compounds are classified as toxic or fatal if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[4][5][7]

  • Environmental Hazard: Many nitroanilines are toxic to aquatic life with long-lasting effects.[5][8][9] Discharge into the environment must be strictly avoided.[5][7]

Physicochemical Properties

The following table summarizes key physical and chemical data. Note that some values are predicted for this compound, while others are derived from the closely related compound 4-chloro-2-nitroaniline (CAS 89-63-4) to provide a comprehensive safety profile.

PropertyValueSource (Compound)
Molecular Formula C₉H₁₁ClN₂O₂(this compound)
Molecular Weight 214.65 g/mol (this compound)
Appearance Bright orange/yellow powder (presumed)[10] (4-chloro-2-nitroaniline)
Boiling Point 333.5 ± 27.0 °C (Predicted)[11] (this compound)
Density 1.292 ± 0.06 g/cm³ (Predicted)[11] (this compound)
pKa -1.56 ± 0.50 (Predicted)[11] (this compound)
Melting Point 117-119 °C[6] (4-chloro-2-nitroaniline)
Flash Point 191 °C / 375.8 °F[6] (4-chloro-2-nitroaniline)
Autoignition Temp. 518 °C / 964 °F[6][8] (4-chloro-2-nitroaniline)
Water Solubility Slightly soluble[12] (4-chloro-2-nitroaniline)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[4][13]N/A

Section 2: Immediate Safety Protocols

Prior to handling or initiating any disposal procedures, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a fully buttoned lab coat or protective suit to prevent skin contact.[13][14]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a P3 (EN 143) particulate filter.[6][14] All respiratory protection use must be in accordance with a comprehensive institutional respiratory protection program.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][14]

  • Safe Handling Practices: Avoid the formation and accumulation of dust.[7][13] Use tools and techniques that minimize aerosolization. Wash hands thoroughly after handling.[13][15]

Section 3: Step-by-Step Disposal Workflow

The disposal of this compound must be managed as a hazardous waste stream from inception to final disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9][14]

Step 1: Waste Classification

As the waste generator, you are legally responsible for correctly classifying the waste. Given its chemical family, this compound must be managed as a hazardous waste.[9][14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal waste codes.

Step 2: Waste Segregation and Collection
  • Primary Waste: Collect pure this compound and materials heavily contaminated with it in a dedicated, chemically compatible, and leak-proof container.[7][14][15]

  • Contaminated Materials: This includes items such as gloves, absorbent pads, and weighing papers. These should also be collected in a designated hazardous waste container.[14]

  • Prohibition of Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent dangerous reactions.[4][14]

Step 3: Container Labeling

Proper labeling is a critical compliance and safety step. The waste container must be clearly and securely labeled with:

  • The words "Hazardous Waste" [14]

  • The full chemical name: "this compound" and CAS number "89659-66-5" [14]

  • All applicable hazard pictograms (e.g., Acute Toxicity, Health Hazard, Environmental Hazard).[8]

  • The date of accumulation.

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area must be:

  • Well-ventilated.[7][9]

  • Away from incompatible materials.[14]

  • Under the control of laboratory personnel (e.g., locked or in a secured room).[9]

Step 5: Final Disposal

Final disposal must be conducted by a licensed and approved hazardous waste disposal company.[5][16]

  • Contact Professionals: Coordinate with your institution's EHS department to arrange for pickup.

  • Approved Disposal Method: The standard and most effective disposal method for this class of compound is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen chloride gas.[5][14]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Professional Disposal Start Waste Generation (this compound) Classify Step 1: Classify as Hazardous Waste Start->Classify Collect Step 2: Collect in Compatible Container Classify->Collect Label Step 3: Label Container (Name, Hazards, Date) Collect->Label Store Step 4: Store in Secure Designated Area Label->Store Arrange Step 5: Arrange Pickup (Licensed Vendor) Store->Arrange Hand-off to EHS/ Waste Vendor Transport Transport to Permitted Facility Arrange->Transport Incinerate Final Disposal (High-Temp Incineration) Transport->Incinerate

Caption: Disposal workflow for this compound.

Section 4: Emergency Procedures – Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.[14][15]

  • Ventilation: Ensure the area is well-ventilated, but take care to avoid actions that could make the powder airborne.[14][15]

  • Containment (Small Spills): For very small spills, and only if trained to do so, personnel wearing full PPE (including respiratory protection) should contain the spill.[15] Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[14][15] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][14][15]

  • Decontamination: Clean the spill area thoroughly with soap and water or another suitable solvent.[14][15] All cleaning materials and the decontamination rinsate must be collected as hazardous waste.[14]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill yourself.

Section 5: Decontamination of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[14]

  • Rinsate Collection: Crucially, all rinsate generated during this process is considered hazardous waste. It must be collected in a properly labeled hazardous waste container for disposal.[14]

  • Final Container Disposal: After a thorough triple rinsing, the container can typically be managed as non-hazardous waste. It is best practice to deface or remove the original label before disposal.[14]

References

  • Degradation of Chlorinated Nitroaromatic Compounds. Applied Microbiology and Biotechnology.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • This compound CAS#: 89659-66-5. ChemicalBook.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health.
  • Degradation of chlorinated nitroaromatic compounds.
  • Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Labor
  • Safety data sheet for 2-Chloro-4-nitroaniline. CPAchem.
  • Safety Data Sheet for 2-Chloro-4-nitroaniline. Thermo Fisher Scientific.
  • Safety Data Sheet for 3-Nitroaniline. Fisher Scientific.
  • Biodegradation of nitroaromatic compounds. Annual Review of Microbiology.
  • Safety Data Sheet for 5-Chloro-4-methyl-2-nitroaniline. Thermo Fisher Scientific.
  • 4-Nitroaniline - Safety D
  • Safety Data Sheet for o-nitroaniline. MilliporeSigma.
  • Safety Data Sheet for 4-Chloro-2-nitroaniline. Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Nitroaniline. Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Chloro-3-nitroaniline. MilliporeSigma.
  • This compound Inform
  • 4-Chloro-2-Nitroaniline Material Safety D
  • Safety D
  • Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste. Benchchem.
  • 4-Chloro-2-nitroaniline. PubChem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. Benchchem.
  • 4-Chloro-2-nitroaniline 99%. Sigma-Aldrich.

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A Senior Application Scientist's Guide to Personal Protective Equipment for N1-isopropyl-4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for determining the necessary personal protective equipment (PPE) and safe handling protocols for N1-isopropyl-4-chloro-2-nitroaniline. Our core directive is to extrapolate from well-characterized, structurally similar compounds, assuming that the hazards are at least equivalent to, if not greater than, those of its parent molecule, 4-chloro-2-nitroaniline. This principle of "erring on the side of caution" is the bedrock of laboratory safety when dealing with substances of unknown toxicity.[1]

The parent compound, 4-chloro-2-nitroaniline, is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[2][3] It is also associated with potential organ damage through prolonged or repeated exposure.[2][3] The addition of an N-isopropyl group may alter the compound's physical properties, such as its volatility or its ability to be absorbed through the skin, but it is unlikely to mitigate the inherent toxicity of the chlorinated nitroaromatic system. Therefore, all handling procedures must reflect this high hazard classification.

Core Principles for Safe Handling

Before detailing specific PPE, it is crucial to establish a foundational understanding of the necessary work practices. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for all laboratories, which should be the primary reference for safety protocols.[4]

  • Hazard Assessment is Paramount : Before any experiment, a thorough risk assessment must be conducted.[1][5] Given the data on analogous compounds, this compound must be treated as a Particularly Hazardous Substance (PHS).[6]

  • Engineering Controls First : PPE is the last line of defense. The primary method for exposure control should always be engineering solutions. All work involving this compound, especially the handling of powders, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Minimize Exposure : The core tenet of chemical safety is to minimize all routes of exposure—dermal, inhalation, ingestion, and ocular.[1][5] Assume any new or uncharacterized compound is toxic and handle it accordingly.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the high acute toxicity of the parent compound. Below is a detailed breakdown of the required PPE, explaining the rationale behind each choice.

Protection Type Specification Rationale and Causality
Eye Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or EN166.[2][9]Standard safety glasses are insufficient. The fatal-if-inhaled classification of the parent compound implies that dust or aerosols are highly hazardous. Goggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[10][11]The parent compound is fatal upon skin contact, indicating high dermal toxicity.[2][3] Nitrile gloves offer good resistance to a range of chemicals. It is critical to inspect gloves before each use and to practice proper removal techniques to avoid contaminating the skin. For prolonged work, consider double-gloving. Always consult the glove manufacturer's compatibility chart.
Body Protection A lab coat is mandatory. For handling larger quantities or in situations with a higher risk of spillage, chemically resistant coveralls or an apron should be worn over the lab coat.[9]This prevents skin contact and contamination of personal clothing.[9] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection For weighing and transferring solid material, a NIOSH-approved respirator (e.g., an N95 or higher) is required, even within a fume hood.[9]Given the high inhalation toxicity of the parent compound, respiratory protection is crucial.[2] An N95 filter will protect against solid particulates. The specific type of respirator should be determined by a formal risk assessment. All personnel requiring respirators must be medically cleared, trained, and fit-tested.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for mitigating the risks associated with handling this potent compound.

1. Preparation and Designating the Work Area:

  • Prior Approval : Before the first use, obtain approval from the Principal Investigator or laboratory supervisor.[6]

  • Designated Area : All work with this compound must be conducted in a designated area within a chemical fume hood.[6] This area should be clearly marked with warning signs.

  • Gather Materials : Ensure all necessary equipment, including a pre-weighed container, spatulas, and waste containers, are inside the fume hood before you begin.

  • Emergency Preparedness : Confirm that a safety shower and eyewash station are accessible and that you have the appropriate spill kit for a highly toxic solid.

2. Handling and Experimental Workflow:

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification Prep2 Don Full PPE Prep1->Prep2 Prep3 Designate & Prepare Work Area Prep2->Prep3 Prep4 Assemble All Equipment & Waste Containers Prep3->Prep4 Hand1 Carefully Weigh Compound Prep4->Hand1 Begin Experiment Hand2 Perform Chemical Reaction/Preparation Hand1->Hand2 Hand3 Decontaminate Spatulas & Glassware Hand2->Hand3 Clean1 Place Contaminated Solids in Labeled Waste Container Hand3->Clean1 End Experiment Clean2 Wipe Down Work Surface with Appropriate Solvent Clean1->Clean2 Clean3 Dispose of Contaminated Wipes in Solid Waste Clean2->Clean3 Clean4 Doff PPE in Correct Order Clean3->Clean4 Clean5 Wash Hands Thoroughly Clean4->Clean5

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
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N1-isopropyl-4-chloro-2-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.